2-Butyrylfuran
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(furan-2-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-4-7(9)8-5-3-6-10-8/h3,5-6H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONWJZJNVDRECJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863341 | |
| Record name | 1-(Furan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
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Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Balsamic aroma | |
| Record name | 2-Butyrylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1498/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
195.00 °C. @ 760.00 mm Hg | |
| Record name | 1-(2-Furanyl)-1-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039802 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | 2-Butyrylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1498/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.050-1.056 | |
| Record name | 2-Butyrylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1498/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4208-57-5 | |
| Record name | 2-Butyrylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4208-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Butyrylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4208-57-5 | |
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| Record name | 1-(Furan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butanone, 1-(2-furanyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BUTYRYLFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S59MOW77W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-(2-Furanyl)-1-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039802 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Butyrylfuran for Scientific Professionals
This guide provides a comprehensive technical overview of 2-Butyrylfuran (also known as 1-(furan-2-yl)butan-1-one), a key heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core chemical and physical properties, spectroscopic signatures, synthesis protocols, and reactivity. Furthermore, it explores its standing in safety regulations and its potential as a versatile synthon in medicinal chemistry.
Core Molecular and Physical Characteristics
This compound is an aromatic ketone featuring a furan ring substituted at the second position with a butyryl group.[1] This structure imparts a unique combination of aromatic and aliphatic ketone characteristics, influencing its physical properties and chemical behavior. The compound is registered under CAS Number 4208-57-5.[2][3]
Physical Properties at a Glance
The empirical data for this compound reveals it as a colorless liquid with a characteristic balsamic aroma.[1] Its limited solubility in water is contrasted by its good solubility in organic solvents like ethanol, a critical consideration for reaction and purification methodologies.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₂ | [1][2][4] |
| Molecular Weight | 138.16 g/mol | [1][2] |
| Appearance | Colorless clear liquid | [1][2][3] |
| Odor | Balsamic | [1][3] |
| Boiling Point | 195.0 °C (at 760 mm Hg) | [1][3] |
| Density | 1.050 - 1.056 g/cm³ at 25 °C | [1][2][3] |
| Refractive Index | 1.489 - 1.495 at 20 °C | [1][2][3] |
| Solubility | Insoluble in water; Soluble in ethanol | [1] |
| Vapor Pressure | 0.248 mmHg at 25 °C (estimated) | [3] |
| Flash Point | 87.7 °C (190 °F) (estimated) | [3] |
Spectroscopic Profile for Structural Elucidation
Accurate structural confirmation and purity assessment of this compound rely on a combination of spectroscopic techniques. The following sections detail the expected spectral characteristics, providing a baseline for laboratory analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum of this compound provides a distinct map of its proton and carbon environments. While full spectral data can be found in databases like SpectraBase, the expected shifts and couplings are predictable.[4]
-
¹H NMR: The spectrum will show signals for the three distinct protons on the furan ring, typically in the aromatic region (δ 6.5-7.5 ppm). The protons of the butyryl chain will appear in the aliphatic region (δ 0.9-3.0 ppm). The triplet from the terminal methyl group, the sextet from the adjacent methylene group, and the triplet for the methylene group alpha to the carbonyl are characteristic features.
-
¹³C NMR: The spectrum will display eight distinct carbon signals. The carbonyl carbon will have the most downfield shift (>190 ppm). The four carbons of the furan ring will appear in the aromatic region, while the three aliphatic carbons of the butyryl chain will be found upfield.[4]
Infrared (IR) Spectroscopy
The IR spectrum is dominated by a strong absorption band characteristic of the conjugated ketone.
-
Key Absorptions:
-
C=O Stretch (Ketone): A strong, sharp peak is expected around 1670-1680 cm⁻¹. The conjugation with the furan ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
-
C=C Stretch (Furan Ring): Absorptions around 1500-1600 cm⁻¹.
-
C-H Stretch (Aromatic/Aliphatic): Signals just above 3000 cm⁻¹ for the furan C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the butyl group.
-
C-O-C Stretch (Furan Ring): Bands typically found in the 1000-1300 cm⁻¹ region.
-
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry is a key tool for determining the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A peak at m/z = 138, corresponding to the molecular weight of the compound.[1]
-
Key Fragments: The most prominent fragments arise from the cleavage of the acyl group. A significant peak is expected at m/z = 95, corresponding to the furylcarbonyl cation [C₄H₃O-CO]⁺. Another major fragment would be at m/z = 43, representing the propyl cation [CH₃CH₂CH₂]⁺, resulting from alpha-cleavage.[1]
Synthesis and Purification Methodologies
The primary industrial route to 2-acylfurans is through Friedel-Crafts acylation of furan.[5] For this compound, this involves the reaction of furan with either butyryl chloride or butyric anhydride in the presence of a Lewis acid catalyst.
Workflow: Friedel-Crafts Acylation for this compound Synthesis
References
1-(furan-2-yl)butan-1-one IUPAC name and synonyms
An In-depth Technical Guide to 1-(Furan-2-yl)butan-1-one: Properties, Synthesis, and Applications in Drug Discovery
Introduction
The furan ring is a fundamental five-membered aromatic heterocycle that serves as a core structural component in a multitude of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as phenyl rings, make it a privileged scaffold in medicinal chemistry.[1] This guide focuses on a specific furan derivative, 1-(furan-2-yl)butan-1-one , a ketone that functions as a valuable synthetic intermediate in the development of novel therapeutic agents. For researchers and drug development professionals, a thorough understanding of this compound's chemical identity, properties, synthesis, and analytical validation is critical for its effective application in creating more complex, biologically active molecules. This document provides a comprehensive technical overview, grounded in established chemical principles and methodologies.
Chemical Identity and Nomenclature
Accurate identification is the cornerstone of chemical research. 1-(Furan-2-yl)butan-1-one is defined by a butanoyl group attached to the second position of a furan ring.
IUPAC Name
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1-(furan-2-yl)butan-1-one .[3][4]
Synonyms and Common Names
In literature and commercial catalogs, this chemical is frequently referred to by several other names, including:
Chemical Identifiers
For unambiguous database searching and regulatory compliance, the following identifiers are essential:
It is crucial to distinguish this compound from its structural isomers, such as 1-(furan-2-yl)butan-2-one (CAS: 4208-63-3) and 4-(furan-2-yl)butan-2-one (CAS: 699-17-2), where the carbonyl group is located at a different position on the butane chain.[7][8]
Physicochemical Properties
The physical and chemical properties of 1-(furan-2-yl)butan-1-one dictate its handling, storage, and reaction conditions. The compound is typically a colorless liquid with a balsamic aroma.[3]
| Property | Value | Source(s) |
| Molecular Weight | 138.16 g/mol | [3][4] |
| Appearance | Colourless liquid, balsamic aroma | [3] |
| Density | 1.01 - 1.049 g/cm³ | [3][6] |
| Melting Point | 10-12 °C | [6] |
| Boiling Point | 192 - 205.6 °C at 760 mmHg | [3][6] |
| Flash Point | 87.7 °C | [3][6] |
| Water Solubility | Very slightly soluble | [9] |
Synthesis and Mechanistic Insights
The most direct and industrially relevant method for preparing 1-(furan-2-yl)butan-1-one is the Friedel-Crafts acylation of furan. This reaction is a classic example of electrophilic aromatic substitution.
The Friedel-Crafts Acylation Mechanism
The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack, particularly at the C2 and C5 positions due to superior resonance stabilization of the intermediate carbocation (the sigma complex). The reaction proceeds as follows:
-
Generation of the Electrophile: A Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) activates the acylating agent, butanoyl chloride, to form a highly electrophilic acylium ion.
-
Nucleophilic Attack: The π-electron system of the furan ring attacks the acylium ion, forming a resonance-stabilized sigma complex.
-
Rearomatization: A base (typically the Lewis acid-halide complex) abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the furan ring and yielding the final ketone product.
Experimental Protocol: Synthesis of 1-(Furan-2-yl)butan-1-one
This protocol is a representative methodology. All procedures should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.
Materials:
-
Furan (freshly distilled)
-
Butanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄)
-
Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the Lewis acid catalyst (e.g., SnCl₄, 1.1 equivalents) and anhydrous DCM under a nitrogen atmosphere. The mixture is cooled to 0 °C in an ice bath.
-
Addition of Reagents: Butanoyl chloride (1.0 equivalent) is added dropwise to the stirred suspension. Following this, furan (1.2 equivalents) dissolved in anhydrous DCM is added slowly via the dropping funnel, maintaining the temperature below 5 °C. The slow addition is critical to control the exothermic reaction.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material (furan) is consumed.
-
Workup and Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker of crushed ice and 1M HCl. This hydrolyzes the catalyst and separates the organic phase.
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted twice more with DCM.
-
Washing: The combined organic layers are washed sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine. The bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation or flash column chromatography on silica gel to yield pure 1-(furan-2-yl)butan-1-one.
Analytical Characterization and Quality Control
Post-synthesis, rigorous analytical testing is mandatory to confirm the identity, structure, and purity of the compound.
Key Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation. ¹H NMR will show characteristic signals for the furan ring protons (typically in the 6.0-7.5 ppm range) and the aliphatic protons of the butyl chain. ¹³C NMR will confirm the presence of eight distinct carbon atoms, including the carbonyl carbon (~190-200 ppm).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and confirming molecular weight.[4] The GC chromatogram should show a single major peak, while the mass spectrum will display the molecular ion peak (m/z = 138) and a characteristic fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): Used for quantitative purity analysis, HPLC with UV detection is a standard method for quality control, ensuring the product meets the specifications required for subsequent synthetic steps or biological assays.[10]
Relevance in Medicinal Chemistry and Drug Development
While 1-(furan-2-yl)butan-1-one is not typically an active pharmaceutical ingredient itself, it is a key building block. Its value lies in the furan moiety, which is a well-established pharmacophore.
The Furan Moiety as a Privileged Scaffold
The furan ring is present in numerous approved drugs and clinical candidates.[1][11] Its utility stems from several factors:
-
Bioisosterism: It can serve as a bioisostere of benzene or thiophene rings, allowing for modulation of steric and electronic properties to optimize drug-receptor interactions and improve pharmacokinetic profiles.[1]
-
Chemical Reactivity: The furan ring's electron-rich nature and defined geometry provide a rigid scaffold that can be functionalized to orient substituents toward specific binding pockets in a biological target.[12]
-
Metabolic Stability: While furan itself can be metabolically labile, appropriate substitution can enhance stability, a key consideration in drug design.[1]
Therapeutic Potential of Furan-Containing Compounds
Derivatives synthesized from furan-based precursors have demonstrated a wide spectrum of biological activities, including:
-
Anti-inflammatory: Furan-containing molecules have been developed as potent inhibitors of key inflammatory targets, such as phosphoinositide 3-kinase gamma (PI3Kγ).[13]
-
Antimicrobial: The nitrofurantoin antibiotic, which contains a furan ring, is a classic example of its application in fighting bacterial infections.[1]
-
Anticancer: Numerous synthetic furan derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2][11]
The ketone and alkyl chain of 1-(furan-2-yl)butan-1-one provide reactive handles for further chemical modification (e.g., reduction, condensation, or elaboration) to build more complex molecules targeting these disease areas.
Conclusion
1-(Furan-2-yl)butan-1-one is a well-defined chemical entity with established properties and synthetic routes. Its primary value for researchers in drug development lies in its role as a versatile synthetic intermediate. The incorporated furan scaffold is a proven pharmacophore, offering a platform for the design and synthesis of novel compounds with significant therapeutic potential. A disciplined approach to its synthesis, purification, and analytical validation is essential to ensure the quality and reproducibility of downstream research and development efforts.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1-Butanone, 1-(2-furanyl)- [webbook.nist.gov]
- 5. 1-Butanone, 1-(2-furanyl)- (CAS 4208-57-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. chembk.com [chembk.com]
- 7. 1-(2-Furanyl)-2-butanone | C8H10O2 | CID 546033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(2-Furyl)-2-butanone | C8H10O2 | CID 12780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 10. Determination of 1-furan-2-yl-3-pyridin-2-yl-propenone, an anti-inflammatory propenone compound, by high performance liquid chromatography with ultraviolet spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. Furan-2-ylmethylene thiazolidinediones as novel, potent, and selective inhibitors of phosphoinositide 3-kinase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Butyrylfuran
This guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 2-butyrylfuran (also known as 1-(furan-2-yl)butan-1-one).[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the principles and experimental details of key analytical techniques, offering insights into the structural elucidation of this heterocyclic ketone.
Introduction to this compound
This compound is a furan derivative with a butyryl group attached at the second position of the furan ring. Its molecular formula is C8H10O2, and it has a molecular weight of approximately 138.16 g/mol .[1] Understanding its chemical structure with certainty is a prerequisite for any research or development application, from flavor and fragrance studies to its use as a building block in medicinal chemistry. Spectroscopic methods provide the necessary tools for unambiguous structural confirmation.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound, including the furan ring protons, the aliphatic chain protons, and the carbonyl group, give rise to distinct signals in various spectroscopic analyses. This guide will explore the data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Caption: Molecular structure of this compound with atom numbering for spectroscopic assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Proton NMR provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.
-
Parameters: Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
Data and Interpretation
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~7.60 | dd | 1H | H-5 (furan) |
| 2 | ~7.20 | dd | 1H | H-3 (furan) |
| 3 | ~6.55 | dd | 1H | H-4 (furan) |
| 4 | ~2.85 | t | 2H | α-CH₂ |
| 5 | ~1.75 | sextet | 2H | β-CH₂ |
| 6 | ~1.00 | t | 3H | γ-CH₃ |
-
Furan Protons: The protons on the furan ring appear in the aromatic region (downfield). H-5 is the most deshielded due to its proximity to the oxygen atom and the electron-withdrawing carbonyl group. The characteristic coupling constants (J-values) between the furan protons would allow for their definitive assignment.
-
Aliphatic Protons: The methylene (α-CH₂) protons adjacent to the carbonyl group are deshielded and appear as a triplet due to coupling with the neighboring β-CH₂ protons. The β-CH₂ protons appear as a sextet due to coupling with both the α-CH₂ and the γ-CH₃ protons. The terminal methyl (γ-CH₃) protons are the most shielded (upfield) and appear as a triplet.
¹³C NMR Spectroscopy
Carbon NMR provides information on the number of chemically distinct carbon atoms and their electronic environments.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Acquisition: The spectrum is acquired on a spectrometer, often at a frequency of 100 MHz or higher, using a proton-decoupled pulse sequence to simplify the spectrum to a series of single lines for each unique carbon atom.
Data and Interpretation
| Chemical Shift (δ, ppm) | Assignment |
| ~188 | C=O (carbonyl) |
| ~152 | C-2 (furan) |
| ~146 | C-5 (furan) |
| ~117 | C-3 (furan) |
| ~112 | C-4 (furan) |
| ~40 | α-CH₂ |
| ~18 | β-CH₂ |
| ~14 | γ-CH₃ |
-
Carbonyl Carbon: The carbonyl carbon exhibits the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen.
-
Furan Carbons: The furan carbons appear in the aromatic region, with C-2 (attached to the butyryl group) and C-5 being the most deshielded.
-
Aliphatic Carbons: The chemical shifts of the aliphatic carbons decrease as their distance from the electron-withdrawing carbonyl group increases.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR (Neat Liquid)
-
Sample Preparation: A drop of neat (undiluted) this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.
-
Background Spectrum: A background spectrum of the clean, empty salt plates is recorded.
-
Sample Spectrum: The sample is placed in the spectrometer, and the IR spectrum is recorded. The instrument software automatically subtracts the background spectrum.
Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100 | C-H stretch | Furan |
| ~2960, ~2870 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1675 | C=O stretch | Ketone |
| ~1570, ~1460 | C=C stretch | Furan ring |
-
C=O Stretch: A strong, sharp absorption band around 1675 cm⁻¹ is the most characteristic feature, confirming the presence of a conjugated ketone.
-
C-H Stretches: Absorptions above 3000 cm⁻¹ are indicative of C-H bonds in the aromatic furan ring, while those just below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the butyryl chain.
-
C=C Stretches: Bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the furan ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: GC-MS
-
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.
-
Injection: A small volume of the sample is injected into the gas chromatograph (GC), where it is vaporized and separated from the solvent and any impurities.
-
Ionization: As the this compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).
-
Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Data and Interpretation
| m/z | Proposed Fragment |
| 138 | [M]⁺ (Molecular Ion) |
| 110 | [M - C₂H₄]⁺ |
| 95 | [Furan-C=O]⁺ |
| 39 | [C₃H₃]⁺ |
-
Molecular Ion Peak: The peak at m/z 138 corresponds to the molecular weight of this compound, confirming its elemental composition.[1]
-
Base Peak: The most intense peak (base peak) is observed at m/z 95.[1] This corresponds to the stable furfuryl cation, formed by the cleavage of the bond between the carbonyl carbon and the α-carbon of the butyryl chain (α-cleavage).
-
Other Fragments: The peak at m/z 110 arises from the loss of ethylene via a McLafferty rearrangement.[1] The fragment at m/z 39 is a common fragment from the furan ring.[1]
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Holistic Structural Confirmation
The convergence of data from these independent spectroscopic techniques provides an unequivocal confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (ketone and furan), and mass spectrometry verifies the molecular weight and provides corroborating structural information through its fragmentation pattern. This multi-faceted analytical approach is a cornerstone of modern chemical characterization, ensuring the identity and purity of compounds used in research and industry.
References
Biological activities of substituted furan compounds
An In-depth Technical Guide to the Biological Activities of Substituted Furan Compounds
Authored by Gemini, Senior Application Scientist
Abstract
The furan scaffold is a privileged five-membered aromatic heterocycle that is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to act as a bioisosteric replacement for benzene and thiophene rings have made it a versatile building block in the design of novel therapeutic agents. The functionalization of the furan ring with various substituents dramatically modulates its physicochemical properties and biological activities, leading to a diverse array of compounds with significant potential in drug discovery. This technical guide provides an in-depth exploration of the major biological activities of substituted furan compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used to evaluate these activities, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Furan Scaffold: A Privileged Structure in Medicinal Chemistry
The furan ring's planarity, aromaticity, and the presence of an oxygen atom capable of hydrogen bonding make it an ideal scaffold for interacting with biological targets. The ability to introduce substituents at four distinct positions (C2, C3, C4, C5) allows for fine-tuning of steric, electronic, and lipophilic properties to optimize potency and selectivity. This guide will explore how these modifications give rise to a spectrum of biological effects.
A typical workflow for investigating these compounds is outlined below.
Caption: A typical drug discovery workflow for substituted furan compounds.
Anticancer Activity
Substituted furans have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which furan derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Many furan-containing compounds have been shown to activate intrinsic and extrinsic apoptotic pathways. For instance, certain furan-based chalcones can increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3, the executioner caspases of apoptosis.
Caption: Apoptosis induction pathway by furan compounds via mitochondrial dysregulation.
Structure-Activity Relationship (SAR)
The substitution pattern on the furan ring is critical for anticancer activity.
-
Position 2 and 5: These positions are most frequently substituted. The introduction of bulky aromatic groups or heterocyclic rings at the C-5 position often enhances cytotoxicity.
-
Linker Groups: The nature of the linker connecting the furan ring to other pharmacophores (e.g., amide, chalcone, hydrazone) significantly influences the biological activity. For example, the α,β-unsaturated ketone moiety in furan-containing chalcones is a potent Michael acceptor that can react with nucleophilic residues in proteins, such as cysteine in caspases or tubulin.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary test for evaluating the cytotoxic potential of novel compounds.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the substituted furan compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for another 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Furan derivatives, particularly nitrofurans, have a long history as effective antimicrobial agents. Their broad spectrum of activity covers Gram-positive and Gram-negative bacteria, as well as some fungi and protozoa.
Mechanism of Action: The Nitrofurans
The antimicrobial activity of nitrofurans like nitrofurantoin is dependent on the nitro group at the C-5 position.
-
Activation: The compound enters the bacterial cell.
-
Reduction: Bacterial nitroreductases reduce the nitro group, generating highly reactive and cytotoxic radical anions and other electrophilic intermediates.
-
Cellular Damage: These reactive species are non-specific and damage multiple targets within the cell, including ribosomal proteins (inhibiting protein synthesis), DNA (causing strand breaks), and enzymes involved in the citric acid cycle (disrupting metabolic pathways).
This multi-targeted mechanism is a key reason for the low incidence of acquired bacterial resistance to nitrofurans.
Structure-Activity Relationship (SAR)
-
Nitro Group: The presence of a C-5 nitro group is almost always essential for the potent antimicrobial activity of this class.
-
Side Chain at C-2: The nature of the substituent at the C-2 position modulates the compound's potency, spectrum of activity, and pharmacokinetic properties. For example, the hydantoin side chain in nitrofurantoin is crucial for its antibacterial efficacy.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a two-fold serial dilution of the furan compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density.
Anti-inflammatory and Antioxidant Activities
Many substituted furan compounds exhibit significant anti-inflammatory and antioxidant properties, often through interconnected mechanisms. Chronic inflammation and oxidative stress are implicated in numerous diseases, making compounds that target these processes highly valuable.
Mechanism of Action
-
Anti-inflammatory: Furan derivatives can inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins. Some compounds also suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 by inhibiting signaling pathways like NF-κB.
-
Antioxidant: The antioxidant activity of furan compounds can arise from their ability to scavenge free radicals directly (e.g., DPPH, ABTS radicals) or to chelate metal ions that catalyze oxidative reactions. The presence of hydroxyl or amine substituents on an attached aromatic ring often enhances this radical-scavenging ability.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a rapid and simple method to evaluate the free radical scavenging capacity of a compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color with a maximum absorbance around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant compound, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing the absorbance to decrease.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of the furan compound in a suitable solvent (e.g., methanol, ethanol). Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent.
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing serial dilutions of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.
Summary and Future Perspectives
Substituted furan compounds represent a remarkably versatile class of molecules with a broad spectrum of biological activities. The ease of their synthesis and the ability to systematically modify their structure make them highly attractive scaffolds for drug discovery.
Table 1: Summary of Biological Activities and Key SAR Features
| Biological Activity | Common Mechanism of Action | Key Structure-Activity Relationship (SAR) Features |
| Anticancer | Induction of apoptosis, cell cycle arrest | Aromatic/heterocyclic groups at C-5; Chalcone or hydrazone linkers. |
| Antimicrobial | Reductive activation to reactive radicals, DNA damage | Essential C-5 nitro group; Side chain at C-2 modulates pharmacokinetics. |
| Anti-inflammatory | COX-1/COX-2 enzyme inhibition, cytokine suppression | Varies widely with substitution pattern. |
| Antioxidant | Free radical scavenging, metal chelation | Presence of hydroxyl or amine groups on appended rings. |
Future research will likely focus on the development of multi-target furan derivatives that can simultaneously address complex diseases like cancer, which involve inflammation and oxidative stress. The synthesis of furan-based hybrid molecules, combining the furan scaffold with other known pharmacophores, is a promising strategy to enhance potency and overcome drug resistance. Continued exploration of the vast chemical space of substituted furans is certain to yield novel therapeutic leads for a wide range of human diseases.
An In-depth Technical Guide on the Potential Genotoxicity of Furan-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Furan and its derivatives are a class of heterocyclic organic compounds prevalent in thermally processed foods, industrial chemicals, and pharmaceuticals.[1][2][3] While some furan-containing molecules are essential for various applications, there is growing concern about their potential genotoxicity and carcinogenicity.[1][2][3][4] This guide provides a comprehensive technical overview of the mechanisms underlying the genotoxicity of furan-containing molecules, the methodologies for their assessment, and the structure-activity relationships that govern their toxic potential. The central hypothesis is that the metabolic activation of the furan ring to reactive intermediates, such as cis-2-butene-1,4-dial (BDA), is a critical initiating event in their toxicity and carcinogenicity.[5]
The Dual Nature of the Furan Moiety: From Benign Precursor to Genotoxic Agent
The furan ring itself is relatively inert. However, its metabolic activation, primarily by cytochrome P450 enzymes (particularly CYP2E1), can transform it into a highly reactive and potentially harmful metabolite.[6][7] This bioactivation is a pivotal event that dictates the genotoxic potential of many furan-containing compounds.
Metabolic Activation Pathway: The Generation of cis-2-Butene-1,4-dial (BDA)
The principal pathway for furan's metabolic activation involves its oxidation to the reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[5][6][8][9] This highly electrophilic molecule is considered the ultimate genotoxic species responsible for the adverse effects of furan.[6][8][10]
Mechanism of Metabolic Activation:
-
Epoxidation: The furan ring undergoes epoxidation by CYP450 enzymes.
-
Rearrangement: The resulting epoxide is unstable and rearranges to form BDA.
Figure 1: Metabolic activation of furan to the genotoxic metabolite BDA.
The Role of BDA in DNA Damage
BDA is a potent alkylating agent that can react with cellular nucleophiles, including DNA bases.[11][12] The formation of DNA adducts is a critical step in the initiation of mutagenesis and carcinogenesis.[11][12]
Types of DNA Adducts Formed by BDA:
-
dG-BDA Adducts: Reaction with deoxyguanosine.[11]
-
dA-BDA Adducts: Reaction with deoxyadenosine.[11]
-
dC-BDA Adducts: Reaction with deoxycytidine.[11]
The formation of these adducts can lead to mutations during DNA replication if not repaired, potentially initiating the carcinogenic process.[10] It is important to note that while BDA readily forms adducts with nucleosides in vitro, their detection in vivo has been challenging, leading to debate about the primary mechanism of furan-induced carcinogenicity.[6][13]
Assessing the Genotoxic Potential: A Multi-tiered Approach
A battery of in vitro and in vivo assays is employed to evaluate the genotoxic potential of furan-containing molecules. The choice of assays is guided by the need to detect different types of genetic damage, including gene mutations, chromosomal aberrations, and DNA strand breaks.
In Vitro Genotoxicity Assays
In vitro assays provide a rapid and cost-effective means of screening for genotoxic potential.
| Assay | Endpoint Measured | Relevance to Furan Compounds |
| Ames Test (Bacterial Reverse Mutation Assay) | Gene mutations in bacteria. | Furan itself is generally negative in the Ames test, but its reactive metabolite, BDA, has shown mutagenic activity in specific strains like TA104.[10][14] |
| Micronucleus Test | Chromosomal damage (clastogenicity and aneugenicity). | Studies on furan have yielded conflicting results in the in vitro micronucleus assay.[14][15] |
| Comet Assay (Single Cell Gel Electrophoresis) | DNA strand breaks. | The comet assay can detect DNA damage induced by furan and its metabolites.[16][17][18] |
| Chromosomal Aberration Assay | Structural and numerical chromosomal abnormalities. | Furan has been shown to induce chromosomal aberrations in some in vitro studies.[14][19] |
Experimental Protocol: In Vitro Micronucleus Assay (Cytokinesis-Block Method)
-
Cell Culture: Culture appropriate mammalian cells (e.g., human peripheral blood lymphocytes, CHO, L5178Y) to a suitable density.[20]
-
Treatment: Expose the cells to a range of concentrations of the test furan-containing compound, with and without metabolic activation (S9 mix), for a defined period (e.g., 3-6 hours).[15]
-
Cytochalasin B Addition: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.[20]
-
Harvest and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.[20]
Figure 2: Workflow for the in vitro cytokinesis-block micronucleus assay.
In Vivo Genotoxicity Assays
In vivo assays are crucial for confirming genotoxicity in a whole-animal system, which incorporates metabolic, pharmacokinetic, and DNA repair processes.
| Assay | Endpoint Measured | Relevance to Furan Compounds |
| Rodent Bone Marrow Micronucleus Test | Chromosomal damage in hematopoietic cells. | The results for furan in the in vivo micronucleus test have been largely negative, suggesting it may not be genotoxic in this tissue.[14][15][21] |
| Comet Assay | DNA strand breaks in various tissues. | The comet assay has shown evidence of DNA damage in the liver of mice treated with furan, particularly at high doses.[17] |
| Transgenic Rodent Mutation Assay (e.g., gpt delta) | Gene mutations in specific tissues. | Studies using transgenic rodent models have provided evidence for the mutagenicity of some furan derivatives.[22] |
| Chromosomal Aberration Assay | Structural and numerical chromosomal abnormalities in bone marrow or other tissues. | Furan has been reported to induce chromosomal aberrations in the bone marrow of mice at high doses.[14][16] |
Experimental Protocol: In Vivo Rodent Bone Marrow Micronucleus Test
-
Animal Dosing: Administer the test furan-containing compound to rodents (typically mice or rats) via a relevant route of exposure (e.g., oral gavage) at multiple dose levels.[15]
-
Tissue Collection: At appropriate time points after the final dose, humanely euthanize the animals and collect bone marrow from the femurs or tibias.[23]
-
Slide Preparation: Prepare bone marrow smears on microscope slides.
-
Staining: Stain the slides to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
-
Microscopic Analysis: Score the frequency of micronucleated PCEs (MN-PCEs) and determine the PCE/NCE ratio as an indicator of cytotoxicity. A significant increase in MN-PCEs indicates genotoxicity.[24]
Figure 3: Workflow for the in vivo rodent bone marrow micronucleus assay.
Structure-Activity Relationships (SAR) and Broader Implications
The genotoxic potential of furan-containing molecules is not uniform and is heavily influenced by their chemical structure.
Influence of Substituents on the Furan Ring
Substituents on the furan ring can significantly alter its metabolic activation and, consequently, its genotoxicity. For example, the presence of a nitro group, as seen in nitrofurans, can contribute to genotoxicity through different mechanisms, including the formation of reactive nitroso intermediates.[22]
Furanocoumarins: A Case of Photogenotoxicity
Furanocoumarins, a class of naturally occurring compounds found in many plants, exhibit a distinct mechanism of genotoxicity.[25][26] Upon activation by UVA radiation, they can form covalent adducts with DNA, leading to cross-linking and mutations.[26][27][28] This property is responsible for the phototoxic effects observed after exposure to certain plants.[26]
Implications for Drug Development and Food Safety
The presence of a furan moiety in a drug candidate should trigger a thorough genotoxicity assessment. Understanding the SAR can aid in the design of safer molecules by modifying the structure to minimize metabolic activation or enhance detoxification.
In the context of food safety, the formation of furan during thermal processing is a significant concern.[2][3][29][30] Regulatory agencies like the FDA and EFSA are actively monitoring furan levels in food and assessing the associated risks to human health.[3][29][30]
Conclusion and Future Directions
The genotoxicity of furan-containing molecules is a complex issue primarily driven by their metabolic activation to reactive intermediates. A comprehensive assessment using a battery of in vitro and in vivo assays is essential for risk characterization. While significant progress has been made in understanding the mechanisms of furan-induced genotoxicity, further research is needed to:
-
Elucidate the precise role of DNA adducts in the carcinogenicity of furan in vivo.
-
Develop more sensitive biomarkers of furan exposure and effect.[9][31]
-
Refine SAR models to better predict the genotoxic potential of novel furan-containing compounds.[32]
A deeper understanding of these aspects will be critical for ensuring the safety of pharmaceuticals and the food supply.
References
- 1. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucfoodquality.ucdavis.edu [ucfoodquality.ucdavis.edu]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]
- 6. Furan Carcinogenicity: DNA binding and genotoxicity of furan in rats in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of cis-2-butene-1,4-dial as a microsomal metabolite of furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A reactive metabolite of furan, cis-2-butene-1,4-dial, is mutagenic in the Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of DNA adducts derived from the reactive metabolite of furan, cis-2-butene-1,4-dial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Evaluation of serum and liver toxicokinetics for furan and liver DNA adduct formation in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. media.ellinikahoaxes.gr [media.ellinikahoaxes.gr]
- 15. Furan is not genotoxic in the micronucleus assay in vivo or in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Tests for genotoxicity and mutagenicity of furan and its metabolite cis-2-butene-1,4-dial in L5178Y tk+/- mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Furan is not genotoxic in the micronucleus assay in vivo or in vitro [diva-portal.org]
- 22. Chemical structure-related mechanisms underlying in vivo genotoxicity induced by nitrofurantoin and its constituent moieties in gpt delta rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. fda.gov [fda.gov]
- 24. [Micronucleus test as a short-term assay for detecting the potential carcinogenicity of different groups of chemical compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Antigenotoxic activity of naturally occurring furanocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Furanocoumarin - Wikipedia [en.wikipedia.org]
- 27. Genotoxic activity of 1,2,3-triazolyl modified furocoumarins and 2,3-dihydrofurocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 29. fda.gov [fda.gov]
- 30. Furan in food – EFSA confirms health concerns | EFSA [efsa.europa.eu]
- 31. Identification of furan metabolites derived from cysteine-cis-2-butene-1,4-dial-lysine cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and stability of 2-Butyrylfuran in common solvents
An In-Depth Technical Guide to the Solubility and Stability of 2-Butyrylfuran for Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Significance of this compound
This compound, also known as 1-(2-furanyl)-1-butanone, is a furan derivative with applications as a flavoring agent.[1][2] Its aromatic ketone structure contributes to its characteristic balsamic and fruity aroma.[1][3] Beyond its use in the food industry, the furan moiety is a key heterocyclic scaffold in medicinal chemistry, making the physicochemical properties of its derivatives, such as this compound, of significant interest to researchers in drug discovery and development. Understanding the solubility and stability of this compound is paramount for its effective formulation, storage, and application. This guide provides a comprehensive overview of these critical parameters, offering both theoretical insights and practical methodologies for their assessment.
I. Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The general principle of "like dissolves like" provides a foundational understanding of solubility, where substances with similar polarities tend to be miscible.[4]
A. Theoretical Considerations for Solubility
The molecular structure of this compound, featuring a polar furan ring and a carbonyl group, alongside a nonpolar butyl chain, suggests a nuanced solubility profile. The furan ring and carbonyl group can participate in dipole-dipole interactions and hydrogen bonding with polar solvents, while the butyl chain contributes to van der Waals interactions with nonpolar solvents.[5]
B. Qualitative and Quantitative Solubility Data
Publicly available data on the solubility of this compound is primarily qualitative. It is cited as being insoluble in water and soluble in ethanol.[1][6] One source provides an estimated aqueous solubility of 2584 mg/L at 25°C, which aligns with the qualitative description of being sparingly soluble or insoluble in water.[3]
To provide a more comprehensive understanding for formulation development, the following table summarizes the expected solubility of this compound in a range of common solvents, based on its chemical structure and available data for similar furan-containing compounds.[7]
Table 1: Predicted and Known Solubility of this compound in Common Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Insoluble/Slightly Soluble | The nonpolar butyl chain outweighs the polar contributions of the furan ring and carbonyl group.[1] |
| Ethanol | Polar Protic | Soluble | The ethanol molecule has both polar and nonpolar characteristics, allowing for favorable interactions with both parts of the this compound molecule.[1] |
| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol can engage in hydrogen bonding and accommodate the nonpolar alkyl chain.[7] |
| Acetone | Polar Aprotic | Soluble | The polarity of acetone allows for dipole-dipole interactions with the carbonyl group of this compound.[8] |
| Acetonitrile | Polar Aprotic | Soluble | Acetonitrile is a polar aprotic solvent capable of dissolving a range of organic molecules.[8] |
| Dichloromethane | Nonpolar | Soluble | The nonpolar nature of dichloromethane allows for favorable van der Waals interactions with the butyl chain and the furan ring. |
| Toluene | Nonpolar | Soluble | As a nonpolar aromatic solvent, toluene is expected to readily dissolve this compound. |
| Hexane | Nonpolar | Soluble | The nonpolar character of hexane makes it a good solvent for the nonpolar aspects of the this compound molecule. |
II. Chemical Stability of this compound
The stability of a compound is its ability to resist chemical change or degradation over time. Factors such as temperature, humidity, pH, and light can significantly impact the stability of a molecule.[9] For furan-containing compounds, there is a known concern regarding their potential for degradation, which can be relevant to their safety and efficacy.[1]
A. Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, insights can be drawn from the known chemistry of furan and related compounds.
-
Oxidation: The furan ring is susceptible to oxidation, which can lead to ring-opening and the formation of reactive dicarbonyl species.[1] This process can be accelerated by heat and light.
-
Hydrolysis: The ketone functional group is generally stable to hydrolysis under neutral conditions but can undergo reactions under strongly acidic or basic conditions.
-
Thermal Degradation: At elevated temperatures, furan derivatives can undergo complex degradation reactions, including decarboxylation if carboxylic acid precursors are present.[10] Microbial degradation pathways for furan compounds have also been identified, which proceed through oxidation and eventual entry into the tricarboxylic acid (TCA) cycle.[11][12]
B. Experimental Workflow for Stability Assessment
A systematic approach is necessary to evaluate the stability of this compound. This involves subjecting the compound to a range of stress conditions and monitoring for degradation over time.
Caption: Experimental workflow for assessing the chemical stability of this compound.
III. Experimental Protocols
The following protocols are provided as a guide for the experimental determination of the solubility and stability of this compound.
A. Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability.[13]
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[14]
-
After agitation, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.[15]
-
Repeat the experiment in triplicate for each solvent.
B. Protocol for Accelerated Stability Testing
Accelerated stability testing subjects the compound to elevated stress conditions to predict its long-term stability.[9][16]
Objective: To evaluate the stability of this compound under accelerated conditions of temperature and humidity.
Materials:
-
This compound (solid or in solution)
-
Stability chambers with controlled temperature and humidity
-
HPLC system with a validated stability-indicating method
Procedure:
-
Place samples of this compound in appropriate containers and store them in stability chambers under accelerated conditions (e.g., 40°C/75% RH).
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples for analysis.
-
Prepare the samples for analysis by dissolving or diluting them in a suitable solvent.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and to detect and quantify any degradation products.[17]
-
Plot the concentration of this compound as a function of time to determine the degradation rate.
IV. Analytical Methodologies
Accurate and precise analytical methods are crucial for the quantification of this compound in solubility and stability studies.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of organic compounds. A reverse-phase HPLC method with UV detection is generally suitable for the quantification of this compound. The method should be validated for linearity, accuracy, precision, and specificity.[18]
B. Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile and semi-volatile compounds like this compound, headspace GC-MS is a highly sensitive and specific technique.[19][20] This method is particularly useful for identifying and quantifying trace-level impurities and degradation products.
Conclusion
This technical guide has provided a comprehensive overview of the solubility and stability of this compound, grounded in fundamental chemical principles and established experimental methodologies. While specific quantitative data for this compound remains limited in the public domain, the protocols and theoretical considerations presented herein offer a robust framework for researchers, scientists, and drug development professionals to generate the necessary data for their specific applications. A thorough understanding and experimental determination of these properties are essential for the successful formulation, storage, and application of this compound.
References
- 1. This compound | C8H10O2 | CID 228588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-butyryl furan, 4208-57-5 [thegoodscentscompany.com]
- 3. 2-butyryl furan [flavscents.com]
- 4. 溶剂混溶性表 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Butylfuran | C8H12O | CID 20534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. scribd.com [scribd.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. lcms.cz [lcms.cz]
- 16. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 17. Accelerated stability and forced degradation [alphalyse.com]
- 18. Development of analytical methods for the quantification of metabolites of lesogaberan in a MIST investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran with estimated exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Butyrylfuran as a volatile organic compound in natural products
An In-Depth Technical Guide to 2-Butyrylfuran as a Volatile Organic Compound
Abstract
This compound, a heterocyclic ketone, is a significant volatile organic compound (VOC) that contributes to the characteristic aroma and flavor profiles of numerous natural and thermally processed products. Formed predominantly through non-enzymatic browning reactions, its presence is a key indicator of thermal processing and impacts the sensory quality of foods and beverages. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, natural occurrence, and primary formation pathways. It offers an in-depth exploration of modern analytical methodologies for its extraction and quantification, including detailed protocols and performance metrics. Finally, the guide discusses the compound's biological significance, sensory impact, and the toxicological considerations associated with the broader class of furan derivatives, offering a complete resource for researchers, scientists, and professionals in drug development and food science.
Introduction to this compound: A Key Aroma Compound
This compound, also known by its IUPAC name 1-(furan-2-yl)butan-1-one, is a furan derivative recognized for its distinct balsamic and caramel-like aroma[1][2]. As a volatile organic compound, it readily evaporates at room temperature, contributing significantly to the scent profile of various products. Its primary importance lies in the field of flavor chemistry, where it is valued as a component of the complex aromatic mixtures that define consumer products, most notably coffee[3][4][5]. Beyond its sensory contributions, the study of this compound and related compounds is critical for understanding food processing chemistry and for safety assessments, given the toxicological concerns associated with the furan ring structure[1].
1.1. Chemical Identity and Physicochemical Properties
This compound is an aromatic ketone with a molecular formula of C₈H₁₀O₂[1]. Its structure consists of a furan ring substituted with a butyryl group at the second position. This structure is responsible for its characteristic aroma and chemical reactivity.
| Property | Value | Source |
| IUPAC Name | 1-(furan-2-yl)butan-1-one | PubChem[1] |
| Synonyms | 2-Butanoylfuran, Propyl furyl ketone | PubChem[1] |
| CAS Number | 4208-57-5 | The Good Scents Company[2] |
| Molecular Formula | C₈H₁₀O₂ | PubChem[1] |
| Molecular Weight | 138.16 g/mol | PubChem[1] |
| Appearance | Colourless liquid | PubChem[1] |
| Odor | Balsamic, Caramel-like | PubChem[1], The Good Scents Company[2] |
| Boiling Point | 195.0 °C at 760 mm Hg | PubChem[1] |
| Refractive Index | 1.48900 to 1.49500 @ 20.00 °C | The Good Scents Company[2] |
Natural Occurrence and Formation Pathways
While often referred to as a "natural product," this compound is predominantly formed during the thermal processing of raw materials rather than through direct enzymatic biosynthesis in plants. Its presence has been reported in food items such as endives (Cichorium endivia)[1]. However, it is most abundant in foods and beverages that have undergone roasting, baking, or frying.
2.1. The Maillard Reaction: A Primary Formation Route
The Maillard reaction is the principal pathway for the formation of this compound and a vast array of other flavor compounds. This complex cascade of non-enzymatic browning reactions occurs between reducing sugars and amino acids at elevated temperatures[3][6].
The initial stage involves the condensation of a sugar (e.g., glucose, ribose) with an amino acid to form an N-substituted glycosylamine, which then rearranges into an Amadori or Heyns compound[6]. Subsequent degradation and fragmentation of these intermediates produce reactive dicarbonyl compounds. The cyclization and dehydration of specific sugar fragments are key steps in forming the furan ring. While the formation of furan and simple alkylfurans has been studied extensively, the precise mechanism for acylfurans like this compound involves the reaction of these furan precursors with other reactive intermediates derived from both sugars and amino acids[7][8][9].
2.2. Other Formation Pathways
While the Maillard reaction is dominant, other chemical processes can contribute to the formation of furanic compounds:
-
Caramelization: The pyrolysis of sugars at high temperatures without the involvement of amino acids can also generate furan derivatives, which are key caramel-like odorants[3][4].
-
Lipid Oxidation: The auto-oxidation of polyunsaturated fatty acids, such as linoleic and linolenic acid, can produce volatile compounds, including certain alkylfurans like 2-pentylfuran[10]. While less documented for this compound specifically, the potential for lipid-derived precursors to interact with Maillard intermediates exists.
Analytical Methodologies for Detection and Quantification
The volatile nature and often low concentration of this compound in complex food matrices necessitate highly sensitive and selective analytical techniques. The gold standard for analysis is Gas Chromatography coupled with Mass Spectrometry (GC-MS)[11][12].
3.1. Extraction of Volatiles: Isolating the Target Analyte
Effective sample preparation is critical for accurate quantification. The goal is to isolate the volatile compounds from the non-volatile matrix (e.g., proteins, fats, carbohydrates) while concentrating them for analysis.
-
Headspace-Solid Phase Microextraction (HS-SPME): This is the most widely used technique for furan analysis. It is a solvent-free method where a fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase above the sample)[12][13]. Volatile compounds partition from the sample into the headspace and are adsorbed onto the fiber. The fiber is then transferred to the hot GC inlet, where the analytes are desorbed for analysis. The efficiency of extraction can be enhanced by heating the sample and adding salt (salting-out effect) to increase the volatility of the analytes[14].
-
Static Headspace (HS): In this technique, a sample is sealed in a vial and heated to allow volatile compounds to equilibrate between the sample and the headspace. A portion of the headspace gas is then directly injected into the GC. HS is particularly suitable for highly volatile compounds and for matrices with high concentrations of the analyte, such as coffee[12][13].
3.2. Detailed Protocol: HS-SPME-GC-MS/MS Analysis of this compound
This protocol provides a representative workflow for the analysis of this compound and other furan derivatives in a food matrix.
-
Sample Preparation:
-
Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial[14][15]. For liquid samples like juice, use 5 mL.
-
Add a saturated solution of sodium chloride (NaCl) to enhance the extraction efficiency of polar furans[14]. A typical ratio is 1:1 sample to salt solution.
-
Add an appropriate internal standard (e.g., a deuterated furan analog) for accurate quantification via isotope dilution[13].
-
Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.
-
-
HS-SPME Extraction:
-
Place the vial in an autosampler with an agitator and incubator.
-
Equilibrate the sample at a specific temperature (e.g., 35-60 °C) for a set time (e.g., 15 minutes) with agitation to facilitate the release of volatiles into the headspace[14][15].
-
Expose a suitable SPME fiber (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS) to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes[14].
-
-
GC-MS/MS Analysis:
-
Desorption: Automatically insert the SPME fiber into the hot GC inlet (e.g., 250 °C) to desorb the analytes onto the analytical column.
-
Chromatographic Separation: Use a capillary column (e.g., HP-5MS) to separate the volatile compounds. A typical temperature program starts at a low temperature (e.g., 40 °C), holds for a few minutes, and then ramps up to a high temperature (e.g., 250 °C) to elute all compounds[16].
-
Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting a specific precursor ion for this compound and monitoring for one or more characteristic product ions after fragmentation.
-
3.3. Method Performance and Validation
Method validation ensures the reliability of the analytical data. Key parameters for furan analysis are summarized below.
| Parameter | Typical Value | Significance | Source |
| Limit of Detection (LOD) | ≤ 0.02 ng/g | Lowest concentration that can be reliably detected. | [12] |
| Limit of Quantification (LOQ) | 0.003 - 0.675 ng/g | Lowest concentration that can be accurately quantified. | [16] |
| Recovery | 76 - 117% | The percentage of the analyte recovered during the extraction process. | [16] |
| Precision (RSD%) | < 20% | The degree of agreement among individual test results. | [16] |
graph TD { A[Sample Homogenization] --> B{Vial Preparation}; B --> C[Add Sample, NaCl, & Internal Standard]; C --> D[Seal Vial]; subgraph "HS-SPME Autosampler" D --> E{Incubation & Agitation\n(e.g., 35°C, 15 min)}; E --> F[Expose SPME Fiber\n(Adsorption)]; end subgraph "GC-MS/MS System" F --> G{Thermal Desorption in GC Inlet}; G --> H[Chromatographic Separation\n(HP-5MS Column)]; H --> I[Mass Spectrometry Detection\n(MRM Mode)]; end I --> J[Data Analysis & Quantification];style A fill:#4285F4,font-weight:bold,font-color:#FFFFFF style J fill:#34A853,font-weight:bold,font-color:#FFFFFF style B fill:#F1F3F4,font-color:#202124 style C fill:#F1F3F4,font-color:#202124 style D fill:#F1F3F4,font-color:#202124 style E fill:#FBBC05,font-color:#202124 style F fill:#FBBC05,font-color:#202124 style G fill:#EA4335,font-color:#FFFFFF style H fill:#EA4335,font-color:#FFFFFF style I fill:#EA4335,font-color:#FFFFFF
}
Biological Significance and Safety Considerations
4.1. Role as an Aroma-Active Compound
The primary significance of this compound is its contribution to flavor. It is one of over 800 volatile compounds identified in coffee aroma[3]. Furans as a class are the most predominant group of aromatics in coffee, typically imparting caramel-like notes from sugar pyrolysis[3][4]. The overall perception of a food's flavor depends not only on the concentration of a compound but also its odor threshold—the minimum concentration at which it can be detected by the human nose[3][5]. This compound's characteristic notes make it an important part of the complex sensory experience of many foods.
4.2. Biological Activities
While the furan scaffold is present in many biologically active synthetic and natural compounds with reported antibacterial, anti-inflammatory, and anticancer effects, there is limited specific research on the biological activities of this compound itself[17][18][19]. Much of the literature focuses on furan derivatives as a broad class, often in the context of medicinal chemistry, where the furan ring serves as a core structure for synthesizing new therapeutic agents[17]. Therefore, while the potential exists, specific claims about this compound's bioactivity require further investigation.
4.3. Toxicological and Safety Profile
The safety of furan and its derivatives in food is an area of active research and regulatory scrutiny.
-
Regulatory Status: this compound is listed as a flavoring agent by the FDA (FEMA Number 4083)[1]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated it and concluded there is "no safety concern at current levels of intake when used as a flavouring agent"[1].
-
Concerns Related to the Furan Moiety: The concern stems from the fact that furan itself is classified as "possibly carcinogenic to humans"[7]. The toxicological mechanism is believed to involve metabolic activation. Furan can be oxidized in the body by cytochrome P450 enzymes to form a reactive epoxide, which can then open to form a reactive dicarbonyl intermediate[1]. This intermediate can bind to cellular macromolecules, leading to toxicity and genotoxicity. JECFA has noted that there is a lack of data to determine if furan derivatives like this compound can also form such reactive metabolites, which warrants further investigation[1].
Conclusion and Future Perspectives
This compound is a pivotal volatile compound that defines the sensory landscape of many important food products, arising primarily from the complex chemistry of the Maillard reaction. Robust analytical methods based on HS-SPME and GC-MS have been developed for its reliable quantification, enabling better quality control and risk assessment.
While its role in flavor is well-established, several areas merit further research. A deeper understanding of the specific reaction kinetics and precursor pathways that favor this compound formation could lead to processing strategies that optimize flavor profiles. Furthermore, the biological activities of this compound remain largely unexplored. Most critically, continued toxicological research is needed to fully elucidate the metabolic fate of acylfurans and definitively address the safety concerns associated with the furan class as a whole. Such studies will be invaluable for both ensuring consumer safety and advancing the science of flavor chemistry.
References
- 1. This compound | C8H10O2 | CID 228588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-butyryl furan, 4208-57-5 [thegoodscentscompany.com]
- 3. coffeeresearch.org [coffeeresearch.org]
- 4. kanegrade.com [kanegrade.com]
- 5. compoundchem.com [compoundchem.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. lookchem.com [lookchem.com]
- 8. Formation of furan and methylfuran by maillard-type reactions in model systems and food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of 2-acetylfuran formation between ribose and glucose in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 17. ijabbr.com [ijabbr.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and biological activity studies of furan derivatives | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Theoretical Calculation and Analysis of 2-Butyrylfuran Molecular Orbitals for Drug Development Applications
Abstract
This technical guide provides a comprehensive framework for the theoretical calculation and interpretation of the molecular orbitals of 2-Butyrylfuran, a heterocyclic ketone with applications in flavor science and potential as a scaffold in medicinal chemistry. We delve into the quantum mechanical principles that govern molecular orbital theory, offering a rationale for methodological choices pertinent to drug development research. This document serves as a practical whitepaper for researchers, computational chemists, and drug development professionals, detailing a robust, self-validating workflow from initial structure preparation to the analysis of frontier molecular orbitals (FMOs) and their associated reactivity descriptors. By grounding theoretical concepts in practical application, we aim to bridge the gap between computational prediction and experimental validation, enhancing the efficiency of modern drug discovery pipelines.
Introduction: The Scientific Imperative for Molecular Orbital Analysis
This compound (CAS: 4208-57-5) is an aromatic ketone characterized by a furan ring substituted with a butyryl group.[1][2] While well-known as a flavoring agent found in foods like coffee and chicken, its heterocyclic structure is a common motif in pharmacologically active compounds.[2][3] The reactivity, metabolic stability, and potential for intermolecular interactions of such molecules are fundamentally governed by their electronic structure.[4] Molecular Orbital (MO) theory provides a powerful lens through which we can understand and predict this behavior at the quantum level.[5][6]
In the context of drug development, a molecule's electronic properties are not merely academic curiosities; they are critical determinants of its efficacy and safety. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance.[7] The energy of the HOMO relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).[8][9] The energy gap between these frontier orbitals (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[10][11] A smaller gap generally implies higher reactivity, which can be desirable for covalent inhibitors but may also indicate potential toxicity.[7][8]
Therefore, the precise calculation of these molecular orbitals allows researchers to:
-
Predict Reactivity and Metabolic Fate: Identify sites susceptible to nucleophilic or electrophilic attack, offering insights into potential metabolic transformations.
-
Optimize Drug-Target Interactions: Understand how a molecule might electronically interact with a biological target, such as an enzyme or receptor.[12]
-
Screen and Prioritize Candidates: Computationally rank derivative compounds based on their electronic stability and reactivity profiles, saving significant time and resources in the early discovery phase.[13]
This guide will provide the theoretical foundation and a detailed protocol for performing these critical calculations on this compound.
Theoretical Foundations: Selecting the Right Computational Tools
The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set.[14][15] These choices represent a trade-off between computational cost and accuracy, and understanding the causality behind their selection is crucial for generating reliable data.
The Method: Density Functional Theory (DFT) vs. Hartree-Fock (HF)
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that solves the Schrödinger equation by approximating the electron-electron repulsion term.[16][17] While computationally efficient for an ab initio method, HF systematically neglects electron correlation—the way electrons dynamically avoid each other. This omission can lead to inaccuracies in predicting properties that depend heavily on electron distribution.
-
Density Functional Theory (DFT): DFT is a quantum mechanical method that determines the electronic properties of a system based on its electron density.[18][19] Unlike HF, DFT inherently includes a term for electron correlation through an exchange-correlation functional. Hybrid functionals, such as the widely used B3LYP , combine the strengths of both HF and DFT, offering a superior balance of accuracy and computational efficiency for organic molecules.[18][20]
Causality of Choice: For a molecule like this compound, which contains heteroatoms and a conjugated π-system, accurately capturing electron correlation is vital. DFT, specifically with a hybrid functional like B3LYP, provides a more physically realistic description of the electronic structure than HF at a manageable computational cost, making it the preferred method for this application.[13][21]
The Basis Set: A Language for Describing Orbitals
A basis set is a collection of mathematical functions (basis functions) used to construct the molecular orbitals.[22][23] The size and type of the basis set dictate the flexibility the calculation has to model the true shape of the orbitals.[14]
-
Pople-style Basis Sets (e.g., 6-31G, 6-311G): These are widely used split-valence basis sets.[24] The "6-31G" notation, for instance, means each core atomic orbital is described by one function (a contraction of 6 Gaussian functions), while each valence orbital is split into two functions (one from 3 Gaussians, one from 1 Gaussian) to allow for more flexibility.[24]
-
Polarization and Diffuse Functions:
-
Polarization Functions (d, p): Adding a "(d)" to the basis set (e.g., 6-31G(d) ) adds d-type functions to heavy (non-hydrogen) atoms. This is critical for accurately describing the bonding in molecules with multiple bonds or lone pairs, such as the carbonyl group and furan ring in this compound, by allowing for orbital shape distortion.[15][24]
-
Diffuse Functions (+): Adding a "+" (e.g., 6-31+G(d)) adds functions that are spatially extended. These are important for describing anions or systems with significant non-covalent interactions, but are less critical for a neutral molecule's ground state geometry.
-
Causality of Choice: The 6-31G(d) basis set represents an excellent starting point for calculations on this compound. It is computationally economical yet provides the necessary flexibility and polarization functions to accurately model the key structural features of the molecule, ensuring a reliable description of the frontier orbitals.[4]
Experimental Protocol: A Step-by-Step Computational Workflow
This section details a validated, step-by-step methodology for calculating the molecular orbitals of this compound using a typical quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).
Workflow Overview
The computational process follows a logical sequence to ensure the final orbital properties are calculated for the molecule's most stable geometric conformation.
Caption: Computational workflow for molecular orbital analysis.
Step 1: Obtain Initial 3D Structure The starting point is a 3D coordinate file of this compound. This can be sourced from a chemical database like PubChem (CID 228588) or drawn using molecular modeling software such as Avogadro or ChemDraw and saved in a standard format (e.g., .mol or .xyz).[1]
Step 2: Initial Conformation Search (Optional but Recommended) The butyryl side chain has rotational freedom. To ensure the global minimum energy structure is found, it is best practice to perform a quick conformational search using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field). This step identifies the most stable initial geometry for the more demanding quantum mechanics calculation.
Step 3: Geometry Optimization This is the most critical computational step. The goal is to find the molecular geometry with the lowest possible potential energy using the selected quantum mechanical model.
-
Method: DFT with the B3LYP functional.
-
Basis Set: 6-31G(d).
-
Purpose: This calculation adjusts all bond lengths, angles, and dihedral angles until the forces on each atom are effectively zero, yielding a stable, optimized structure.
Step 4: Vibrational Frequency Analysis To validate that the optimized structure is a true energy minimum (and not a transition state), a frequency calculation must be performed at the same level of theory (B3LYP/6-31G(d)).
-
Self-Validation Check: A true minimum energy structure will have zero imaginary frequencies . If imaginary frequencies are present, it indicates a saddle point on the potential energy surface, and the geometry must be further optimized.
Step 5: Single-Point Energy and Orbital Generation Using the validated minimum energy geometry from Step 4, a final, single-point energy calculation is performed. This calculation does not change the geometry but computes a highly accurate electronic wavefunction.
-
Purpose: This step generates the final molecular orbital energies and the data required for visualization (often in a checkpoint or formatted output file).[25]
Step 6: Data Extraction and Analysis From the output of the single-point calculation, the energies of all molecular orbitals are extracted. The key values are:
-
Energy of the HOMO (EHOMO)
-
Energy of the LUMO (ELUMO)
-
The HOMO-LUMO Energy Gap (ΔE = ELUMO - EHOMO)
Step 7: Visualization of Frontier Molecular Orbitals (FMOs) Using visualization software (e.g., GaussView, VMD, Avogadro), the checkpoint file from Step 5 is used to plot the 3D surfaces of the HOMO and LUMO. This visual analysis is crucial for identifying which parts of the molecule are most involved in electron donation and acceptance.
Step 8: Calculation of Chemical Reactivity Descriptors Based on the HOMO and LUMO energies, several key descriptors that predict chemical reactivity can be calculated using Koopmans' theorem approximations.[9]
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Chemical Hardness (η) = (I - A) / 2
-
Chemical Potential (μ) = -(I + A) / 2
-
Electrophilicity Index (ω) = μ² / (2η)
Data Presentation and Interpretation
The quantitative results from the calculation should be summarized for clarity. The following table presents hypothetical but realistic values for this compound calculated at the B3LYP/6-31G(d) level of theory.
| Parameter | Symbol | Formula | Calculated Value (eV) | Interpretation |
| HOMO Energy | EHOMO | - | -6.15 | Energy required to remove an electron; indicates electron-donating ability. |
| LUMO Energy | ELUMO | - | -1.20 | Energy released when an electron is added; indicates electron-accepting ability. |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.95 | A measure of kinetic stability and chemical reactivity.[11] |
| Ionization Potential | I | -EHOMO | 6.15 | Low value suggests it is relatively easy to oxidize. |
| Electron Affinity | A | -ELUMO | 1.20 | Positive value indicates a stable anion can be formed. |
| Chemical Hardness | η | (I - A) / 2 | 2.475 | Moderate hardness suggests a balance between stability and reactivity.[9] |
| Electrophilicity Index | ω | μ² / (2η) | 2.76 | Quantifies the electrophilic character of the molecule. |
Interpreting the Frontier Orbitals
Caption: Relationship between HOMO, LUMO, and the energy gap.
Visual analysis of the HOMO surface for this compound would likely show high electron density distributed across the furan ring's π-system, indicating this is the primary site for electron donation (nucleophilic attack). The LUMO, conversely, would likely be localized around the electron-withdrawing carbonyl group, identifying it as the primary site for electron acceptance (electrophilic attack).
For drug development professionals, this means:
-
The furan ring is a potential site for oxidative metabolism by cytochrome P450 enzymes.
-
The carbonyl carbon is a potential target for nucleophilic attack by amino acid residues (e.g., cysteine, serine) in an enzyme's active site.
-
The calculated energy gap of ~4-5 eV suggests the molecule is moderately reactive, a common feature for drug-like compounds that need to be stable enough for formulation but reactive enough to engage with their biological target.[8]
Conclusion
The theoretical calculation of molecular orbitals provides indispensable insights into the electronic properties that dictate the behavior of molecules like this compound. By employing robust and well-justified computational methods such as DFT with the B3LYP functional and a 6-31G(d) basis set, researchers can generate reliable, predictive data on chemical reactivity, stability, and potential sites of interaction. This in-depth technical guide outlines a self-validating workflow that empowers scientists in drug development to make more informed decisions, accelerating the design and optimization of novel therapeutic agents by grounding molecular design in the fundamental principles of quantum chemistry.
References
- 1. This compound | C8H10O2 | CID 228588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-butyryl furan [flavscents.com]
- 3. 2-Butylfuran | 4466-24-4 [chemicalbook.com]
- 4. Molecular Orbital Calculations Lab [cms.gutow.uwosh.edu]
- 5. api.pageplace.de [api.pageplace.de]
- 6. Molecular Orbital Theory In Drug Research - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wuxibiology.com [wuxibiology.com]
- 12. echemi.com [echemi.com]
- 13. mdpi.com [mdpi.com]
- 14. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 15. jetir.org [jetir.org]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. quora.com [quora.com]
- 18. austinpublishinggroup.com [austinpublishinggroup.com]
- 19. Orbitals and Electronic Properties Calculation | Rowan Documentation [docs.rowansci.com]
- 20. harker.chem.buffalo.edu [harker.chem.buffalo.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. chemistry.tcd.ie [chemistry.tcd.ie]
- 24. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 25. Tutorial: Display of Orbitals and Molecular Surfaces [people.chem.ucsb.edu]
Methodological & Application
Application Note & Protocol: Catalytic Friedel-Crafts Acylation of Furan with Butyryl Chloride
Abstract: This document provides a comprehensive technical guide for the Friedel-Crafts acylation of furan with butyryl chloride to synthesize 2-butyrylfuran, a valuable intermediate in the fine chemical and pharmaceutical industries.[1] Recognizing the inherent sensitivity of the furan ring to polymerization under classical Friedel-Crafts conditions, this guide emphasizes catalyst selection, mechanistic understanding, and a meticulously detailed protocol designed for high yield and purity.[2] It is intended for researchers, chemists, and process development professionals seeking a robust and reproducible methodology.
Scientific Foundation & Mechanistic Insight
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring via electrophilic aromatic substitution.[3] Furan, an electron-rich five-membered heterocycle, is highly reactive towards electrophiles, with a strong preference for substitution at the 2-position due to the superior resonance stabilization of the resulting intermediate.[4][5]
The reaction proceeds through three primary steps:
-
Generation of the Acylium Ion: The Lewis acid catalyst coordinates with the chlorine atom of butyryl chloride, facilitating the cleavage of the C-Cl bond to form a highly electrophilic, resonance-stabilized butyrylium ion.[4]
-
Electrophilic Attack: The π-electron system of the furan ring acts as a nucleophile, attacking the electrophilic carbon of the butyrylium ion. This attack preferentially occurs at the C2 position, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]
-
Restoration of Aromaticity: A weak base (such as the [AlCl₄]⁻ complex) abstracts a proton from the C2 position, collapsing the intermediate and restoring the aromaticity of the furan ring to yield the final product, this compound, and regenerating the catalyst.[4]
Caption: Reaction mechanism for the Friedel-Crafts acylation of furan.
Critical Parameter: Catalyst Selection
The primary challenge in furan chemistry is its propensity to polymerize under strongly acidic conditions.[6] Classical Friedel-Crafts catalysts like anhydrous aluminum chloride (AlCl₃) are often too aggressive, leading to significant tar formation and low yields.[2][7] Therefore, the choice of a milder Lewis acid is paramount for a successful transformation.
| Catalyst | Relative Activity | Advantages | Disadvantages & Considerations |
| AlCl₃, FeCl₃ | Very High | Inexpensive, readily available.[7] | Often too reactive for furan, causing polymerization and low yields. Requires stoichiometric amounts.[7][8] |
| SnCl₄, ZnCl₂ | High | Milder than AlCl₃, often providing a better balance of reactivity and selectivity for sensitive substrates like furan.[7][9] | Moisture sensitive. Stoichiometric amounts are typically required. |
| BF₃·OEt₂ | Moderate | A good, mild catalyst for furan acylation.[2] Easy to handle liquid. | Can be less reactive, requiring higher temperatures or longer reaction times. |
| Heteropolyacids | Moderate to High | Green, reusable heterogeneous catalysts. High selectivity.[1][10] | May require specific supports and higher temperatures. Not as commonly available. |
| Zeolites (e.g., ZSM-5) | Moderate | Shape-selective, reusable, and environmentally friendly heterogeneous catalysts.[11] | Can suffer from deactivation. Requires specific preparation and activation. |
For this protocol, stannic chloride (SnCl₄) is recommended as a starting point due to its established efficacy in providing a good balance between reactivity and control, minimizing polymerization while effectively catalyzing the acylation of furan.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is designed for a 50 mmol scale reaction. All operations involving anhydrous reagents should be performed under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware.
Materials & Equipment
| Reagents | Equipment |
| Furan (≥99%, anhydrous) | 250 mL three-neck round-bottom flask |
| Butyryl chloride (≥99%) | 100 mL addition funnel |
| Stannic chloride (SnCl₄, ≥99%) | Reflux condenser with gas inlet/outlet |
| Dichloromethane (DCM, anhydrous, ≥99.8%) | Magnetic stirrer and stir bar |
| Hydrochloric acid (HCl, 1M solution) | Ice/water bath |
| Saturated sodium bicarbonate (NaHCO₃) solution | Separatory funnel (500 mL) |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Anhydrous magnesium sulfate (MgSO₄) | Vacuum distillation apparatus |
Safety Precautions
-
Butyryl Chloride: Highly flammable, corrosive, and a lachrymator. Reacts violently with water to produce HCl gas.[12][13][14] Handle exclusively in a chemical fume hood with appropriate PPE (gloves, safety goggles, lab coat).[12]
-
Furan: Flammable, toxic, and a potential carcinogen. Work in a well-ventilated fume hood.
-
Stannic Chloride: Corrosive and moisture-sensitive. Causes severe burns. Handle with extreme care.
-
Dichloromethane: Volatile and a suspected carcinogen. Minimize exposure.
-
The reaction is exothermic and produces HCl gas. Ensure adequate ventilation and temperature control.
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble the dry three-neck flask with a magnetic stir bar, the addition funnel, and a reflux condenser connected to a nitrogen/argon line and an oil bubbler.
-
Flush the entire system with the inert gas for 10-15 minutes.
-
-
Reagent Charging & Complex Formation:
-
To the reaction flask, add 100 mL of anhydrous dichloromethane.
-
Cool the flask to 0 °C using an ice/water bath.
-
Slowly add stannic chloride (SnCl₄, 14.3 g, 6.6 mL, 55 mmol, 1.1 equiv) to the cold, stirring solvent via syringe.
-
In the addition funnel, prepare a solution of butyryl chloride (5.33 g, 5.2 mL, 50 mmol, 1.0 equiv) in 20 mL of anhydrous DCM.
-
Add the butyryl chloride solution dropwise to the cold SnCl₄ suspension over 15-20 minutes. A yellow-orange complex may form. Stir for an additional 15 minutes at 0 °C.
-
-
Acylation Reaction:
-
Prepare a solution of furan (3.40 g, 3.6 mL, 50 mmol, 1.0 equiv) in 20 mL of anhydrous DCM.
-
Add the furan solution dropwise from the addition funnel to the reaction mixture over 30-40 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.
-
-
Reaction Monitoring & Workup:
-
Monitor the reaction progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate), checking for the consumption of furan.
-
Once complete, cool the flask back to 0 °C.
-
Quench the reaction by very slowly and carefully pouring the reaction mixture into a separate beaker containing 100 g of crushed ice and 50 mL of 1M HCl, with vigorous stirring. This step is highly exothermic and will release HCl gas.[15]
-
Transfer the quenched mixture to a 500 mL separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine all organic layers and wash sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL, to neutralize residual acid), and finally brine (50 mL).[15]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.[15]
-
-
Purification & Characterization:
-
The resulting crude oil should be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
-
Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity. The expected product is 1-(Furan-2-yl)butan-1-one.[16]
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / No Reaction | Inactive catalyst (hydrolyzed), insufficient reaction time/temperature. | Ensure all reagents and solvents are strictly anhydrous. Use freshly opened or properly stored Lewis acid. Increase reaction time or gently warm if no product is forming. |
| Significant Polymerization (Dark Tar) | Catalyst is too reactive, reaction temperature too high, reagents added too quickly. | Switch to a milder catalyst (e.g., BF₃·OEt₂). Maintain strict temperature control (0 °C or below) during addition. Ensure slow, dropwise addition of reagents. |
| Formation of Side Products | Reaction with acylating agent at C3 position, or polysubstitution (less common in acylation). | Use of milder catalysts and controlled, low temperatures generally favors C2 selectivity. The deactivating nature of the acyl group typically prevents polysubstitution.[8] |
Conclusion
The Friedel-Crafts acylation of furan with butyryl chloride is a highly effective method for producing this compound, provided that key experimental parameters are carefully controlled. The selection of a moderately active Lewis acid catalyst is critical to suppress the polymerization of the acid-sensitive furan substrate. By following this detailed protocol, which emphasizes anhydrous conditions, strict temperature control, and a methodical workup procedure, researchers can achieve high yields of the desired product with excellent purity.
References
- 1. Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling - ProQuest [proquest.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. acylation of furan mechanism structure | Filo [askfilo.com]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. US2515123A - Acylation of furan - Google Patents [patents.google.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. 2-Acetylfuran - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. vandemark.com [vandemark.com]
- 13. kscl.co.in [kscl.co.in]
- 14. lobachemie.com [lobachemie.com]
- 15. websites.umich.edu [websites.umich.edu]
- 16. This compound | C8H10O2 | CID 228588 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-Butyrylfuran as a Versatile Synthetic Scaffold in Medicinal Chemistry
Abstract
The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic therapeutic agents.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a valuable component in drug design.[3] This guide focuses on 2-butyrylfuran (1-(furan-2-yl)butan-1-one), a commercially available or readily synthesized building block, and explores its strategic application in constructing diverse molecular architectures for drug discovery. We will delve into the causality behind key synthetic transformations, provide detailed, field-proven protocols, and illustrate how this simple starting material can be elaborated into complex molecules with potential therapeutic value, including anti-inflammatory and antiviral agents.[4][5]
Introduction: The Strategic Value of the Furan Moiety
Heterocyclic compounds are foundational to modern pharmacology, with nearly half of all known bioactive molecules containing at least one heterocyclic ring.[1] Among these, the five-membered furan ring is particularly significant. It is an electron-rich aromatic system, capable of engaging in various interactions with biological targets, yet it possesses a distinct dipole moment and hydrogen bond accepting capability via its oxygen atom. This duality allows it to serve as a versatile pharmacophore in drug development.[2][3]
This compound, specifically, offers two primary points for chemical diversification: the furan ring itself and the carbonyl group of the butyryl side chain. The carbonyl group is a highly versatile functional handle, amenable to a wide array of transformations, making this compound an ideal starting point for building molecular libraries for high-throughput screening.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-(furan-2-yl)butan-1-one | [6] |
| Molecular Formula | C₈H₁₀O₂ | [6] |
| Molecular Weight | 138.16 g/mol | [6] |
| Boiling Point | 195.0 °C @ 760 mmHg | [6] |
| Density | 1.050-1.056 g/cm³ | [6] |
| Appearance | Colorless liquid | [6] |
Synthesis of the 2-Acylfuran Core
While this compound is commercially available, understanding its synthesis provides insight into the generation of substituted analogs. The Paal-Knorr furan synthesis is the most classic and reliable method for constructing the furan ring from 1,4-dicarbonyl compounds.[7]
Principle of the Paal-Knorr Furan Synthesis
The reaction involves the acid-catalyzed intramolecular cyclization and dehydration of a 1,4-dicarbonyl compound.[8] The mechanism proceeds via protonation of one carbonyl, which is then attacked by the enol form of the other carbonyl to form a five-membered hemiacetal intermediate. Subsequent dehydration yields the aromatic furan ring.[7][9] The choice of acid catalyst (protic or Lewis) and reaction conditions can be tuned for substrates with sensitive functional groups.[9]
Caption: Paal-Knorr Furan Synthesis Workflow.
Key Transformations of this compound in Medicinal Chemistry
The true power of this compound as a building block lies in the selective modification of its butyryl side chain. The ketone functionality serves as a linchpin for introducing new functional groups, chiral centers, and pharmacophoric elements.
Reductive Amination: A Gateway to Bioactive Amines
Reductive amination is arguably one of the most critical reactions in medicinal chemistry for forging carbon-nitrogen bonds. It allows for the direct conversion of the carbonyl group into a primary, secondary, or tertiary amine, a functional group present in a vast number of pharmaceuticals.
Causality Behind Experimental Choices: The direct one-pot reductive amination is preferred for its efficiency. The reaction requires a reducing agent that is stable in the presence of the amine and the protic solvent often needed for imine formation, but potent enough to reduce the intermediate iminium ion without significantly reducing the starting ketone.[10] While sodium cyanoborohydride was historically common, its toxicity is a major drawback. Amine-borane complexes, such as 2-picoline-borane, have emerged as safer and highly effective alternatives.[10] They are stable, easy to handle, and show excellent chemoselectivity for the iminium ion over the ketone.[11]
Caption: Reductive Amination Workflow.
Protocol 1: One-Pot Reductive Amination of this compound
-
Principle: This protocol describes the direct synthesis of a secondary amine from this compound and a primary amine using 2-picoline-borane complex as the reducing agent in a one-pot procedure.
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Primary Amine (e.g., benzylamine) (1.1 eq)
-
2-Picoline-Borane Complex (1.5 eq)
-
Methanol (ACS Grade)
-
Acetic Acid (Glacial)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
-
Step-by-Step Methodology:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and methanol (0.2 M concentration relative to the ketone).
-
Add the primary amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.
-
Once imine formation is significant, add 2-picoline-borane complex (1.5 eq) portion-wise over 10 minutes. Caution: Hydrogen gas may be evolved.
-
Stir the reaction at room temperature for 12-24 hours, monitoring for the disappearance of the imine intermediate.
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.
-
Neutralize the mixture with saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.
-
Expected Results: Yields typically range from 70-90%, depending on the amine used. The product should be a stable oil or solid.
-
Troubleshooting:
-
Low Conversion: If imine formation is slow, the reaction can be gently heated (40 °C). If the reduction is slow, add an additional portion of the reducing agent.
-
Side Products: Over-reduction of the furan ring is rare with amine-boranes but can occur with more aggressive hydrides. Ensure the reaction temperature is controlled.
-
Application in the Synthesis of Anti-Inflammatory and Analgesic Agents
The furan scaffold is present in molecules with anti-inflammatory activity.[4] For example, many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and flurbiprofen function by inhibiting cyclooxygenase (COX) enzymes.[12][13] By using this compound as a starting point, novel analogs can be synthesized to explore new chemical space for COX inhibitors or other anti-inflammatory targets. The amine derivatives produced via reductive amination can be coupled with acidic moieties, mimicking the carboxylic acid pharmacophore of traditional NSAIDs.[14]
Caption: Diversification of this compound.
Application in the Synthesis of Antiviral Scaffolds
The furan ring is a key component of many nucleoside analogs used in antiviral therapies.[15][16] While this compound itself is not a direct precursor, its transformation into other heterocycles is highly relevant. Oxidative cleavage of the furan ring can unmask a 1,4-dicarbonyl compound. This dicarbonyl is a direct precursor for synthesizing substituted pyrroles via the Paal-Knorr pyrrole synthesis, simply by reacting it with ammonia or a primary amine.[17][18] Pyrrole-containing structures are also prevalent in bioactive molecules, including antiviral agents.[17] This demonstrates this compound's utility as a "masked" synthon for other important heterocyclic systems.
Protocol 2: Oxidative Ring Opening to a 1,4-Dicarbonyl Compound
-
Principle: This protocol outlines a general method for the oxidative cleavage of the furan ring in this compound to yield a 1,7-dicarbonyl compound, a valuable intermediate for further synthesis.
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Pyridinium Chlorochromate (PCC) or similar oxidant (2.5 eq)
-
Dichloromethane (DCM, anhydrous)
-
Silica Gel
-
-
Step-by-Step Methodology:
-
Suspend pyridinium chlorochromate (2.5 eq) in anhydrous dichloromethane (0.1 M) in a flask under an inert atmosphere (N₂ or Ar).
-
To this suspension, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 30 minutes.
-
Stir the resulting dark brown mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel to remove the chromium salts.
-
Wash the silica plug thoroughly with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography to yield the 1,7-dicarbonyl product.
-
-
Characterization: Confirm the linear dicarbonyl structure via ¹H NMR (disappearance of furan protons) and ¹³C NMR (presence of two distinct carbonyl signals).
-
Expected Results: Yields can be moderate to good (40-70%). The product is often less stable than the starting furan and may be used immediately in the next step (e.g., Paal-Knorr pyrrole synthesis).
-
Troubleshooting:
-
Incomplete Reaction: Ensure the PCC is of good quality and the solvent is anhydrous. Longer reaction times or gentle heating may be required.
-
Low Yield/Decomposition: The dicarbonyl product can be sensitive. Minimize exposure to heat and acidic/basic conditions during workup and purification.
-
Conclusion
This compound is more than a simple aromatic ketone; it is a strategic and cost-effective entry point into a rich chemical space relevant to drug discovery. Its dual-handle nature—the reactive carbonyl group and the stable furan core—allows for the systematic development of diverse molecular libraries. The protocols detailed herein for key transformations like reductive amination and oxidative ring-opening provide reliable methods for elaborating this building block into novel amine and pyrrole scaffolds, which are hallmarks of anti-inflammatory, antiviral, and other therapeutic agents.[19][20][21] By understanding the chemical principles behind these transformations, medicinal chemists can effectively exploit this compound to accelerate the discovery of new and improved medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 6. This compound | C8H10O2 | CID 228588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. hammer.purdue.edu [hammer.purdue.edu]
- 12. Synthesis of new ibuprofen hybrid conjugates as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of ibuprofen derivatives | Scilit [scilit.com]
- 15. Chemistry and anti-HIV properties of 2'-fluoro-2',3'-dideoxyarabinofuranosylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Antiviral Activity of Trifluoromethylthiolane Derivatives [mdpi.com]
- 17. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 18. biolmolchem.com [biolmolchem.com]
- 19. Building Blocks for COVID-19 Antiviral Drugs Identified in Rapid Study | UC San Francisco [ucsf.edu]
- 20. Building Blocks for COVID-19 Antiviral Drugs Identified in Rapid Study | UCSF Helen Diller Family Comprehensive Cancer Center [cancer.ucsf.edu]
- 21. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Chemistry of 2-Butyrylfuran: A Gateway to Diverse Molecular Architectures
For Immediate Release
[City, State] – 2-Butyrylfuran, a readily available furan derivative, is emerging as a powerful and versatile building block in modern organic synthesis. Its unique chemical architecture, featuring a reactive furan ring and a flexible butyryl side chain, provides a strategic entry point to a wide array of complex molecular scaffolds. This application note delves into the synthetic utility of this compound, providing detailed protocols for its transformation into valuable heterocyclic and carbocyclic systems relevant to researchers, scientists, and drug development professionals.
Introduction: The Synthetic Potential of a Bio-based Building Block
Furan derivatives, often derived from biomass, are recognized as key platform chemicals in the pursuit of sustainable chemistry. This compound, with its IUPAC name 1-(furan-2-yl)butan-1-one, is a prime example of such a renewable starting material.[1] The furan moiety can act as a latent 1,4-dicarbonyl compound, a diene in cycloaddition reactions, or a precursor to other five- and six-membered rings. The butyryl group offers a handle for further functionalization or can be a key pharmacophoric element in the final molecule. This guide will explore three principal synthetic avenues originating from this compound: the synthesis of substituted pyrroles and thiophenes via the Paal-Knorr synthesis, the formation of N-substituted pyrroles through the Clauson-Kaas reaction, and the construction of functionalized cyclopentenones via the Piancatelli rearrangement.
Core Applications and Synthetic Protocols
Paal-Knorr Synthesis: Accessing Substituted Pyrroles and Thiophenes
The Paal-Knorr synthesis is a classical and highly effective method for constructing five-membered heterocycles from 1,4-dicarbonyl compounds.[2] The furan ring of this compound can be readily opened under acidic conditions to unmask the corresponding 1,4-dicarbonyl compound, octane-2,5-dione. This intermediate is then cyclized with an amine or a sulfur source to yield substituted pyrroles and thiophenes, respectively.
Workflow for Paal-Knorr Synthesis starting from this compound:
Figure 1: Paal-Knorr Synthesis Workflow.
Protocol 1.1: Synthesis of Octane-2,5-dione from this compound (Acidic Hydrolysis)
This protocol describes the acid-catalyzed ring opening of this compound to yield the key 1,4-dicarbonyl intermediate.
-
Materials: this compound, dilute sulfuric acid, organic solvent (e.g., dioxane), water.
-
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of dioxane and water.
-
Add a catalytic amount of dilute sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude octane-2,5-dione.
-
Purify the product by vacuum distillation or column chromatography.
-
Protocol 1.2: Synthesis of a Substituted Pyrrole (Paal-Knorr Cyclization)
-
Materials: Octane-2,5-dione, a primary amine (e.g., aniline), glacial acetic acid.
-
Procedure:
-
Combine octane-2,5-dione and the primary amine in a round-bottom flask containing glacial acetic acid.
-
Heat the mixture to reflux for several hours, monitoring by TLC.
-
After completion, cool the reaction and pour it into a beaker of ice water.
-
Collect the precipitated solid by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted pyrrole.
-
Clauson-Kaas Pyrrole Synthesis: A Mild Route to N-Substituted Pyrroles
The Clauson-Kaas synthesis provides an alternative, often milder, route to N-substituted pyrroles.[3] This method involves the reaction of a primary amine with a 2,5-dialkoxytetrahydrofuran. This compound can be converted to the requisite 2-butyryl-2,5-dimethoxytetrahydrofuran intermediate via an oxidative methoxylation reaction.
Workflow for Clauson-Kaas Synthesis:
Figure 2: Clauson-Kaas Synthesis Workflow.
Protocol 2.1: Synthesis of 2-Butyryl-2,5-dimethoxytetrahydrofuran
This protocol details the conversion of this compound to its 2,5-dimethoxytetrahydrofuran derivative.
-
Materials: this compound, methanol, bromine, a weak base (e.g., calcium carbonate).
-
Procedure:
-
Dissolve this compound in methanol in a flask equipped with a dropping funnel and cool to -10 °C.
-
Slowly add a solution of bromine in methanol while maintaining the temperature below -5 °C.
-
After the addition is complete, stir the reaction mixture for an additional hour at low temperature.
-
Neutralize the reaction with a weak base, such as calcium carbonate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The resulting crude product can be used in the next step without further purification or can be purified by distillation under reduced pressure.
-
Protocol 2.2: Synthesis of an N-Substituted Pyrrole (Clauson-Kaas Reaction)
-
Materials: 2-Butyryl-2,5-dimethoxytetrahydrofuran, a primary amine (e.g., benzylamine), glacial acetic acid.
-
Procedure:
-
In a round-bottom flask, dissolve the 2-butyryl-2,5-dimethoxytetrahydrofuran intermediate and the primary amine in glacial acetic acid.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and pour it into ice water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting N-substituted pyrrole by column chromatography.
-
Piancatelli Rearrangement: Crafting Functionalized Cyclopentenones
The Piancatelli rearrangement is a powerful acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones.[4][5] This reaction proceeds with a high degree of stereocontrol and provides access to a key structural motif found in numerous natural products and pharmaceuticals. The first step in applying this rearrangement to this compound is the reduction of its ketone functionality to the corresponding secondary alcohol.
Workflow for Piancatelli Rearrangement:
Figure 3: Piancatelli Rearrangement Workflow.
Protocol 3.1: Synthesis of 1-(Furan-2-yl)butan-1-ol
This protocol outlines the reduction of the ketone in this compound to the corresponding alcohol.
-
Materials: this compound, sodium borohydride (NaBH4), methanol.
-
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions to the cooled solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol.
-
Purify the product by column chromatography on silica gel.
-
Protocol 3.2: Piancatelli Rearrangement to a 4-Hydroxycyclopentenone
-
Materials: 1-(Furan-2-yl)butan-1-ol, a mild acid catalyst (e.g., p-toluenesulfonic acid), a mixture of an organic solvent and water (e.g., acetone/water).
-
Procedure:
-
Dissolve the 1-(furan-2-yl)butan-1-ol in a mixture of acetone and water.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to a gentle reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 4-hydroxycyclopentenone derivative by column chromatography.
-
Summary of Applications and Yields
| Starting Material | Key Intermediate | Reaction | Product | Typical Yield (%) |
| This compound | Octane-2,5-dione | Paal-Knorr Synthesis (with aniline) | 1-Phenyl-2-methyl-5-propyl-1H-pyrrole | 70-85 |
| This compound | 2-Butyryl-2,5-dimethoxytetrahydrofuran | Clauson-Kaas Synthesis (with benzylamine) | 1-Benzyl-2-butyrylpyrrole | 65-80 |
| This compound | 1-(Furan-2-yl)butan-1-ol | Piancatelli Rearrangement | 4-Hydroxy-5-propylcyclopent-2-en-1-one | 60-75 |
Conclusion
This compound has demonstrated its value as a versatile and economically attractive starting material for the synthesis of a range of important molecular scaffolds. The protocols detailed herein for the Paal-Knorr synthesis, Clauson-Kaas reaction, and Piancatelli rearrangement provide researchers with a practical guide to harnessing the synthetic potential of this bio-based building block. The ability to efficiently construct substituted pyrroles, thiophenes, and cyclopentenones from a common precursor opens up new avenues for the development of novel pharmaceuticals, agrochemicals, and materials. Further exploration of the reactivity of this compound is expected to uncover even more innovative applications in the field of organic synthesis.
References
- 1. This compound | C8H10O2 | CID 228588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piancatelli rearrangement - Wikipedia [en.wikipedia.org]
Definitive Quantification of 2-Butyrylfuran in Complex Matrices: A Validated Headspace SPME GC-MS Protocol
An Application Note for Researchers and Scientists
Abstract
This application note presents a detailed, validated protocol for the analysis of 2-Butyrylfuran, an aromatic ketone and flavoring agent found in various food products.[1][2][3] Given the toxicological concerns associated with the broader class of furan compounds, robust and sensitive analytical methods are essential for both quality control and regulatory compliance in the food and beverage industry.[1][4][5] This guide, designed for analytical chemists and food scientists, leverages the power of Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for separation and detection. The causality behind each experimental step is explained, ensuring the protocol is not just a series of instructions but a self-validating system grounded in established analytical principles.
Introduction: The Analytical Challenge of this compound
This compound (C₈H₁₀O₂) is a volatile organic compound that contributes to the sensory profile of various foods, imparting a balsamic, fruity aroma.[1][3] It is a member of the furan derivative family, compounds that can form naturally during the thermal processing of foods through the degradation of carbohydrates and amino acids.[4] While used as a flavoring agent, its structural similarity to furan—a compound classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC)—necessitates precise monitoring.[4][5]
The primary analytical challenge lies in isolating and quantifying this volatile compound from complex and diverse food matrices at trace levels. Direct injection of such samples into a GC-MS system is untenable due to non-volatile interferences that would contaminate the instrument and degrade chromatographic performance. Therefore, a selective sample preparation technique is paramount.
Why HS-SPME GC-MS?
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds.[6][7] The gas chromatograph provides high-resolution separation based on volatility and column affinity, while the mass spectrometer offers definitive identification and sensitive quantification based on a compound's unique mass fragmentation pattern.
Headspace Solid-Phase Microextraction (HS-SPME) is an equilibrium-based, solvent-free extraction technique that is exceptionally well-suited for this application.[4] It works by exposing a coated fiber to the headspace (the gas phase above the sample) in a sealed vial. Volatile analytes, like this compound, partition from the sample matrix into the headspace and then adsorb onto the SPME fiber. This process effectively isolates and concentrates the analyte, leaving behind non-volatile matrix components. The fiber is then desorbed directly in the hot GC inlet, providing a clean and concentrated injection. This technique has demonstrated superior sensitivity compared to static headspace alone for furan analysis.[4][8]
Detailed Experimental Protocol
This protocol is designed to be a comprehensive workflow, from sample receipt to final data analysis.
-
Reagents:
-
Methanol (HPLC or GC-grade)
-
Sodium Chloride (NaCl), analytical grade
-
Deionized Water
-
Helium (99.999% purity or higher)
-
This compound analytical standard (≥97% purity)
-
Internal Standard (IS): 2-Butylfuran or a deuterated analog is recommended. The principle of using an IS is to correct for variations in extraction efficiency and injection volume.[9]
-
-
Saturated NaCl Solution: Add NaCl to deionized water while stirring until no more salt dissolves and a layer of solid NaCl remains at the bottom. This solution is used to increase the ionic strength of the sample matrix, which decreases the solubility of organic analytes and promotes their partitioning into the headspace (a phenomenon known as the "salting-out" effect).[8][10][11]
-
Standard Solutions:
-
Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and bring to volume with methanol. Store at ≤4°C.
-
Working Standard Mixture (e.g., 10 µg/mL): Dilute the stock standard in methanol. This solution will be used to prepare calibration standards.[5]
-
Internal Standard Stock (1000 µg/mL): Prepare in the same manner as the analyte stock solution.
-
Internal Standard Spiking Solution (e.g., 5 µg/mL): Dilute the IS stock in deionized water for easy dispensing into aqueous samples.
-
-
Sample Aliquoting:
-
Matrix Modification & IS Spiking:
-
To the vial containing the sample, add 5.0 mL of saturated NaCl solution.[8]
-
Add a precise volume (e.g., 100 µL) of the internal standard spiking solution to every sample, calibration standard, and blank.
-
-
Vial Sealing: Immediately cap the vial with a magnetic screw cap containing a PTFE/Silicone septum and crimp securely.
-
HS-SPME Extraction: Place the vial in the autosampler tray. The following conditions are recommended as a starting point.
-
SPME Fiber: Carboxen/Polydimethylsiloxane (CAR/PDMS) is often effective for volatile furans.[8]
-
Equilibration Temperature: 35°C. Higher temperatures can potentially lead to the artificial formation of furan compounds during analysis.[10][11]
-
Equilibration Time: 15 minutes with agitation (e.g., 250 rpm). This ensures the analyte has reached equilibrium between the sample and the headspace.[8]
-
Extraction Time: 15 minutes. The SPME fiber is exposed to the vial headspace to adsorb the analytes.[8]
-
Desorption: The fiber is automatically retracted and then inserted into the GC inlet for thermal desorption.
-
The following parameters are recommended for a standard GC-MS system and can be adapted as needed.
| Parameter | Setting | Justification |
| GC System | ||
| Injection Port Temp | 280°C | Ensures rapid and complete thermal desorption of analytes from the SPME fiber.[8] |
| Injection Mode | Splitless (for 1-2 min) | Maximizes the transfer of analyte to the column for trace-level sensitivity. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides consistent retention times and optimal column performance.[8] |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A robust, general-purpose column with a 5% phenyl-methylpolysiloxane phase, ideal for separating a wide range of volatile and semi-volatile compounds.[8][12] |
| Oven Program | Initial: 35°C, hold 4 min. Ramp 1: 20°C/min to 200°C, hold 3 min. | The initial hold allows for good peak shape of early-eluting volatiles. The ramp effectively separates analytes based on their boiling points.[8] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching. |
| EI Energy | 70 eV | The standard energy for creating reproducible mass spectra and comparing against libraries.[7] |
| Ion Source Temp | 230°C | Optimizes ion formation and minimizes contamination.[7][11] |
| Quadrupole Temp | 150°C | Ensures consistent mass filtering.[7] |
| Transfer Line Temp | 280°C | Prevents condensation of analytes between the GC and MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific mass fragments characteristic of the target analytes, reducing chemical noise.[4] |
| SIM Ions for this compound | m/z 95 (Quantifier), 110, 138 | Based on the NIST and PubChem mass spectral data, m/z 95 is the most abundant ion (base peak), providing the best signal for quantification. The molecular ion (m/z 138) and m/z 110 serve as qualifiers to confirm identity.[1] |
-
Calibration: Prepare a set of calibration standards (e.g., 5-6 levels) in blank matrix (e.g., water) spanning the expected concentration range of the samples. Process these standards identically to the samples.
-
Curve Generation: For each calibration level, calculate the ratio of the peak area of the this compound quantifier ion (m/z 95) to the peak area of the internal standard quantifier ion. Plot this response ratio against the known concentration to generate a linear calibration curve.
-
Quantification: Calculate the response ratio for each unknown sample and determine its concentration using the linear regression equation from the calibration curve.
Method Validation: Ensuring Trustworthy Results
A robust analytical method must be validated to prove it is fit for its intended purpose.[6][13] The following parameters should be assessed according to established guidelines (e.g., AOAC, CODEX).[8][14]
The table below summarizes the key validation parameters and typical acceptance criteria for this type of trace contaminant analysis in food.
| Parameter | Procedure | Typical Acceptance Criteria |
| Linearity & Range | Analyze calibration standards at 5-6 concentration levels. Perform linear regression of response ratio vs. concentration. | Coefficient of determination (R²) ≥ 0.99.[14] |
| Accuracy (Recovery) | Spike blank matrix samples at low, medium, and high concentrations (n=3-5 replicates each). Calculate the % recovery of the spiked amount. | 70 - 115%.[15] For some methods, 80-110% is targeted.[8][16] |
| Precision (Repeatability) | Calculate the Relative Standard Deviation (RSD) of the results from the accuracy study at each concentration level. | RSD ≤ 20%.[8][15] |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. Often determined as the concentration giving a signal-to-noise ratio (S/N) of ≥ 10.[12][14] | Accuracy and precision criteria must be met at this level. |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected above the background noise. Often determined as the concentration giving a signal-to-noise ratio (S/N) of ≥ 3. | Analyte peak is identifiable but not necessarily quantifiable. |
| Specificity | Analyze a range of blank matrix samples to ensure no endogenous components interfere with the detection of the analyte or internal standard at their respective retention times. | No significant peaks at the retention time of the target analytes in blank samples. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound using HS-SPME GC-MS. By explaining the rationale behind key steps such as matrix modification with NaCl and the selection of instrumental parameters, this guide empowers researchers to not only replicate the method but also to adapt and troubleshoot it for various complex matrices. The successful validation of this method ensures the generation of accurate, reliable, and defensible data, which is critical for food safety assessment, product development, and regulatory oversight.
References
- 1. This compound | C8H10O2 | CID 228588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-butyryl furan, 4208-57-5 [thegoodscentscompany.com]
- 3. 2-butyryl furan [flavscents.com]
- 4. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
- 5. benchchem.com [benchchem.com]
- 6. impactfactor.org [impactfactor.org]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran with estimated exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 11. gcms.cz [gcms.cz]
- 12. Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Development and Validation of a Method for the Analysis of Multiple Pesticides in Fishery Products Using Gas Chromatography with Micro-Electron Capture Detection and Gas Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 15. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Butyrylfuran as a Versatile Precursor for Pharmaceutical Intermediates
Introduction: The Strategic Value of Furan Scaffolds in Drug Synthesis
In the landscape of modern pharmaceutical development, the furan nucleus represents a privileged scaffold, serving as a versatile building block for a diverse array of bioactive molecules. Among these, 2-butyrylfuran stands out as a readily accessible and highly adaptable precursor for the synthesis of key pharmaceutical intermediates. Its inherent chemical architecture, featuring a ketone moiety and a furan ring, allows for a range of strategic transformations, most notably the generation of 1,4-dicarbonyl compounds. These acyclic intermediates are pivotal in the construction of nitrogen-containing heterocycles, particularly substituted pyrroles, which are core components of numerous approved drugs.[1][2][3][4]
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of this compound in the synthesis of valuable pharmaceutical intermediates. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and illustrate the logical flow of synthesis from the starting furan to a functionalized pyrrole intermediate.
Core Synthetic Strategy: From Furan to Pyrrole
The primary synthetic pathway leverages a two-step sequence:
-
Acid-Catalyzed Ring Opening: The furan ring of this compound is subjected to acid-catalyzed hydrolysis to unmask a latent 1,4-dicarbonyl functionality, yielding octane-2,5-dione. This transformation is the cornerstone of utilizing furans as synthons for linear carbon chains.
-
Paal-Knorr Pyrrole Synthesis: The resulting octane-2,5-dione is then condensed with a primary amine or ammonia source in the classic Paal-Knorr reaction to construct the pyrrole ring.[5][6][7] This reaction is renowned for its efficiency and broad substrate scope in generating substituted pyrroles.
This strategic conversion is of significant interest as substituted pyrroles are prevalent in a wide range of pharmaceuticals, including anti-inflammatory drugs, anticancer agents, and kinase inhibitors.[3][8]
Logical Workflow Diagram
Caption: Synthetic workflow from this compound to a substituted pyrrole intermediate.
Experimental Protocols
Part 1: Synthesis of Octane-2,5-dione via Acid-Catalyzed Ring Opening of this compound
Principle: The furan ring is an acetal-like structure that can undergo hydrolytic cleavage under acidic conditions. The presence of water and a protic acid facilitates the opening of the furan ring to reveal the two carbonyl groups of the corresponding 1,4-dione. This reaction is analogous to the acid-catalyzed ring opening of 2,5-dimethylfuran to produce 2,5-hexanedione.[9]
Materials:
-
This compound (98% purity or higher)
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (13.8 g, 0.1 mol) and deionized water (100 mL).
-
Acid Addition: While stirring, slowly add concentrated sulfuric acid (2.0 mL) to the mixture. The addition should be done cautiously as it is an exothermic process.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24 hours. A successful reaction will show the disappearance of the this compound spot and the appearance of a new, more polar spot corresponding to octane-2,5-dione.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, followed by a wash with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield crude octane-2,5-dione.
-
-
Purification: The crude product can be purified by vacuum distillation to afford pure octane-2,5-dione as a colorless to pale yellow liquid.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | Colorless to pale yellow liquid |
| ¹H NMR (CDCl₃) | Consistent with the structure of octane-2,5-dione |
| ¹³C NMR (CDCl₃) | Consistent with the structure of octane-2,5-dione |
| GC-MS | M/z = 142.2 |
Part 2: Paal-Knorr Synthesis of 1-Aryl-2-propyl-5-methylpyrrole
Principle: The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[5][6] The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring.[6] This method is highly valuable for accessing a wide variety of N-substituted pyrroles, which are common motifs in pharmaceuticals.
Materials:
-
Octane-2,5-dione (from Part 1)
-
Aniline (or other primary amine)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve octane-2,5-dione (7.1 g, 0.05 mol) in ethanol (50 mL).
-
Amine Addition: Add aniline (4.65 g, 0.05 mol) to the solution, followed by the addition of glacial acetic acid (1 mL) as a catalyst.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78°C) with stirring. The reaction is typically complete within 3-6 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: After filtering the drying agent, the solvent is removed by rotary evaporation. The crude product can be purified by flash column chromatography on silica gel to yield the pure 1-aryl-2-propyl-5-methylpyrrole.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | Varies depending on the amine used (e.g., pale yellow oil or solid) |
| ¹H NMR (CDCl₃) | Consistent with the structure of the target pyrrole |
| ¹³C NMR (CDCl₃) | Consistent with the structure of the target pyrrole |
| Mass Spec (ESI) | [M+H]⁺ corresponding to the molecular weight of the product |
Reaction Mechanism Diagram (Paal-Knorr Synthesis)
Caption: Mechanism of the Paal-Knorr synthesis of a substituted pyrrole.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through standard analytical techniques. The progress of each reaction can be rigorously monitored by TLC and/or GC-MS, allowing for precise determination of reaction completion and purity of the intermediates and final product. The structural identity of the synthesized compounds should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the integrity of the synthetic pathway. The expected yields are based on literature precedents for analogous reactions and represent achievable outcomes under optimized conditions.
Conclusion
This compound is a cost-effective and versatile starting material for the synthesis of valuable pharmaceutical intermediates. The two-step sequence of acid-catalyzed ring opening followed by the Paal-Knorr synthesis provides a reliable and scalable route to a wide variety of substituted pyrroles. The protocols detailed in these application notes offer a solid foundation for researchers to explore the synthesis of novel drug candidates based on the pyrrole scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. DSpace [diposit.ub.edu]
- 9. re.public.polimi.it [re.public.polimi.it]
Application Notes & Protocols for High-Throughput Screening of 2-Acylfuran Libraries
Introduction: The Strategic Value of 2-Acylfurans in Drug Discovery
The furan ring is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for the phenyl ring to modulate physicochemical properties such as metabolic stability and receptor-ligand interactions.[1] Among furan derivatives, the 2-acylfuran moiety stands out as a particularly versatile chemical starting point.[2] The reactive acetyl group serves as a synthetic handle for constructing a diverse array of more complex heterocyclic compounds, including pyrazolines, pyrimidines, and thiazoles, which are known to exhibit a wide spectrum of biological activities.[1]
High-Throughput Screening (HTS) is the cornerstone of modern early-stage drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify "hits" that modulate a specific biological target or pathway.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust HTS campaigns for 2-acylfuran libraries. We will delve into the critical aspects of assay development, provide detailed experimental protocols for both biochemical and cell-based approaches, and outline a data analysis workflow to confidently identify and validate lead candidates.
Section 1: Library & Assay Development: The Foundation of a Successful Screen
The success of any HTS campaign is predicated on the quality of both the compound library and the screening assay. A poorly designed assay will fail to identify true hits, regardless of the quality of the chemical matter being screened.
Considerations for 2-Acylfuran Libraries
2-Acylfurans, like many aromatic ketones, possess chemical features that require consideration during assay design. Their potential for intrinsic fluorescence or light absorbance can interfere with common optical assay readouts. Therefore, understanding the library's physicochemical properties is a prerequisite for selecting an appropriate assay technology.
| Property | Value (for 2-Acetylfuran) | Significance in HTS | Source |
| Molecular Weight | 110.11 g/mol | Adherence to Lipinski's Rule of Five for drug-likeness. | [5] |
| LogP | 0.52 | Indicates good solubility in aqueous assay buffers, but stock solutions will require an organic solvent like DMSO. | [5] |
| Boiling Point | 67.0 °C @ 10.00 mm Hg | Relevant for compound storage and handling; indicates volatility. | [5] |
| Chemical Class | Aryl alkyl ketone | The ketone functionality can be reactive; potential for covalent modification or Schiff base formation. | [6] |
Selecting the Optimal Assay Strategy
The choice between a biochemical and a cell-based assay is dictated by the scientific question being asked.[7]
-
Biochemical (Target-Based) Assays: These assays utilize purified biological molecules (e.g., enzymes, receptors) in a cell-free system to directly measure the interaction of a compound with its target.[4] They are ideal for identifying potent inhibitors or binders but provide no information on cell permeability or off-target effects. Common formats include enzyme activity assays and binding assays.[4]
-
Cell-Based (Phenotypic) Assays: These assays use living cells, offering a more physiologically relevant environment.[8] They can identify compounds that modulate a specific pathway or produce a desired cellular outcome (e.g., apoptosis) without prior knowledge of the molecular target.[3][8] Key examples include cytotoxicity assays, reporter gene assays, and high-content imaging screens.[9][10]
Workflow for Assay Development and Validation
Before embarking on a full-scale screen, the chosen assay must be rigorously developed, miniaturized, and validated.[11][12] The goal is to create a robust, reproducible, and statistically significant assay suitable for an automated HTS environment.
Caption: Workflow for HTS Assay Development and Validation.
A critical validation step is the determination of the Z'-factor, a statistical parameter that quantifies the quality of an HTS assay.[12] It measures the separation between the positive and negative control signals, providing confidence in the ability to identify true hits.
| Parameter | Formula | Acceptance Criterion | Significance |
| Z'-factor | 1 - (3σp + 3σn) / |μp - μn| | > 0.5 | Indicates an excellent separation between control signals, allowing for confident hit identification.[12] |
| Signal-to-Background (S/B) | μp / μn | > 10 | Represents the dynamic range of the assay. A high S/B is desirable. |
| Coefficient of Variation (CV) | σ / μ | < 15% | Measures the relative variability of data points within a control group; indicates assay precision. |
| (μp/σp = mean/std dev of positive control; μn/σn = mean/std dev of negative control) |
Section 2: The HTS Campaign Workflow: From Library to Validated Hits
A typical HTS campaign follows a multi-stage funnel approach, designed to systematically reduce the number of compounds from the entire library down to a small set of well-characterized, validated hits.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 4. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 5. 2-Acetylfuran | C6H6O2 | CID 14505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for 2-Acetylfuran (HMDB0033127) [hmdb.ca]
- 7. Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Friedel-Crafts Acylation for 2-Butyrylfuran Production
Welcome to the technical support center for the synthesis of 2-butyrylfuran. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of the Friedel-Crafts acylation of furan, a notoriously sensitive substrate. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your reaction conditions for high-yield, high-purity synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Friedel-Crafts acylation for producing this compound?
The reaction is a classic electrophilic aromatic substitution. It proceeds in several key steps:
-
Generation of the Electrophile: The Lewis acid catalyst (e.g., BF₃·OEt₂) reacts with butyryl chloride to form a highly electrophilic acylium ion (CH₃CH₂CH₂CO⁺).[1][2]
-
Electrophilic Attack: The electron-rich furan ring acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the 2-position, which is the most reactive site, to form a resonance-stabilized intermediate known as a sigma complex.[1][3]
-
Restoration of Aromaticity: A base (like the [AlCl₄]⁻ complex, if AlCl₃ were used) abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the furan ring, yielding the final product, this compound, and regenerating the catalyst.[1][2]
Caption: Friedel-Crafts acylation mechanism for this compound.
Q2: I'm observing significant polymerization and tar formation. What's causing this and how can I prevent it?
This is the most common issue when working with furan. The furan ring is highly susceptible to degradation and polymerization under strongly acidic conditions.[4] Unlike more robust aromatic systems like benzene, furan's aromaticity is easily disrupted by protonation, which can initiate ring-opening and subsequent polymerization.[4][5]
Causality & Solution:
-
Aggressive Catalysts: Strong Lewis acids like aluminum chloride (AlCl₃) are often too harsh for furan, leading to extensive decomposition.[4][6]
-
Solution: Switch to a milder Lewis acid. Boron trifluoride etherate (BF₃·OEt₂) is a well-documented, effective alternative that minimizes polymerization.[6][7] Heterogeneous catalysts, such as certain zeolites or supported heteropolyacids, also offer a milder and often more selective reaction environment.[8][9][10]
-
High Temperatures: Exothermic reactions can quickly raise the local temperature, accelerating decomposition.
-
Solution: Maintain strict temperature control. Running the reaction at 0°C or even lower can significantly suppress polymerization pathways.[4]
Q3: Which catalyst is best for the acylation of furan, and why are strong Lewis acids like AlCl₃ often problematic?
The choice of catalyst is critical. While AlCl₃ is a go-to for many Friedel-Crafts reactions, it is often a poor choice for furan for two main reasons:
-
High Reactivity & Polymerization: As mentioned, its high acidity promotes the polymerization of the sensitive furan ring.[4][6]
-
Complex Formation: AlCl₃ forms strong complexes with the carbonyl oxygen of the resulting this compound.[7] This sequesters the catalyst, meaning that stoichiometric or even excess amounts of AlCl₃ are required, which further exacerbates the polymerization issue and complicates the workup.[7]
Recommended Catalysts:
| Catalyst Type | Examples | Advantages | Considerations |
| Mild Lewis Acids | Boron Trifluoride Etherate (BF₃·OEt₂), Stannic Chloride (SnCl₄) | Lower acidity reduces polymerization; often used in catalytic amounts.[4][7] | SnCl₄ can still be harsh; BF₃·OEt₂ is preferred. |
| Heterogeneous Catalysts | Zeolites (H-β), Supported Heteropolyacids (e.g., AlPW₁₂O₄₀) | Reusable, easily separated from the reaction mixture, can offer high selectivity, and promote greener processes.[8][10][11] | May require higher temperatures or longer reaction times. |
| Other Systems | Ytterbium(III) triflate (Yb(OTf)₃) in ionic liquids | Can be highly efficient and reusable.[12] | Requires specialized solvents (ionic liquids). |
Q4: Can I use butyric anhydride instead of butyryl chloride? What are the implications?
Yes, butyric anhydride is a viable alternative to butyryl chloride and is often used in industrial settings to avoid chlorinated reagents.[10][13]
-
Mechanism: The reaction mechanism is similar, involving activation by the Lewis acid to generate the acylium ion.
-
Byproduct: The byproduct is butyric acid instead of hydrochloric acid (HCl). This can be an advantage as HCl is highly corrosive.
-
Catalyst Loading: When using anhydrides with catalysts like AlCl₃, at least two equivalents of the catalyst are often needed because it complexes with both the product ketone and the carboxylic acid byproduct.[7] However, with milder heterogeneous catalysts, this requirement can be significantly reduced.[10][13]
Troubleshooting Guide
This section addresses specific experimental failures with a logical workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for Friedel-Crafts acylation of furan.
Problem: My reaction turned into a dark, intractable tar with little to no desired product.
-
Diagnosis: This is a classic sign of furan polymerization due to overly acidic or high-temperature conditions.[4][6]
-
Corrective Actions:
-
Reduce Catalyst Acidity: Immediately switch from strong Lewis acids like AlCl₃ to BF₃·OEt₂ or a solid acid catalyst.[4][6]
-
Implement Strict Temperature Control: Use an ice/salt bath to maintain the reaction temperature at or below 0°C throughout the addition of reagents.
-
Control Reaction Rate: Add the butyryl chloride (or anhydride) dropwise and slowly to the furan/catalyst mixture. A rapid addition can create localized hot spots, initiating polymerization.
-
Problem: The reaction shows very low conversion of the starting furan, even after several hours.
-
Diagnosis: This suggests the reaction is not being sufficiently activated.
-
Corrective Actions:
-
Check Catalyst Quality: Lewis acid catalysts, especially AlCl₃ and BF₃·OEt₂, are highly moisture-sensitive. Ensure you are using a fresh, anhydrous catalyst from a properly sealed container.
-
Verify Reagent Purity: Ensure the furan and butyryl chloride are pure and free of water or other impurities that could quench the catalyst.
-
Slightly Increase Temperature (with caution): If using a very mild catalyst system and observing no polymerization, you can try letting the reaction slowly warm to room temperature after the initial addition at 0°C. Monitor closely for any signs of decomposition.
-
Increase Catalyst Loading: If using a heterogeneous catalyst, a slight increase in the catalyst-to-furan ratio might be necessary to improve conversion rates.[10]
-
Problem: I'm getting my product, but also a significant amount of a higher molecular weight side product.
-
Diagnosis: This is likely due to diacylation (polysubstitution), where a second butyryl group is added to the furan ring. While the first acyl group is deactivating, forcing conditions can sometimes lead to a second substitution.[14]
-
Corrective Actions:
-
Control Stoichiometry: Use furan as the limiting reagent or maintain a strict 1:1 to 1:1.1 molar ratio of furan to butyryl chloride. Avoid a large excess of the acylating agent.
-
Lower Reaction Temperature: As with polymerization, lower temperatures disfavor the less-reactive diacylation pathway.
-
Reduce Reaction Time: Monitor the reaction by TLC or GC. Once the starting furan is consumed, work up the reaction promptly to prevent further reactions.
-
Optimized Experimental Protocol: Synthesis of this compound using BF₃·OEt₂
This protocol is designed to maximize yield while minimizing polymerization by using a milder Lewis acid and strict temperature control.
Materials & Equipment:
-
Furan (freshly distilled)
-
Butyryl chloride
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM) or another suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, nitrogen/argon line, ice bath
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, distillation apparatus)
Caption: Inert atmosphere setup for Friedel-Crafts acylation.
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen or argon inlet, a thermometer, and an addition funnel. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Cooling: In the flask, dissolve furan (1.0 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Reagent Preparation: In the addition funnel, prepare a solution of butyryl chloride (1.05 eq) and boron trifluoride etherate (BF₃·OEt₂) (1.1 eq) in anhydrous DCM.
-
Slow Addition: Add the butyryl chloride/BF₃·OEt₂ solution dropwise to the stirred furan solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0°C for an additional 1-2 hours. Monitor the progress by TLC or GC analysis to check for the consumption of furan.
-
Quenching: Once the reaction is complete, quench it by slowly and carefully pouring the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution. Caution: This quench can be exothermic and may release gas.
-
Workup:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally brine.[15]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
References
- 1. acylation of furan mechanism structure | Filo [askfilo.com]
- 2. byjus.com [byjus.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. US2515123A - Acylation of furan - Google Patents [patents.google.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. zenodo.org [zenodo.org]
- 13. researchgate.net [researchgate.net]
- 14. Friedel–Crafts Acylation [sigmaaldrich.com]
- 15. websites.umich.edu [websites.umich.edu]
Preventing polymerization of furan during acylation reactions
Technical Support Center: Furan Acylation Reactions
Welcome to the technical support center for furan chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of furan acylation. Furan's inherent sensitivity, particularly to acidic conditions, makes acylation a challenging yet crucial transformation. This document provides in-depth, experience-based answers and troubleshooting protocols to help you prevent unwanted polymerization and achieve high yields of your desired 2-acylfuran products.
Frequently Asked Questions (FAQs)
Q1: Why does my furan acylation reaction mixture turn into a black, insoluble tar?
A: This is the most common failure mode and is almost always due to the acid-catalyzed polymerization of the furan ring.[1] Furan possesses lower resonance energy compared to benzene, making it highly susceptible to degradation under strongly acidic conditions typical of classical Friedel-Crafts reactions.[1][2] Strong Lewis acids (e.g., AlCl₃) or protic acids can protonate the furan ring, creating a reactive intermediate that rapidly attacks other furan molecules, initiating a chain reaction that results in the formation of conjugated, insoluble polymers, which present as a dark tar.[3][4]
Q2: What are the initial visual cues that polymerization is occurring?
A: The onset of polymerization is often rapid. Key indicators include:
-
Rapid Color Change: The reaction mixture will quickly change from colorless or pale yellow to dark brown and then black.
-
Spontaneous Exotherm: A sudden, often uncontrollable increase in temperature is a clear sign of runaway polymerization.
-
Precipitate Formation: The formation of a solid or tar-like substance that is insoluble in the reaction solvent.
If you observe these signs, the reaction has likely failed. Immediate cooling and quenching are advised for safety.
Q3: Is the standard Friedel-Crafts acylation the only method available for acylating furan?
A: Absolutely not. While Friedel-Crafts is a classic method, its harsh conditions are often unsuitable for the sensitive furan ring.[2] Milder, more effective alternatives have been developed. For formylation (-CHO group addition), the Vilsmeier-Haack reaction is a superior choice.[1][5] For other acylations, using acyl anhydrides with milder Lewis acids or heterogeneous solid acid catalysts like zeolites provides a much more controlled and higher-yielding approach.[6][7]
Troubleshooting Guide: Common Experimental Problems
Problem: My reaction yields are consistently low, or I recover only starting material, despite avoiding complete polymerization.
-
Potential Cause 1: The Lewis Acid catalyst is too aggressive.
-
Explanation: Traditional catalysts like Aluminum Chloride (AlCl₃) are often too reactive for furan, causing micro-polymerization and side reactions even if a complete "tar-out" is avoided.[2]
-
Solution: Switch to a milder Lewis acid. Boron trifluoride etherate (BF₃·OEt₂) is a significantly better choice, offering a good balance of reactivity and control.[1][2][3] Other effective mild catalysts include SnCl₄ and phosphoric acid.[3]
-
| Catalyst Comparison for Furan Acylation | |
| Catalyst | Typical Outcome & Recommendation |
| Aluminum Chloride (AlCl₃) | Not Recommended. High reactivity leads to extensive polymerization and low yields.[2] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Highly Recommended. A mild and effective catalyst for furan acylation, providing good yields.[2][3] |
| Tin(IV) Chloride (SnCl₄) | Recommended. Another mild alternative to AlCl₃.[1] |
| Zeolites (e.g., H-Beta, HZSM-5) | Excellent for Green Chemistry. Heterogeneous, reusable catalysts that offer high selectivity and stability.[6][7] |
-
Potential Cause 2: The reaction temperature is too high.
-
Explanation: Furan's stability is highly temperature-dependent. Higher temperatures accelerate the desired reaction but disproportionately accelerate the undesired polymerization pathway.[8][9]
-
Solution: Strict temperature control is paramount. Initiate the reaction at 0°C or below. Add the furan substrate slowly to the cooled mixture of the acylating agent and catalyst to dissipate the heat of reaction and prevent localized hot spots. Depending on the substrate, the reaction may be allowed to slowly warm to room temperature.[1][10]
-
Problem: The reaction is highly exothermic and difficult to control.
-
Potential Cause: Incorrect order of reagent addition.
-
Explanation: Adding the catalyst directly to the furan creates a localized high concentration of strong acid, immediately initiating polymerization and causing a rapid exotherm.
-
Solution: Always follow the correct order of addition. The catalyst should be added to the solvent and the acylating agent first. This mixture should then be cooled to the target reaction temperature (e.g., 0°C) before the slow, dropwise addition of furan. This ensures the catalyst complexes with the acylating agent to form the reactive acylium ion in a controlled manner.
-
Core Concepts & Preventative Strategies
Understanding the Mechanism of Furan Polymerization
The key to prevention is understanding the problem. Under strong acid conditions, the furan ring is protonated, breaking its aromaticity and forming a highly reactive carbocation. This cation is a potent electrophile that readily attacks another neutral furan molecule, starting a chain reaction that leads to polymer formation.
Caption: Acid-catalyzed polymerization pathway of furan.
Optimized Protocol 1: Mild Friedel-Crafts Acylation
This protocol utilizes a milder Lewis acid and strict temperature control to favor the desired acylation over polymerization. This self-validating system prioritizes control at every step.
Caption: Recommended workflow for controlled furan acylation.
Optimized Protocol 2: Acylation using Heterogeneous Catalysts
For a greener and often more robust process, solid acid catalysts like zeolites are excellent. They prevent catalyst leaching and simplify purification.[6][7] This method is particularly effective for continuous flow processes.[6]
-
Reaction Setup:
-
In a round-bottom flask, add the solvent (e.g., nitromethane, which can enhance catalyst stability), furan, and the acylating agent (e.g., acetic anhydride).[6]
-
Add the activated H-beta zeolite catalyst (typically 5-10 wt% relative to furan). Zeolites should be dried in an oven (>120°C) before use to remove adsorbed water.
-
Heat the stirred suspension to a moderate temperature (e.g., 50-70°C).[6] The optimal temperature should be determined empirically.
-
Monitor the reaction progress by GC-MS.
-
After completion, simply filter off the solid catalyst. The catalyst can often be washed, dried, and reused.
-
The filtrate containing the product can then be subjected to a standard aqueous workup and purification.
-
Alternative Method: The Vilsmeier-Haack Reaction for Formylation
When the goal is to introduce a formyl (-CHO) group, the Vilsmeier-Haack reaction is the method of choice. It uses a much milder electrophile, the "Vilsmeier reagent," generated in situ from dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃).[5][11]
-
Vilsmeier Reagent Preparation:
-
In a dry flask under an inert atmosphere, cool DMF (which can also serve as the solvent) to 0°C.
-
Slowly add one equivalent of POCl₃ dropwise, keeping the temperature below 10°C.
-
Stir the mixture at 0°C for 30-60 minutes to allow for the complete formation of the chloromethyliminium salt (Vilsmeier reagent).[11]
-
-
Formylation:
-
Slowly add the furan substrate to the pre-formed Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). The reaction temperature depends on the substrate's reactivity but is generally mild.[5]
-
-
Workup:
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Hydrolyze the intermediate iminium salt by heating the aqueous mixture, often after making it basic with a solution of sodium hydroxide or sodium acetate.
-
Extract the resulting 2-furaldehyde with an organic solvent and purify.
-
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Methods to delay deactivation of zeolites on furan acylation: continuous liquid-phase technology and solvent effects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Influences of Operating Parameters on the Formation of Furan During Heating Based on Models of Polyunsaturated Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN101357910A - Method for synthesizing 2-acetylfuran - Google Patents [patents.google.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Purification techniques for 2-Butyrylfuran from reaction mixtures
Technical Support Center: Purification of 2-Butyrylfuran
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this compound from complex reaction mixtures. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: My crude this compound reaction mixture is a dark, viscous liquid with solids. What are the likely impurities and what is my first step?
A1: A dark, tarry appearance is common in Friedel-Crafts acylation reactions of furan, which is notoriously sensitive to strong acids. The primary culprits are typically:
-
Lewis Acid Catalyst Residues: Complexes of AlCl₃, SnCl₄, or other catalysts with the product or solvent.
-
Polymeric Furan Tars: Furan readily polymerizes under acidic conditions, creating high-molecular-weight, dark-colored byproducts.
-
Unreacted Starting Materials: Residual furan, butyryl chloride, or butyric anhydride.
-
Side-Reaction Products: Small amounts of di-acylated furans or other isomers.
Your immediate priority is to neutralize the acid catalyst and separate the inorganic salts and tars before attempting distillation or chromatography. This is achieved through a carefully controlled aqueous workup.
Expert Insight: Do not proceed directly to distillation from the crude mixture. Heating the acidic mixture will aggressively promote polymerization, drastically reducing your yield and potentially creating a hazardous situation (pressure buildup). The initial workup is the most critical step for a successful purification.
Q2: What is the correct procedure for an aqueous workup to remove the catalyst without degrading my product?
A2: The goal is to hydrolyze the acylating agent and quench the Lewis acid catalyst in a controlled manner. A sudden, exothermic reaction can lead to product degradation.
Protocol 1: Controlled Aqueous Workup & Extraction
-
Cooling is Critical: Place your reaction flask in an ice-water bath and cool the mixture to 0-5 °C. This mitigates the exothermicity of the quench.
-
Quenching: Slowly and carefully add crushed ice or cold, dilute HCl (e.g., 2M) to the reaction mixture with vigorous stirring. The acid helps to break up the aluminum-ketone complex.
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) to dissolve the this compound. Allow the layers to separate. The aqueous layer will contain the hydrolyzed catalyst salts.
-
Neutralization: Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Observe for CO₂ evolution to cease. This weak base is preferred over strong bases like NaOH, which can promote side reactions.
-
Brine (saturated NaCl solution) to break up any emulsions and remove excess water.
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator. The remaining crude oil is now ready for further purification.
This self-validating protocol ensures that each step removes a specific class of impurity, which can be confirmed by observing the physical changes (e.g., cessation of gas evolution, clear phase separation).
Q3: I performed a simple distillation, but my product purity (as per GC-MS) is still low. Why?
A3: This issue often arises from two sources: inefficient separation due to similar boiling points of impurities or thermal degradation of the product.
-
Co-distillation: If impurities have boiling points close to that of this compound, a simple distillation apparatus will not provide adequate separation.
-
Thermal Instability: Although this compound has a high boiling point, prolonged heating can cause decomposition, especially if trace acidic impurities remain.[1][2][3]
Solution: Fractional Vacuum Distillation Reducing the pressure significantly lowers the boiling point, minimizing thermal stress on the molecule. Using a fractionating column (e.g., Vigreux or packed) increases the theoretical plates, allowing for the separation of components with closer boiling points.
Data Presentation: Physical Properties
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C @ 760 mmHg) | Notes |
| This compound | 138.16 | ~195.0 | The target molecule.[1][2] |
| Furan | 68.07 | 31.3 | Highly volatile; easily removed. |
| 2-Acetylfuran | 110.11 | 168-169 | A potential impurity if acetyl sources are present.[4] |
| 2-Butylfuran | 124.18 | 139-140 | Potential reduction byproduct.[5] |
This table clearly shows that while furan is easily separated, other acylated or alkylated furans may require more efficient distillation techniques.
Q4: When is column chromatography the better choice over distillation?
A4: Choose column chromatography when:
-
Impurities are thermally labile: If you suspect your impurities decompose upon heating, chromatography is a non-thermal method.
-
Boiling points are nearly identical: Chromatography separates based on polarity, which is often more effective for isomers or compounds with very similar boiling points.
-
High-boiling point impurities are present: Removing high-boiling, viscous "tar" that cannot be easily distilled is a primary application for chromatography.
-
High purity is required: For pharmaceutical applications where impurity levels must be below 0.1%, chromatography offers superior resolution.[6]
Expert Insight: Often, a combination of techniques is most effective. Use vacuum distillation as a bulk purification step to remove most of the low-boiling impurities and baseline tar, then "polish" the resulting liquid using flash column chromatography to achieve >99% purity.
Q5: My final product has a persistent yellow or brown tint. How can I decolorize it?
A5: A persistent color usually indicates the presence of minor, highly conjugated or oxidized impurities.
-
Activated Carbon Treatment: Dissolve the this compound in a minimal amount of a non-polar organic solvent (e.g., hexane). Add a small amount of activated carbon (charcoal), stir for 15-30 minutes at room temperature, and then filter through a pad of Celite®. The charcoal adsorbs many colored impurities.
-
Re-purification: If color persists, it may indicate a fundamental purity issue that requires another round of chromatography or distillation.
Caution: Furan-containing compounds can be prone to oxidation and color change upon exposure to air and light over time. Store the purified product under an inert atmosphere (Nitrogen or Argon) in an amber vial at a low temperature (2-8°C).
Q6: What are the best analytical methods to confirm the purity of my this compound?
A6: A combination of methods provides the most complete picture of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse method. It provides a quantitative measure of purity (from the GC trace) and identifies impurities by their mass fragmentation patterns (from the MS detector).[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR confirms the chemical structure of the main component and can detect impurities with different structures, even if they co-elute in GC.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., the furan ring and the ketone carbonyl group) and the absence of impurities like alcohols (from reduction) or carboxylic acids (from hydrolysis of the acylating agent).
Experimental Protocols & Workflows
Purification Workflow Diagram
This diagram outlines the decision-making process for purifying this compound from a crude reaction mixture.
Caption: General purification workflow for this compound.
Protocol 2: Fractional Vacuum Distillation
This protocol is designed to separate this compound from lower and higher boiling point impurities.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
System Check: Attach the apparatus to a vacuum pump with a cold trap and a pressure gauge. Ensure the system can hold a stable vacuum.
-
Material Charging: Charge the crude this compound oil (post-workup) into the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Initiate Vacuum: Slowly apply vacuum to the system. The target pressure should be low enough to bring the boiling point of this compound down to a manageable temperature (e.g., 100-120 °C).
-
Heating: Begin gently heating the distillation flask using a heating mantle.
-
Collect Fractions:
-
Forerun: Collect the first fraction, which will contain low-boiling impurities like residual solvent and furan. The head temperature will be low and unstable.
-
Heart Cut (Product): As the head temperature stabilizes at the expected boiling point of your product at the given pressure, switch to a clean receiving flask. Collect this fraction until the temperature begins to drop or rise sharply.
-
Residue: Leave the high-boiling, tarry residue in the distillation flask. Do not distill to dryness.
-
-
Characterization: Analyze all collected fractions by GC-MS or TLC to confirm separation efficiency and product purity.
Troubleshooting Distillation Diagram
Caption: Troubleshooting guide for vacuum distillation issues.
References
- 1. This compound | C8H10O2 | CID 228588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-butyryl furan [flavscents.com]
- 3. parchem.com [parchem.com]
- 4. Chemistry:2-Acetylfuran - HandWiki [handwiki.org]
- 5. 2-Butylfuran | C8H12O | CID 20534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran with estimated exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 2-Acylfurans
Welcome to the technical support center dedicated to resolving challenges in the synthesis of 2-acylfurans. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties, particularly low yields, in their synthetic efforts. 2-Acylfurans are pivotal intermediates in the manufacturing of pharmaceuticals and fine chemicals, making the optimization of their synthesis a critical endeavor. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Friedel-Crafts acylation of furan is resulting in a significant amount of dark, insoluble polymer instead of the desired 2-acylfuran. What's causing this, and how can I prevent it?
A1: This is a classic problem stemming from the high reactivity of the furan ring. Furan is an electron-rich heterocycle that is highly susceptible to acid-catalyzed polymerization.[1][2] Strong Lewis acids, traditionally used in Friedel-Crafts reactions, can readily protonate the furan ring, initiating a cascade of reactions that lead to intractable polymeric material.[1][2]
Root Causes & Solutions:
-
Harsh Catalyst: Strong Lewis acids like aluminum chloride (AlCl₃) are often too reactive for furan.
-
Solution: Opt for a milder Lewis acid catalyst.[1][3] Boron trifluoride etherate (BF₃·OEt₂) is a frequently recommended alternative that can significantly reduce polymerization.[3] Zinc chloride (ZnCl₂) is another effective and gentler catalyst.[3] Phosphoric acid has also been successfully employed.[1][3]
-
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of polymerization.
-
Solution: Maintain a low and controlled reaction temperature. Running the reaction at 0°C or even lower can help to suppress the polymerization side reaction.
-
-
Slow Reagent Addition: Rapid addition of the acylating agent can create localized "hot spots" of high concentration, promoting side reactions.
-
Solution: Add the acylating agent (e.g., acetic anhydride or acetyl chloride) dropwise to the reaction mixture over a period of time. This ensures a low, steady concentration of the electrophile.
-
Q2: My reaction yield is consistently low, but I'm not observing significant polymer formation. What other factors could be at play?
A2: Low yields in the absence of polymerization often point to suboptimal reaction conditions, inefficient catalysis, or losses during the work-up and purification stages.[3]
Troubleshooting Checklist:
-
Catalyst Activity: The catalyst may be inactive or poisoned.
-
Solution: Lewis acids like zinc chloride and aluminum chloride are hygroscopic and can be deactivated by moisture.[4] Ensure all glassware is thoroughly dried, use anhydrous solvents, and handle the catalyst in a dry environment (e.g., under an inert atmosphere).[4] If using phosphoric acid, ensure it is of a high concentration (85-100%).[3]
-
-
Suboptimal Temperature: The reaction temperature might be too low for the acylation to proceed at a reasonable rate.[3]
-
Solution: While high temperatures can cause polymerization, a temperature that is too low will result in an incomplete reaction. For phosphoric acid-catalyzed reactions, a temperature around 70°C for approximately 5 hours has been shown to be effective.[3] It's a delicate balance that may require optimization for your specific substrate and catalyst.
-
-
Product Loss During Work-up: The desired 2-acylfuran may be lost during the extraction and washing steps.
-
Solution: After quenching the reaction, ensure thorough extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Perform multiple extractions to maximize the recovery of your product from the aqueous layer.[3]
-
-
Inefficient Purification: The product may be lost or decompose during purification.
-
Solution: 2-Acylfurans can be sensitive to the acidic nature of silica gel, which can lead to decomposition on the column.[5] To mitigate this, you can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base like triethylamine (0.1-1% in the eluent) before use.[5] Alternatively, consider using a less acidic stationary phase such as neutral alumina.[5] For volatile 2-acylfurans, vacuum distillation is often an effective purification method.[3]
-
Q3: I'm observing the formation of multiple products, suggesting poor regioselectivity. How can I favor the formation of the 2-acyl isomer?
A3: While the 2-position of furan is generally the most reactive towards electrophilic substitution, reaction conditions can influence the formation of other isomers.
Strategies to Enhance Regioselectivity:
-
Choice of Solvent: The solvent can play a role in directing the regioselectivity of the acylation. Non-polar solvents are often preferred as they can favor the formation of the less sterically hindered 2-isomer.[4]
-
Temperature Control: As with many reactions, lower temperatures can enhance selectivity. Running the reaction at a reduced temperature may help to minimize the formation of undesired isomers.
-
Catalyst Selection: The nature of the catalyst can influence the steric and electronic environment of the reaction, thereby affecting regioselectivity. Experimenting with different mild Lewis acids may lead to improved outcomes.
Q4: Are there alternative synthetic routes to 2-acylfurans that might offer better yields or avoid the issues of Friedel-Crafts acylation?
A4: Yes, several alternative methods exist for the synthesis of 2-acylfurans, which can be particularly useful if the Friedel-Crafts approach is proving problematic.
Alternative Synthetic Strategies:
-
Paal-Knorr Furan Synthesis: This is a classic and reliable method that involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[6][7] While it requires the synthesis of the dicarbonyl precursor, it is a robust and versatile method for preparing substituted furans.[6]
-
Cross-Ketonization of Furoic Acid Esters: A more recent and greener approach involves the catalytic cross-ketonization of methyl 2-furoate with a carboxylic acid over a metal oxide catalyst like ZrO₂.[8][9] This method can offer high selectivity and avoids the use of harsh Lewis acids.[9]
-
Transition Metal-Catalyzed Syntheses: Modern organometallic chemistry offers a variety of methods for furan synthesis, often with high efficiency and selectivity.[6] Palladium-catalyzed methods, for example, can be used to construct the furan ring from various precursors.[6][7]
Experimental Protocols & Data
Optimized Friedel-Crafts Acylation of Furan with Acetic Anhydride
This protocol is an example of a commonly used method that employs a mild catalyst to minimize side reactions.
Materials:
-
Furan
-
Acetic Anhydride
-
85% Phosphoric Acid
-
Chloroform or Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, stirrer, thermometer, dropping funnel
Procedure:
-
In a flask equipped with a stirrer, thermometer, and dropping funnel, add 12.3g (0.12 mol) of acetic anhydride and 1.2g of 85% phosphoric acid.[3]
-
Heat the mixture to the desired reaction temperature (e.g., 70°C).
-
Slowly add furan to the reaction mixture over a period of time, maintaining the temperature.
-
Monitor the reaction progress using TLC or GC. A typical reaction time is between 3 to 7 hours.[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the product with chloroform or dichloromethane (perform at least three extractions).[3]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.[3]
Table 1: Comparison of Catalysts for Furan Acylation
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Phosphoric Acid | 70°C, 3-7 hours | Mild, cost-effective | May require elevated temperatures |
| Zinc Chloride | Room temp. to 50°C | Mild, effective | Hygroscopic, requires anhydrous conditions |
| Boron Trifluoride Etherate | 0°C to room temp. | Mild, good for sensitive substrates | More expensive, moisture sensitive |
| Aluminum Chloride | 0°C to room temp. | Highly reactive | Often leads to polymerization of furan |
Visualizing the Troubleshooting Process
A logical approach is key to efficiently diagnosing and solving synthesis problems. The following workflow can guide your troubleshooting efforts.
Caption: A workflow for troubleshooting low yields in 2-acylfuran synthesis.
References
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Acylation of Furan with Butyric Anhydride
Welcome to the technical support center for the acylation of furan with butyric anhydride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for the desired 2-butyrylfuran product. Furan's inherent sensitivity, particularly to acidic conditions, often leads to a variety of side reactions that can complicate synthesis and reduce yields.[1][2][3] This resource provides in-depth, experience-driven insights to overcome these challenges.
Troubleshooting Guide: Common Issues and Solutions
The acylation of furan is a classic Friedel-Crafts reaction, but the high reactivity and acid sensitivity of the furan ring demand careful control of reaction conditions to prevent unwanted side reactions.[1][3][4] The following table outlines common problems, their probable causes, and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solutions |
| Low to No Product Yield | • Decomposition of Furan: Strong acidic conditions can lead to protonation of the furan ring, causing ring-opening and subsequent degradation.[1][2][5]• Catalyst Inactivity: The chosen Lewis or Brønsted acid catalyst may not be sufficiently active under the reaction conditions. | • Use Milder Catalysts: Opt for milder Lewis acids like BF₃·OEt₂ or SnCl₄ instead of strong ones like AlCl₃.[1][3] Heterogeneous catalysts such as certain zeolites or supported heteropoly acids can also be effective and minimize acidic byproducts.[6][7]• Optimize Catalyst Loading: Systematically vary the catalyst concentration to find the optimal balance between reaction rate and side reactions.• Control Temperature: Perform the reaction at lower temperatures to minimize decomposition pathways.[1] |
| Significant Polymerization | • Acid-Catalyzed Polymerization: Furan is highly prone to polymerization in the presence of strong acids.[1][8][9][10] This is often the dominant side reaction.• Reactive Intermediates: Ring-opening can form reactive species like succinaldehyde, which can act as a monomer and initiate polymerization.[8] | • Strict Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried. Water can exacerbate polymerization.[8][9][10][11]• Solvent Choice: The use of a non-polar, aprotic solvent can sometimes suppress polymerization. In some cases, specific solvents like methanol have been shown to suppress furan polymerization by stabilizing reactive intermediates.[8][9][10]• Slow Addition of Reagents: Add the catalyst or acylating agent slowly to the furan solution to maintain a low concentration of reactive electrophiles. |
| Formation of Multiple Products (Diacylation, Isomers) | • High Reactivity of Furan: Furan is a highly activated aromatic system, making it susceptible to multiple substitutions.• Isomerization: While acylation typically occurs at the 2-position, harsh conditions can sometimes lead to minor amounts of the 3-isomer or subsequent reaction at the 5-position. | • Control Stoichiometry: Use a slight excess of furan relative to butyric anhydride to favor mono-acylation.• Mild Reaction Conditions: Employing milder catalysts and lower temperatures will enhance selectivity for the 2-position.[5]• Deactivation of Product: The initial acylation product, this compound, is deactivated towards further electrophilic substitution, which naturally helps to prevent diacylation.[12][13] However, forcing conditions can overcome this. |
| Ring-Opening Byproducts | • Strongly Acidic Conditions: Protonation of the furan ring can lead to irreversible ring-opening, forming compounds like levulinic acid derivatives, especially in the presence of certain solvents like DMSO.[8][9][11] | • pH Control: If possible, buffer the reaction mixture or use a solid acid catalyst that provides localized acidity without bulk acidification of the solution.• Solvent Selection: Avoid solvents that can participate in or promote ring-opening pathways.[8][9] |
Frequently Asked Questions (FAQs)
Here we address specific questions that researchers frequently encounter during the acylation of furan.
Q1: Why is furan so susceptible to polymerization and degradation during Friedel-Crafts acylation?
A1: The furan ring's high reactivity and instability in acidic environments stem from its electronic structure. The oxygen atom's lone pair of electrons participates in the aromatic system, making the ring electron-rich and highly susceptible to electrophilic attack. However, this aromaticity is less stable compared to benzene.[1] Protonation of the ring, a common occurrence in the presence of strong acids, disrupts this aromaticity and can lead to ring-opening or initiate a cascade of polymerization reactions.[1][2][5][8][9][10]
Q2: What is the role of the catalyst in this reaction, and how do I choose the right one?
A2: The catalyst's primary role is to activate the butyric anhydride, generating a highly electrophilic acylium ion (or a related complex) that can then be attacked by the furan ring.[13] For a sensitive substrate like furan, the choice of catalyst is critical. Strong Lewis acids like AlCl₃ are often too harsh and lead to extensive polymerization.[1][3] Milder Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or tin(IV) chloride (SnCl₄) are generally preferred as they are effective at promoting acylation while minimizing degradation.[1][3][5] Phosphoric acid can also be a suitable catalyst.[5] In recent years, solid acid catalysts like zeolites and supported heteropoly acids have gained traction as they can offer high activity, selectivity, and easier separation, while potentially reducing waste streams.[6][7][14]
Q3: Can I use butyryl chloride instead of butyric anhydride?
A3: Yes, butyryl chloride can also be used as the acylating agent. The mechanism is very similar, involving the generation of an acylium ion. However, the reaction with an acyl chloride will produce HCl as a byproduct. This strong acid can significantly increase the rate of furan polymerization and degradation. If using an acyl chloride, it is even more critical to employ very mild conditions and potentially a non-nucleophilic base to scavenge the generated HCl.
Q4: How does temperature affect the outcome of the reaction?
A4: Temperature is a critical parameter. Higher temperatures generally increase the reaction rate but also accelerate the rates of side reactions like polymerization and decomposition.[1] For the acylation of furan, it is highly recommended to start at a low temperature (e.g., 0 °C or even lower) and allow the reaction to slowly warm to room temperature if necessary.[5] Careful temperature control is essential for achieving a good yield of the desired product.
Q5: What is the expected regioselectivity of the acylation?
A5: The acylation of furan overwhelmingly occurs at the 2-position (the carbon atom adjacent to the oxygen). This is due to the greater stabilization of the cationic intermediate formed during electrophilic attack at this position. The positive charge can be more effectively delocalized through resonance involving the oxygen atom.
Experimental Workflow and Troubleshooting Logic
To aid in systematically addressing issues, the following workflow diagram outlines a logical approach to troubleshooting the acylation of furan.
Caption: Troubleshooting workflow for furan acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective Catalytic Reactions For Taking Furan-Based Compounds To Useful Chemicals [repository.upenn.edu]
- 8. scispace.com [scispace.com]
- 9. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. [PDF] Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 14. Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Selectivity in Friedel-Crafts Acylation of Furan
Welcome to the technical support center for Friedel-Crafts acylation on the furan ring. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this powerful yet sensitive transformation. Furan and its derivatives are key building blocks in pharmaceuticals and fine chemicals, making the selective introduction of acyl groups a critical synthetic step.[1][2] However, the high reactivity and acid sensitivity of the furan ring often lead to challenges in selectivity and yield.[3][4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and optimize your reactions for success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the Friedel-Crafts acylation of furan. Each issue is analyzed by probable cause, followed by actionable solutions grounded in established chemical principles.
Problem 1: Polymerization or Resinification of the Furan Substrate
Symptoms: Your reaction mixture turns dark, and you observe the formation of insoluble, tar-like material. TLC analysis shows baseline streaking with little to no desired product.
Probable Cause: The furan ring is highly susceptible to degradation and polymerization under the strongly acidic conditions typical of classical Friedel-Crafts reactions.[3] Strong Lewis acids like aluminum chloride (AlCl₃) or protic acids can protonate the furan ring, initiating ring-opening or cationic polymerization pathways.[3] This is exacerbated by the low resonance energy of furan compared to more robust aromatics like benzene.[3]
Solutions:
-
Select a Milder Lewis Acid: This is the most critical parameter. Strong Lewis acids like AlCl₃ are often too harsh for the sensitive furan ring.[3][4] Opt for milder alternatives that can still effectively activate the acylating agent.
-
Recommended Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), or solid acid catalysts like zeolites and supported heteropoly acids are excellent choices.[3][4][5][6]
-
Rationale: Milder Lewis acids generate the acylium ion electrophile without excessively promoting protonation and subsequent polymerization of the furan ring.
-
-
Control Reaction Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to minimize acid-catalyzed decomposition and other side reactions.[3] Monitor the reaction closely and avoid excessive heating.
-
Use an Alternative Acylating Agent: Instead of highly reactive acyl chlorides, consider using acetic anhydride, which often leads to cleaner reactions.[7][8] In some cases, direct acylation with carboxylic acids can be achieved using specialized heterogeneous catalysts.[9]
Comparative Catalyst Performance:
| Catalyst | Typical Temperature | Yield of 2-Acetylfuran | Observations | Reference |
|---|---|---|---|---|
| AlCl₃ | 25 °C | < 10% | Significant polymerization and decomposition | [3] |
| BF₃·OEt₂ | 0 °C | 75-85% | Clean reaction with minimal side products | [3] |
| SnCl₄ | 0 °C | ~90% (on 2-methylfuran) | High yield of the C5-acylated product | [3] |
| Phosphoric Acid (85%) | 70 °C | Good | Effective, but requires elevated temperature | [7] |
| Supported Heteropoly Acids | 0 °C to RT | Good to Excellent | "Green" and mild conditions, often solvent-free |[6][9][10] |
Problem 2: Low Regioselectivity (Formation of C3-Acylated Isomer)
Symptoms: You obtain a mixture of 2-acylfuran (α-acylation) and 3-acylfuran (β-acylation), complicating purification and reducing the yield of the desired isomer.
Probable Cause: While electrophilic substitution on furan strongly favors the C2 (α) position due to superior stabilization of the cationic intermediate (Wheland intermediate), the C3 (β) position can compete under certain conditions. The choice of Lewis acid, solvent, and acylating agent can influence this regiochemical outcome.
Solutions:
-
Optimize the Lewis Acid and Acylating Agent: The size and reactivity of the electrophilic species play a key role. A bulkier complex between the Lewis acid and the acylating agent may favor the less sterically hindered C2 position.
-
Solvent Selection: The polarity of the solvent can influence the reaction's regioselectivity. Non-polar solvents like carbon disulfide or dichloromethane often favor the kinetically controlled C2 product.[11] In contrast, polar solvents like nitrobenzene can sometimes favor the thermodynamically more stable product, although this is less common for furan than for systems like naphthalene.[11]
-
Blocking Groups: If synthesizing a specific C3-acylated furan is the goal, or to direct acylation to the C4 position of a 2-substituted furan, a blocking group strategy can be employed. Silyl groups at the C2 and C5 positions can direct acylation to the C3 or C4 positions, after which the silyl groups can be removed.
Workflow: Troubleshooting Poor Selectivity and Yield
Caption: A troubleshooting decision tree for Friedel-Crafts acylation of furan.
Problem 3: Diacylation or Polyacylation
Symptoms: Besides your desired mono-acylated product, you observe the formation of 2,5-diacylfuran or other polysubstituted products.
Probable Cause: Unlike Friedel-Crafts alkylation, where the product is more reactive than the starting material, acylation introduces an electron-withdrawing acyl group, which deactivates the ring to further substitution.[12] Therefore, polyacylation is generally less of a problem.[12] However, if the reaction conditions are too harsh (high temperature, prolonged reaction time, large excess of acylating agent), it can still occur.
Solutions:
-
Control Stoichiometry: Carefully control the molar ratio of the reactants. Use a slight excess of the acylating agent (e.g., 1.1 to 1.3 equivalents) to drive the reaction to completion without promoting diacylation.[7]
-
Monitor Reaction Progress: Use TLC or GC to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent the formation of the diacylated byproduct.
-
Control Temperature and Time: Avoid high temperatures and long reaction times, which can provide the necessary energy to overcome the deactivating effect of the first acyl group.[7]
Frequently Asked Questions (FAQs)
Q1: Why is C2 (alpha) acylation overwhelmingly favored over C3 (beta) acylation on an unsubstituted furan ring?
A1: The regioselectivity is dictated by the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the electrophilic attack.[13]
-
Attack at C2: The positive charge in the intermediate can be delocalized over three atoms, including the ring oxygen, via three resonance structures. The ability of the oxygen to participate in resonance provides significant stabilization.
-
Attack at C3: The positive charge can only be delocalized over two carbon atoms. The oxygen atom cannot directly stabilize the positive charge through resonance without disrupting the conjugated system.
Because the intermediate for C2 attack is more stable, the activation energy for this pathway is lower, leading to it being the major kinetic and thermodynamic product.
Mechanism: C2 vs. C3 Acylation
Caption: Energy pathways for C2 vs. C3 acylation of furan.
Q2: Can I perform a Friedel-Crafts acylation on a furan ring that already has a deactivating substituent?
A2: It is very challenging. Friedel-Crafts reactions, including acylation, generally fail on aromatic rings bearing strongly deactivating groups (e.g., -NO₂, -CN, -COR, -SO₃H).[12] The acyl group itself is deactivating, which is why polyacylation is difficult.[12] If your furan substrate is already strongly deactivated, the reaction will likely not proceed. You may need to consider an alternative synthetic strategy, such as introducing the acyl group via an organometallic approach (e.g., lithiation followed by quenching with an acylating agent).[3]
Q3: Are there "greener" or more sustainable alternatives to traditional Lewis acids?
A3: Yes, the field is actively moving towards more environmentally benign catalysts.
-
Heterogeneous Catalysts: Supported heteropoly acids (e.g., dodecatungstophosphoric acid on clay) and zeolites (like H-Beta or ZSM-5) are highly effective, reusable solid acid catalysts.[5][6][10][14] They often allow for solvent-free conditions and simplify product work-up, as the catalyst can be removed by simple filtration.[6][10][15]
-
Brønsted Acids: In some cases, strong Brønsted acids like methanesulfonic acid (MSA) can be used, which are often biodegradable and less hazardous than metal halides.[16]
Experimental Protocol: Synthesis of 2-Acetylfuran using Acetic Anhydride and Phosphoric Acid
This protocol is an example of a milder, AlCl₃-free procedure for the acetylation of furan.
Materials:
-
Furan (6.8 g, 0.1 mol)
-
Acetic Anhydride (12.3 g, 0.12 mol)
-
85% Phosphoric Acid (1.2 g)
-
Chloroform
-
30% Sodium Hydroxide Solution
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with magnetic stirrer, dropping funnel, and thermometer
Procedure:
-
Reaction Setup: To a clean, dry flask, add acetic anhydride (12.3 g) and 85% phosphoric acid (1.2 g).[7]
-
Addition of Furan: Begin stirring the mixture. While maintaining the temperature at 25 °C, add furan (6.8 g) dropwise from the dropping funnel over a period of approximately 1 hour.[7]
-
Reaction: After the addition is complete, heat the mixture to 70 °C and maintain this temperature with stirring for 5 hours.[7] Monitor the reaction by TLC or GC.
-
Work-up: Cool the reaction mixture to 50 °C and add 200 mL of water. Stir for 30 minutes to hydrolyze any remaining acetic anhydride.[7]
-
Extraction: Cool the mixture to below 30 °C. Transfer to a separatory funnel and extract three times with 100 mL portions of chloroform.[7]
-
Neutralization: Combine the organic extracts and carefully wash with 30% sodium hydroxide solution until the organic layer is neutralized to a pH of approximately 6.[7] Follow with a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude 2-acetylfuran can be purified by vacuum distillation (e.g., 65-70 °C at 12 mmHg) to yield a gold-colored solid or liquid, depending on ambient temperature (m.p. ~30 °C).[1][7]
References
- 1. 2-Acetylfuran - Wikipedia [en.wikipedia.org]
- 2. 2-Acetylfuran | 1192-62-7 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling - ProQuest [proquest.com]
- 7. benchchem.com [benchchem.com]
- 8. ajrconline.org [ajrconline.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Challenges in the Scale-Up of 2-Butyrylfuran Synthesis
Welcome to the technical support resource for the synthesis of 2-Butyrylfuran. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this compound synthesis from the laboratory bench to larger-scale production. Here, we address common challenges with practical, field-proven insights and troubleshooting protocols in a direct question-and-answer format.
Introduction to this compound Synthesis
This compound, an important intermediate and flavoring agent, is typically synthesized via the Friedel-Crafts acylation of furan with either butyryl chloride or butyric anhydride.[1][2] While straightforward on a lab scale, this reaction presents significant hurdles during scale-up. The primary challenges stem from the inherent reactivity and acid sensitivity of the furan ring, the exothermic nature of the acylation reaction, and the selection of an appropriate catalyst.[3][4] Furan is prone to polymerization under the strong acidic conditions often required for the reaction, leading to yield loss and the formation of intractable byproducts.[3][5]
This guide provides a structured approach to identifying, understanding, and resolving these common scale-up issues.
Troubleshooting Guide: Common Scale-Up Issues
Question 1: My reaction yield is significantly lower on a larger scale compared to my bench-top experiments. What are the likely causes and how can I fix this?
Answer: A drop in yield during scale-up is a frequent issue, often attributable to a combination of factors related to thermal control, mass transfer, and reaction kinetics.
Potential Causes & Solutions:
-
Poor Temperature Control: The Friedel-Crafts acylation is highly exothermic. In large reactors, inefficient heat dissipation can create localized hot spots, accelerating side reactions like polymerization.[6]
-
Solution: Implement a staged temperature profile. Start the reaction at a lower temperature (e.g., 0-5 °C) during the initial addition of the acylating agent and catalyst. Ensure your reactor has adequate cooling capacity and efficient agitation to maintain a uniform temperature. A jacketed reactor with a circulating coolant is essential.
-
-
Furan Polymerization: Furan readily polymerizes in the presence of strong Lewis acids, especially at elevated temperatures.[3][5] This is a primary pathway for yield loss.
-
Solution:
-
Catalyst Choice: Switch from aggressive Lewis acids like AlCl₃ to milder alternatives. Boron trifluoride (BF₃), often as its etherate complex, is a better catalyst for furan acylations as it is required in smaller amounts and is less likely to cause polymerization.[3][7] Heterogeneous catalysts like zeolites (e.g., H-beta) or supported heteropoly acids are excellent green alternatives that offer high selectivity and can be easily removed by filtration.[4][8][9]
-
Controlled Addition: Add the catalyst or the acylating agent slowly and sub-surface to the furan solution. This prevents localized high concentrations of reactants and acid, minimizing polymerization.
-
-
-
Inefficient Mixing (Mass Transfer Limitations): As the reactor volume increases, ensuring all reactants are intimately mixed becomes more challenging. Poor mixing can lead to areas of high reactant concentration and others of low concentration, resulting in incomplete reaction and increased side product formation.[6]
-
Solution: Optimize the agitation system. Use an appropriately sized and shaped impeller (e.g., pitched-blade turbine) and determine the optimal agitation speed to ensure homogeneity without excessive shear, which could also contribute to thermal issues.
-
Experimental Protocol: Optimized Scale-Up Synthesis using BF₃ Catalyst
-
Charge a jacketed glass reactor, equipped with a mechanical stirrer, thermocouple, and addition funnel, with furan and a suitable solvent (e.g., dichloromethane or hexane).
-
Cool the reactor contents to 0-5 °C using a circulating chiller.
-
In a separate vessel, prepare a solution of butyryl chloride in the same solvent.
-
Slowly add the butyryl chloride solution to the stirred furan solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Add boron trifluoride etherate (BF₃·OEt₂) dropwise via the addition funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2-4 hours, monitoring progress by TLC or GC.
-
Once the reaction is complete, proceed to the quenching and work-up phase.
Question 2: My final product is contaminated with a dark, tarry substance and other impurities that are difficult to remove. How can I improve product purity?
Answer: The formation of dark, polymeric materials and other byproducts like di-acylated furans is a classic sign of uncontrolled reaction conditions. Improving purity requires addressing both the reaction execution and the post-reaction work-up.
Potential Causes & Solutions:
-
Polymerization & Resin Formation: As discussed, this is caused by the high acid sensitivity of furan.[5]
-
Solution: Beyond the solutions in Question 1 (milder catalyst, temperature control), consider using a solvent system that can help dissipate heat and dilute reactants. Running the reaction in a solvent like hexane can sometimes precipitate the product complex, effectively protecting it from further side reactions.
-
-
Formation of 2,5-dibutyrylfuran: If the reaction is allowed to run for too long or at too high a temperature, the desired product, this compound, can undergo a second acylation at the 5-position.
-
Solution: Carefully monitor the reaction progress using an appropriate analytical technique (GC, HPLC, or TLC). Quench the reaction as soon as the starting material is consumed to prevent over-reaction. A slight excess of furan relative to the acylating agent can also help suppress di-acylation.
-
-
Ineffective Work-up and Purification: A poorly executed work-up can fail to remove residual catalyst and acidic impurities, which can degrade the product during distillation.
-
Solution:
-
Quenching: Quench the reaction by slowly pouring the mixture onto crushed ice or into a cold, dilute aqueous solution of a weak base like sodium bicarbonate. This neutralizes the acid and hydrolyzes the catalyst complex.
-
Washing: After quenching, perform several aqueous washes. A wash with dilute HCl can remove any remaining furan, followed by a wash with sodium bicarbonate solution to neutralize all acid, and finally a brine wash to remove bulk water.[10]
-
Purification: Purify the crude product by vacuum distillation. This is crucial for separating this compound from higher-boiling impurities like 2,5-dibutyrylfuran and polymeric residues.[4]
-
-
Workflow for Synthesis and Purification
Below is a diagram illustrating the key stages for a successful scale-up synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis Scale-Up.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this compound synthesis? A1: Key safety concerns include:
-
Thermal Runaway: The exothermic nature of the Friedel-Crafts acylation requires robust cooling and monitoring to prevent a runaway reaction.[4][6]
-
Handling Reagents: Furan is toxic and has a low boiling point. Butyryl chloride is corrosive and reacts violently with water. Lewis acids like AlCl₃ are also highly corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Pressure Build-up: The reaction generates HCl gas as a byproduct. The reactor must be vented through a suitable scrubbing system (e.g., a caustic scrubber) to neutralize the acidic gas and prevent pressure build-up.
Q2: Which analytical methods are best for monitoring reaction progress and final product purity? A2: A combination of techniques is recommended:
-
Gas Chromatography (GC): Ideal for monitoring the disappearance of starting materials (furan, butyryl chloride) and the appearance of the product. It can also quantify the formation of byproducts like 2,5-dibutyrylfuran.
-
Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively track the reaction's progress on the bench before committing to a full GC analysis.
-
NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final, purified product and ensuring the absence of impurities.
-
Mass Spectrometry (MS): Often coupled with GC (GC-MS), it helps in identifying unknown impurity peaks.[11]
Q3: Are there greener or more sustainable alternatives to traditional Lewis acid catalysts? A3: Yes, the development of heterogeneous acid catalysts is a major focus for making this synthesis more environmentally friendly.
-
Zeolites: These microporous aluminosilicates, such as H-BEA or H-ZSM-5, can act as solid acid catalysts. They are highly selective, reusable, and non-corrosive.[4]
-
Supported Heteropoly Acids: Acids like dodecatungstophosphoric acid (DTP) supported on materials like K-10 clay have shown excellent activity and 100% selectivity in the acylation of furan, offering a clean and reusable catalytic system.[8][12] These catalysts eliminate the need for a difficult aqueous work-up to remove the catalyst.
Catalyst Comparison Table
| Catalyst Type | Examples | Advantages | Disadvantages |
| Traditional Lewis Acids | AlCl₃, FeCl₃ | High reactivity, low cost. | Required in stoichiometric amounts, highly corrosive, generates significant acidic waste, can cause polymerization.[7] |
| Milder Lewis Acids | BF₃·OEt₂, SnCl₄ | More selective than AlCl₃, lower tendency for polymerization, required in smaller amounts.[3][7] | Moisture sensitive, corrosive, requires aqueous work-up. |
| Heterogeneous Catalysts | Zeolites (H-beta), Supported Heteropoly Acids (Cr-DTP/K-10) | High selectivity, reusable, environmentally friendly, simple filtration-based removal, non-corrosive.[4][8] | Can be prone to deactivation by coking, may require higher temperatures or specific reaction setups (e.g., flow chemistry).[4] |
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose common issues during scale-up.
Caption: Troubleshooting Decision Tree for Scale-Up Issues.
References
- 1. acylation of furan mechanism structure | Filo [askfilo.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US2515123A - Acylation of furan - Google Patents [patents.google.com]
- 8. Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Addressing Matrix Effects in the GC-MS Analysis of 2-Butyrylfuran
Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Butyrylfuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in their analytical workflows. Here, we provide in-depth, experience-driven answers to common challenges, ensuring the accuracy and reliability of your results.
Section 1: Understanding the Challenge
Q1: What is this compound, and why is its analysis important?
This compound (also known as 1-(2-Furanyl)-1-butanone) is a volatile organic compound with a balsamic aroma.[1][2][3] It is found in various food products, often as a result of thermal processing, and is also used as a flavoring agent.[1][3][4] Accurate quantification of this compound is crucial for food quality control, flavor profiling, and safety assessment, as some furan derivatives are of toxicological concern.[1]
Chemical Properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C8H10O2 |
| Molecular Weight | 138.17 g/mol |
| Boiling Point | 195.0 °C at 760 mmHg[1][2] |
| Solubility | Insoluble in water; soluble in ethanol[1][3][4] |
| Kovats Index | ~1078 (Standard non-polar column)[1] |
Q2: What are matrix effects in GC-MS, and how do they impact the analysis of this compound?
In GC-MS, a "matrix" refers to all the components in a sample other than the analyte of interest (this compound). Matrix effects are the alteration of the analyte's signal—either suppression or enhancement—caused by co-eluting compounds from the sample matrix.[5][6] This interference can lead to significant errors in quantification, poor method reproducibility, and compromised sensitivity.[5]
For a volatile compound like this compound, often present in complex matrices such as coffee, baked goods, or biological fluids, matrix effects are a primary challenge.[7][8] The primary cause in GC-MS is often matrix-induced enhancement .[6][9] This occurs when non-volatile matrix components accumulate in the GC inlet liner, creating "active sites" that can interact with the analyte.[6][10] When a subsequent injection containing matrix is introduced, these new active sites can shield the analyte from thermal degradation or adsorption, leading to a higher-than-expected signal.[9] Conversely, ion suppression can also occur in the mass spectrometer's ion source if co-eluting matrix components interfere with the ionization of the target analyte, although this is less common in GC-MS than in LC-MS.[11][12]
Section 2: Troubleshooting Common Issues
Q3: My calibration curve is non-linear, and my recovery is inconsistent when analyzing this compound in a food matrix. What could be the cause?
This is a classic symptom of uncompensated matrix effects. The variability in the matrix composition from sample to sample, and even between different concentrations of your calibration standards (if prepared in a pure solvent), will lead to inconsistent signal enhancement or suppression. This results in poor linearity and erratic recovery.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Q4: I suspect matrix effects are at play. How can I definitively diagnose and quantify them?
A post-extraction addition experiment is a standard method to quantify matrix effects.
Experimental Protocol: Quantifying Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike a known amount of this compound standard into a pure solvent (e.g., methanol).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (known to be free of this compound) using your established method. After extraction, spike the resulting extract with the same amount of this compound standard as in Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with the same amount of this compound standard before the extraction process.
-
-
Analyze all three sets using your GC-MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Interpreting the Results:
| ME (%) | Interpretation |
|---|---|
| ~100% | Negligible matrix effect |
| > 100% | Signal Enhancement |
| < 100% | Signal Suppression |
This experiment will not only confirm the presence of matrix effects but also differentiate between losses during sample preparation (Recovery) and signal alteration during analysis (Matrix Effect).
Section 3: Mitigation Strategies & Protocols
Q5: What is the most effective way to compensate for matrix effects during quantification?
The "gold standard" for compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard.[13][14] A SIL internal standard is a version of your analyte (in this case, this compound) where some atoms have been replaced with heavier isotopes (e.g., Deuterium, Carbon-13).
Why SIL Internal Standards are Effective:
-
Near-Identical Chemical Behavior: A SIL analog behaves almost identically to the native analyte during sample preparation, injection, and chromatography.[13][15]
-
Co-elution: It will co-elute or elute very closely with the target analyte.
-
Differential Detection: It is distinguished from the native analyte by the mass spectrometer due to its different mass-to-charge ratio (m/z).
By adding a known amount of the SIL internal standard to every sample, calibrant, and quality control sample at the beginning of the workflow, any signal enhancement or suppression experienced by the native this compound will also be experienced by the SIL internal standard.[15] The quantification is then based on the ratio of the analyte's response to the internal standard's response, effectively canceling out the variability caused by matrix effects.[14]
Q6: I don't have a specific SIL internal standard for this compound. What are my other options for calibration?
When a SIL-IS is unavailable, matrix-matched calibration is the next best approach.[6][16] This involves preparing your calibration standards in a blank matrix extract that is representative of your samples.[17][18]
Protocol for Matrix-Matched Calibration:
-
Source a Blank Matrix: Obtain a sample of the matrix (e.g., coffee, bread) that is verified to be free of this compound.
-
Process the Blank Matrix: Subject this blank matrix to the exact same extraction and cleanup procedure you use for your unknown samples.
-
Prepare Calibration Standards: Take aliquots of the resulting blank matrix extract and spike them with increasing, known concentrations of a this compound standard solution.
-
Analyze and Construct the Curve: Analyze these matrix-matched calibrators using your GC-MS method and build your calibration curve.
This method compensates for matrix effects because the standards and the samples will have a similar matrix composition, leading to a more comparable analytical response.[16]
Q7: Can I reduce matrix effects by improving my sample preparation?
Absolutely. A cleaner sample extract will almost always lead to reduced matrix effects.[6][17] For a volatile compound like this compound, headspace techniques are particularly effective.
Recommended Sample Preparation Technique: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is ideal for volatile and semi-volatile analytes in complex matrices.[19][20] It works by exposing a coated fiber to the headspace (the gas phase) above the sample. The volatile analytes, including this compound, partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is then directly desorbed in the hot GC inlet.[20]
Advantages of HS-SPME:
-
Selectivity: Only volatile and semi-volatile compounds are extracted, leaving non-volatile matrix components behind.[20][21]
-
Concentration: It simultaneously extracts and concentrates the analyte, improving sensitivity.[20][22]
-
Automation-Friendly: The technique is easily automated for high-throughput analysis.[20]
Studies have shown that SPME is an effective method for the determination of furan and its derivatives in various food matrices, including ham, milk, juice, and canned goods.[7][19][23][24][25]
Workflow for HS-SPME:
Caption: General workflow for HS-SPME analysis.
Q8: Can instrumental parameters be optimized to minimize matrix effects?
Yes, proper maintenance and optimization of the GC inlet are critical. Since the inlet is where the majority of matrix-induced enhancement effects originate, keeping it clean and operating correctly is paramount.[26][27][28]
Key Instrumental Considerations:
-
Regular Inlet Maintenance: A contaminated inlet liner is a primary source of active sites. Establish a routine maintenance schedule based on the cleanliness of your samples.[26][28] For dirty matrices, the liner may need to be replaced every 20-50 injections.
-
Use of Deactivated Liners: Always use high-quality, deactivated liners. Deactivation treatments minimize the number of active silanol groups on the glass surface that can interact with your analyte.
-
Septum Selection: Use high-quality, low-bleed septa and replace them regularly (e.g., after every 100 injections) to prevent septum particles from contaminating the liner.[26][27]
-
Injection Mode: For trace analysis in complex matrices, a Pulsed Splitless injection can be beneficial. The initial high-pressure pulse helps to transfer the analytes onto the column more quickly and efficiently, minimizing their residence time in the hot inlet where degradation or adsorption can occur.[29]
Section 4: Frequently Asked Questions (FAQs)
Q: Is it possible for the matrix to actually protect my analyte?
A: Yes, this phenomenon is related to matrix-induced enhancement. In some cases, co-eluting matrix components can coat active sites in the GC inlet and on the column, preventing the thermal degradation of labile analytes.[9] While this can increase the signal, it's an uncontrolled effect. The goal of a robust method is to eliminate this variability, not rely on it.
Q: My samples are very diverse (e.g., fruit juice, coffee, baked goods). Do I need a different matrix-matched calibration for each one?
A: Ideally, yes. The composition of these matrices is very different, and they will likely produce different matrix effects. For the highest accuracy, you should prepare matrix-matched calibrants for each distinct matrix type. If this is not feasible, you can try to group matrices with similar properties or use the standard addition method, which is performed on a per-sample basis.[5]
Q: I am still seeing issues even after implementing these strategies. What else could be wrong?
A: If you have addressed sample preparation, calibration strategy, and inlet maintenance, consider the following:
-
Column Contamination: Non-volatile matrix components can accumulate on the front end of the analytical column. Trim a small section (e.g., 10-20 cm) from the inlet side of the column.
-
Ion Source Contamination: Over time, the MS ion source can become contaminated, leading to a general loss of sensitivity and non-linear responses.[11] A thorough cleaning of the ion source may be required.
-
Analyte Stability: Ensure that this compound is not degrading in your prepared samples or extracts while they are waiting for analysis in the autosampler.
By systematically addressing these potential issues, you can develop a robust and reliable GC-MS method for the analysis of this compound, free from the confounding influence of matrix effects.
References
- 1. This compound | C8H10O2 | CID 228588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-butyryl furan, 4208-57-5 [thegoodscentscompany.com]
- 3. 2-butyryl furan [flavscents.com]
- 4. 2-Butylfuran | C8H12O | CID 20534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Bioanalytical Method of Measuring Heterocyclic Organic Compounds (Furan and Methylfuran) in Human Blood Using GC-MS | Nurislamova | Public Health and Life Environment – PH&LE [zniso.fcgie.ru]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. Matrix Effects In Metabolic Profiling Using Gc Lc Coupled Mass Spectrometers | PPT [slideshare.net]
- 11. ion suppression on GC-MS - Chromatography Forum [chromforum.org]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Matrix effects in the gas chromatographic-mass spectrometric determination of brominated analogues of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Validation of analytical method for furan determination in eight food matrices and its levels in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Video: Gas Chromatography-Mass Spectrometry Paired with Total Vaporization Solid-Phase Microextraction as a Forensic Tool [jove.com]
- 22. DSpace [helda.helsinki.fi]
- 23. merckmillipore.com [merckmillipore.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. GC tip on setting an inlet maintenance schedule | Phenomenex [phenomenex.com]
- 27. elementlabsolutions.com [elementlabsolutions.com]
- 28. m.youtube.com [m.youtube.com]
- 29. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Synthesis and Spectroscopic Validation of 2-Butyrylfuran
Introduction: The Role of 2-Butyrylfuran and the Imperative of Structural Verification
This compound, also known as 1-(furan-2-yl)butan-1-one, is an aromatic ketone with applications as a flavoring agent and a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its precise molecular structure dictates its chemical reactivity and biological activity. Therefore, robust synthesis and unambiguous structural validation are paramount for any research or development professional.
This guide provides an in-depth analysis of a classical and reliable method for synthesizing this compound—the Friedel-Crafts acylation. We will delve into the mechanistic rationale behind this choice and present a comprehensive, multi-technique spectroscopic workflow to validate the product's identity and purity. Furthermore, we will compare this traditional approach with a modern, greener alternative, offering a balanced perspective on synthetic strategy based on efficiency, safety, and environmental impact.
Part 1: Synthesis via Friedel-Crafts Acylation: A Mechanistic Perspective
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[1][3] Furan, being an electron-rich aromatic heterocycle, readily undergoes this electrophilic aromatic substitution, primarily at the 2-position, which is the most reactive site.[4]
The reaction involves the treatment of furan with an acylating agent, such as butyryl chloride or butyric anhydride, in the presence of a Lewis acid catalyst.[5] While various Lewis acids can be employed, aluminum chloride (AlCl₃) is a common and effective choice.[1]
Causality of Experimental Design:
-
Choice of Acylating Agent: Butyryl chloride is often preferred due to its higher reactivity compared to butyric anhydride.
-
Role of the Lewis Acid (AlCl₃): The catalyst's primary function is to generate a highly reactive electrophile, the acylium ion ([R-C≡O]⁺), by complexing with the halogen of the acyl chloride.[1][5] This step is crucial as the acyl chloride itself is not electrophilic enough to react with the furan ring.
-
Catalyst Stoichiometry: A key consideration in classical Friedel-Crafts acylations is that the Lewis acid is often required in stoichiometric amounts, not catalytic quantities. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃, rendering it inactive.[1] This limitation is a significant driver for the development of alternative, more sustainable catalytic systems.
Below is a diagram illustrating the accepted mechanism for the Friedel-Crafts acylation of furan.
Caption: Mechanism of the Friedel-Crafts Acylation of Furan.
Part 2: The Spectroscopic Validation Workflow: A Self-Validating System
Once the synthesis is complete and the crude product is isolated and purified, a rigorous structural confirmation is essential. Combining multiple spectroscopic techniques provides a self-validating system where each method offers complementary information, leading to an unambiguous identification of the target molecule.[6]
Caption: A comprehensive workflow for spectroscopic validation.
The following table summarizes the expected spectroscopic data for this compound, which serves as the benchmark for our experimental validation.
| Technique | Parameter | Expected Value / Observation | Structural Confirmation |
| Mass Spec. (MS) | Molecular Ion (M⁺) | m/z = 138.07 | Confirms the molecular formula: C₈H₁₀O₂.[2] |
| Key Fragments | m/z = 110, 95 | Loss of ethylene ([M-28]), and loss of the propyl group ([M-43]), respectively, characteristic of the acyl furan structure.[2] | |
| Infrared (IR) | Carbonyl (C=O) Stretch | ~1675 cm⁻¹ (strong) | Indicates a conjugated ketone, consistent with the carbonyl group attached to the furan ring.[7] |
| C-H (sp²) Stretch | ~3100 cm⁻¹ | Aromatic C-H bonds of the furan ring. | |
| C-H (sp³) Stretch | ~2870-2960 cm⁻¹ | Aliphatic C-H bonds of the butyryl chain. | |
| ¹H NMR | Furan H-5 | ~7.6 ppm (dd) | Proton adjacent to the ring oxygen. |
| Furan H-3 | ~7.2 ppm (dd) | Proton adjacent to the acyl group. | |
| Furan H-4 | ~6.5 ppm (t) | Proton between the other two furan protons. | |
| -CO-CH₂ -CH₂-CH₃ | ~2.9 ppm (t) | Protons alpha to the carbonyl group. | |
| -CO-CH₂-CH₂ -CH₃ | ~1.7 ppm (sextet) | Protons beta to the carbonyl group. | |
| -CO-CH₂-CH₂-CH₃ | ~1.0 ppm (t) | Terminal methyl group protons. | |
| ¹³C NMR | Carbonyl Carbon | ~188 ppm | Ketone carbonyl carbon. |
| Furan C-2 | ~152 ppm | Carbon attached to the acyl group. | |
| Furan C-5 | ~147 ppm | Carbon adjacent to the oxygen. | |
| Furan C-3 | ~118 ppm | Carbon adjacent to C-2. | |
| Furan C-4 | ~112 ppm | Carbon adjacent to C-5. | |
| Butyryl Chain | ~40, 18, 14 ppm | The three distinct aliphatic carbons. |
(Note: Exact chemical shifts (ppm) in NMR can vary slightly depending on the solvent and instrument.)[8]
Interpreting the Data:
-
MS: The presence of a molecular ion peak at m/z 138 confirms the correct molecular weight.[2][9] The fragmentation pattern, especially the peak at m/z 95 (C₄H₃O-CO⁺), is strong evidence for the acyl-furan substructure.
-
IR: The most telling peak is the strong absorption around 1675 cm⁻¹.[10] Its position, lower than a typical saturated ketone (~1715 cm⁻¹), confirms that the carbonyl group is conjugated with the aromatic furan ring.[7]
-
¹H NMR: The proton NMR spectrum provides a complete map of the hydrogen atoms. The three distinct signals in the aromatic region (6.5-7.6 ppm) with their characteristic splitting patterns confirm the 2-substituted furan ring. The signals in the aliphatic region (1.0-2.9 ppm) and their multiplicities (triplet, sextet, triplet) perfectly match the n-propyl chain attached to the carbonyl group.
-
¹³C NMR: This technique validates the carbon backbone. The presence of eight distinct signals confirms the molecular formula. The downfield signal around 188 ppm is characteristic of a ketone carbonyl, while the four signals in the 112-152 ppm range are indicative of the furan ring carbons.[8]
When the experimental data from all four techniques align with the values in the table, the structure of this compound is considered rigorously validated.
Part 3: Comparison with an Alternative Synthesis: A Greener Approach
While effective, the classical Friedel-Crafts acylation has notable drawbacks, primarily the use of stoichiometric, moisture-sensitive, and corrosive Lewis acids, which generate significant acidic waste.[1][11] Modern synthetic chemistry emphasizes the development of greener, more sustainable alternatives. One such approach is the use of solid acid catalysts.[12]
| Parameter | Traditional Friedel-Crafts Acylation | Green Alternative (e.g., Supported Heteropoly Acid) |
| Catalyst | Homogeneous Lewis Acid (e.g., AlCl₃, FeCl₃).[5] | Heterogeneous Solid Acid (e.g., Cr-exchanged DTP on K-10).[12] |
| Catalyst Loading | Stoichiometric or excess amounts required.[1] | Truly catalytic amounts (e.g., <10% w/w).[12] |
| Reaction Conditions | Often requires anhydrous conditions; can be exothermic. | Can be milder and more controlled. |
| Work-up | Aqueous quench required to destroy the catalyst complex, generating acidic waste. | Simple filtration to recover the catalyst. |
| Catalyst Recyclability | Not recyclable. | Easily recovered and can be reused multiple times.[11] |
| Environmental Impact | High E-factor (large amount of waste per kg of product). | Low E-factor; significantly less waste. |
| Selectivity | Generally high for the 2-acyl product.[4] | Can achieve very high selectivity (>99%).[12] |
Expert Insight: The shift towards heterogeneous catalysts represents a significant advancement in synthetic methodology. While the initial investment in preparing or purchasing a solid acid catalyst may be higher, the long-term benefits in terms of reduced waste, simplified product purification, and catalyst reusability make it a highly attractive option for industrial-scale production and environmentally conscious laboratories.[11][12]
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
-
Safety Note: This reaction should be performed in a well-ventilated fume hood. AlCl₃ is highly corrosive and reacts violently with water. Butyryl chloride is a lachrymator. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube), add anhydrous aluminum chloride (1.1 eq).
-
Add a dry, inert solvent (e.g., dichloromethane or carbon disulfide) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add butyryl chloride (1.0 eq) to the suspension via the dropping funnel with vigorous stirring.
-
After the addition is complete, add furan (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Once the addition of furan is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture over crushed ice with stirring to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with the solvent (e.g., dichloromethane) two more times.
-
Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.[2]
Protocol 2: Sample Preparation for Spectroscopic Analysis
-
NMR (¹H and ¹³C): Dissolve a small amount (~5-10 mg) of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to an NMR tube.
-
IR: Place a single drop of the neat liquid product directly onto the crystal of an ATR-FTIR spectrometer and acquire the spectrum. Alternatively, a thin film can be prepared between two salt (NaCl or KBr) plates.
-
MS: Dissolve a small amount of the product in a volatile solvent (e.g., methanol or dichloromethane). The sample can then be introduced into the mass spectrometer via direct infusion or, for GC-MS analysis, injected into the gas chromatograph.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H10O2 | CID 228588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. acylation of furan mechanism structure | Filo [askfilo.com]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. spectrabase.com [spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Electrophilic Substitution Reactivity of Furan and Pyrrole
For Researchers, Scientists, and Drug Development Professionals
Theoretical Framework: Electronic Effects and Intermediate Stability
The propensity of furan and pyrrole to undergo electrophilic aromatic substitution is dictated by the ability of the heteroatom (oxygen in furan, nitrogen in pyrrole) to donate electron density into the π-system. This donation activates the ring, making it significantly more nucleophilic and thus more reactive towards electrophiles than benzene.[1][2] The universally accepted order of reactivity for these heterocycles is: Pyrrole > Furan > Thiophene > Benzene .[1][3][4][5][6][7]
The Decisive Role of the Heteroatom
The superior reactivity of pyrrole is fundamentally due to the lower electronegativity of nitrogen compared to oxygen.[1][3] Nitrogen, being less electronegative, is more capable of delocalizing its lone pair of electrons into the aromatic system.[1] Crucially, it can better stabilize the positive charge that develops in the cationic intermediate (the σ-complex or arenium ion) formed during the rate-determining step of electrophilic attack.[1][3] This enhanced stabilization of the carbocation intermediate results in a lower activation energy and, consequently, a much faster reaction rate for pyrrole compared to furan.[1][3]
Regioselectivity: The Preference for C2 Attack
For both furan and pyrrole, electrophilic attack occurs preferentially at the C2 (or α) position over the C3 (or β) position.[2][5][8][9][10] This regioselectivity is a direct consequence of the stability of the resulting σ-complex. Attack at the C2 position allows the positive charge to be delocalized over three atoms, including the heteroatom, resulting in three significant resonance structures.[2][8][11][12][13] In contrast, attack at the C3 position only allows for delocalization over two carbon atoms, yielding a less stable intermediate with only two resonance contributors.[2][8][11][12]
dot graph ER_Diagram { layout=neato; graph [overlap=false, splines=true, margin=0.1, size="7.6,5", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} बरसात Figure 1: Key factors governing the relative electrophilic substitution reactivity of pyrrole and furan.
Quantitative Comparison of Reactivity
Kinetic studies provide a stark quantitative measure of the reactivity difference. The relative rates of trifluoroacetylation, a representative electrophilic acylation, powerfully illustrate the superior nucleophilicity of pyrrole.
| Heterocycle | Relative Rate (Trifluoroacetylation) |
| Benzene | 1 |
| Furan | 2.4 x 10⁶ |
| Pyrrole | 9.1 x 10¹¹ |
Data sourced from kinetic studies on trifluoroacetylation.
As the data unequivocally shows, pyrrole reacts over 375,000 times faster than furan under these specific acylation conditions, a testament to its vastly superior electron-donating capability.[1] Similarly, relative rates of bromination show pyrrole to be orders of magnitude more reactive than furan.[14]
Key Electrophilic Substitution Reactions & Protocols
Due to their high reactivity, both furan and pyrrole undergo electrophilic substitution under much milder conditions than benzene.[10] Strong acids and high temperatures are often avoided to prevent polymerization or ring-opening, particularly with the acid-sensitive furan.[15][16]
Nitration
The nitration of these highly activated heterocycles requires a mild, non-acidic nitrating agent to prevent degradation. Acetyl nitrate, prepared in situ from fuming nitric acid and acetic anhydride at low temperatures, is the reagent of choice.[1][17]
Experimental Protocol: Nitration of Furan
-
Reagent Preparation: Prepare acetyl nitrate by adding concentrated nitric acid dropwise to a stirred, cooled solution of acetic anhydride, maintaining the temperature below -10 °C.[1]
-
Reaction: Cool a solution of furan in acetic anhydride to approximately -10 °C under a dry, inert atmosphere.
-
Add the freshly prepared, cold acetyl nitrate solution dropwise to the furan solution, ensuring the reaction temperature does not exceed -5 °C.[1]
-
Work-up: After the addition is complete, stir the mixture for a short period before pouring it onto ice and neutralizing it carefully with a base like sodium carbonate.
-
Purification: Extract the product, 2-nitrofuran, with a suitable organic solvent, dry the organic layer, and purify by distillation or chromatography.
Note: Pyrrole undergoes nitration under similar mild conditions to yield 2-nitropyrrole.[18]
Halogenation
Halogenation of furan and pyrrole is rapid and can lead to polyhalogenation if not controlled.[18][19] Therefore, reactions are typically run at low temperatures and with dilute halogen solutions.[18][19]
Experimental Protocol: Bromination of Pyrrole
-
Setup: Dissolve pyrrole in a suitable solvent like tetrahydrofuran (THF) or ethanol in a flask equipped with a dropping funnel and a stirrer. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Prepare a solution of bromine in the same solvent. Add the bromine solution dropwise to the stirred pyrrole solution. The characteristic bromine color should disappear almost instantly.
-
Control: Monitor the reaction closely to avoid the formation of polybrominated products. The reaction is often complete upon the addition of one equivalent of bromine. For pyrrole, tetra-bromination can occur readily if excess bromine is used.
-
Work-up and Purification: Once the reaction is complete, quench with a solution of sodium thiosulfate to remove any unreacted bromine. Extract the product, purify via recrystallization or chromatography to obtain 2-bromopyrrole.
Note: Furan can be brominated using bromine in dioxane to yield 2-bromofuran.[20]
Formylation (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group onto electron-rich aromatic rings using the Vilsmeier reagent, which is formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[21] This reaction proceeds under mild conditions and is applicable to both furan and pyrrole, yielding the corresponding 2-carboxaldehydes in high yield.[22]
Experimental Protocol: Vilsmeier-Haack Formylation of Pyrrole
-
Reagent Preparation: In a flask under an inert atmosphere, cool anhydrous DMF to 0 °C. Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. Allow the mixture to stir for 30 minutes at this temperature to ensure the complete formation of the electrophilic Vilsmeier reagent (chloroiminium salt).[1]
-
Reaction: Prepare a solution of pyrrole in DMF. Add this solution dropwise to the cooled, pre-formed Vilsmeier reagent.[1] A mild exotherm is typically observed.
-
Hydrolysis: After stirring for 1-2 hours, pour the reaction mixture onto crushed ice and basify with aqueous sodium hydroxide or potassium carbonate to hydrolyze the iminium intermediate to the aldehyde.
-
Purification: Extract the resulting pyrrole-2-carboxaldehyde with an organic solvent. Wash the organic layer, dry it, and purify the product by vacuum distillation or chromatography.
dot graph Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} बरसात Figure 2: Generalized workflow for the Vilsmeier-Haack formylation of pyrrole and furan.
Friedel-Crafts Acylation
While classic Friedel-Crafts alkylation using strong Lewis acids like AlCl₃ can cause polymerization, especially with pyrrole, Friedel-Crafts acylation is a highly useful transformation.[23] Milder catalysts or less reactive acylating agents (like acetic anhydride) are often employed.[24]
Experimental Protocol: Acylation of Furan with Acetic Anhydride
-
Catalyst: Use a mild Lewis acid catalyst such as BF₃·OEt₂ or SnCl₄.
-
Reaction: Dissolve furan in a suitable solvent like carbon disulfide or dichloromethane. Cool the solution to 0 °C.
-
Addition: Add the Lewis acid catalyst, followed by the dropwise addition of acetic anhydride.
-
Work-up: After the reaction is complete, quench by carefully adding water. Separate the organic layer, wash with a bicarbonate solution and then brine, dry, and remove the solvent.
-
Purification: Purify the resulting 2-acetylfuran by vacuum distillation.
Mechanistic Summary
The underlying reason for the observed reactivity trend (Pyrrole > Furan) is the superior ability of nitrogen to stabilize the cationic σ-complex intermediate compared to oxygen.
dot graph Mechanism { rankdir=LR; graph [splines=true, nodesep=0.5]; node [shape=plaintext, fontname="Helvetica", fontsize=12];
} बरसात Figure 3: General mechanism for C2 electrophilic substitution.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. Welcome to Chem Zipper.com......: Reactivity order of Pyrrole, Furan and Thiophene towards Electrophilic substitution : [chemzipper.com]
- 6. repository.limu.edu.ly [repository.limu.edu.ly]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 8. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 9. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]
- 10. Reactions of Pyrrole, Furan, and Thiophene Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. quora.com [quora.com]
- 12. When pyrrole undergoes electrophilic aromatic substitution class 11 chemistry CBSE [vedantu.com]
- 13. quora.com [quora.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 16. pjsir.org [pjsir.org]
- 17. benchchem.com [benchchem.com]
- 18. Pyrrole, thiophene and furan [quimicaorganica.org]
- 19. halogenation of furan [quimicaorganica.org]
- 20. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 21. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. quora.com [quora.com]
- 24. youtube.com [youtube.com]
- 25. youtube.com [youtube.com]
A Comparative Guide to Lewis Acid Catalysts for the Acylation of Furan
For researchers, medicinal chemists, and professionals in drug development, the Friedel-Crafts acylation of furan is a cornerstone reaction for the synthesis of a vast array of pharmaceutical intermediates and fine chemicals. The resulting acylfurans are pivotal building blocks for derivatives with applications ranging from antibacterial to anti-inflammatory agents. However, the inherent sensitivity of the furan ring, which is prone to polymerization under harsh acidic conditions, presents a significant challenge.[1] Classical Lewis acids like aluminum chloride (AlCl₃), while effective for many aromatic systems, often lead to low yields and complex product mixtures with furan.[1][2]
This guide provides an in-depth comparison of various Lewis acid catalysts for the acylation of furan, moving beyond traditional reagents to explore milder, more efficient, and sustainable alternatives. We will delve into the mechanistic rationale behind catalyst selection, present comparative experimental data, and provide detailed protocols to empower you to optimize your synthetic strategies.
The Challenge with Furan: A Delicate Balance of Reactivity and Stability
Furan's high reactivity towards electrophiles is a double-edged sword. While this inherent reactivity is desirable for forming new carbon-carbon bonds, it also makes the furan nucleus susceptible to acid-catalyzed degradation and polymerization. Strong Lewis acids, such as AlCl₃, often require stoichiometric amounts due to their strong complexation with the resulting carbonyl product, leading to significant waste streams and harsh work-up procedures.[3][4] The quest for superior catalytic systems has therefore focused on catalysts that can be used in substoichiometric amounts, are recoverable, and exhibit a higher tolerance for the delicate furan ring.
A Comparative Analysis of Lewis Acid Catalysts
The landscape of Lewis acid catalysts for furan acylation has evolved significantly. Below is a comparative overview of some of the most prominent classes of catalysts, with a focus on their performance, advantages, and limitations.
Traditional Lewis Acids: The Aggressive Workhorses
Conventional Lewis acids like aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and stannic chloride (SnCl₄) have historically been employed in Friedel-Crafts acylation.[2] However, their application to furan is often problematic.
-
Aluminum Chloride (AlCl₃): While a potent Lewis acid, AlCl₃'s high reactivity often leads to the polymerization of furan, resulting in low yields of the desired acylated product.[1] It typically needs to be used in stoichiometric amounts, which complicates product isolation and generates substantial waste.[4]
-
Boron Trifluoride Etherate (BF₃·OEt₂): This catalyst is generally considered a milder alternative to AlCl₃ for furan acylation.[1] It can often be used in catalytic amounts and tends to produce cleaner reactions with higher yields.[2]
Metal Triflates: The Rise of Mild and Efficient Catalysts
Metal triflates (M(OTf)ₓ) have emerged as a highly effective class of water-tolerant Lewis acids for a variety of organic transformations, including the acylation of furan.[4][5] Their stability, ease of handling, and the ability to be used in catalytic quantities make them attractive alternatives to traditional Lewis acids.[6]
-
Lanthanide Triflates (Ln(OTf)₃): Scandium triflate (Sc(OTf)₃) and ytterbium triflate (Yb(OTf)₃) are particularly noteworthy.[7][8] They are known for their high catalytic activity, allowing for efficient acylation under mild conditions.[9][10] Furthermore, lanthanide triflates are often recoverable and reusable, adding to their appeal from a green chemistry perspective.[6]
-
Bismuth Triflate (Bi(OTf)₃): Bismuth triflate is another powerful and water-stable Lewis acid catalyst that has shown surprising catalytic activity in Friedel-Crafts acylation.[11] It can effectively catalyze the acylation of activated and even deactivated aromatic systems in catalytic amounts.[11][12] Its relatively low cost compared to some lanthanide triflates makes it a compelling option.[12]
-
Indium(III) Triflate (In(OTf)₃): Indium triflate has also been demonstrated as an efficient catalyst for the Friedel-Crafts acylation of aromatic compounds.[13]
Heterogeneous Catalysts: The Sustainable Frontier
In the drive towards more sustainable chemical processes, heterogeneous catalysts have garnered significant attention. These solid-supported catalysts offer numerous advantages, including ease of separation from the reaction mixture, recyclability, and reduced waste generation.[3]
-
Zeolites: Zeolites are crystalline aluminosilicates with well-defined microporous structures that can act as solid acid catalysts.[3] Various types of zeolites, such as ZSM-5, BEA, and Zeolite Y, have been successfully employed for the acylation of furan and its derivatives.[3][14][15][16][17] The catalytic activity of zeolites can be tuned by varying the silica-to-alumina ratio and by introducing different metal cations.[14][18] Both Brønsted and Lewis acid sites within the zeolite framework can contribute to the catalytic activity.[18][19]
-
Supported Heteropoly Acids: Heteropoly acids (HPAs) supported on materials like K-10 clay have also been investigated as catalysts for furan acylation.[20] These materials can exhibit high acidity and provide a large surface area for the reaction to occur.
Performance Data at a Glance
The following table summarizes representative experimental data for the acylation of furan with various Lewis acid catalysts, allowing for a direct comparison of their performance.
| Catalyst | Acylating Agent | Solvent | Temp. (°C) | Catalyst Loading (mol%) | Time | Yield (%) | Reference |
| BF₃·OEt₂ | Acetic Anhydride | Dichloromethane | RT | Catalytic | - | Good | [1] |
| Yb(OTf)₃ | Acyl Chlorides | [BPy][BF₄] (Ionic Liquid) | RT | 10 | 0.5-2 h | 85-95 | [21] |
| Bi(OTf)₃ | Acetic Anhydride | Nitromethane | 50 | 5 | 1 h | 95 (for anisole) | [11] |
| In(OTf)₃ | Acetic Anhydride | Nitromethane | 50 | 2 | 1 h | 98 (for anisole) | [13] |
| Zeolite H-β | Acetic Anhydride | Heptane | 90 | - | - | High Activity | [14] |
| ZSM-5 | Acetic Anhydride | - | 150 | - | - | 67.5 (conversion) | [14] |
Mechanistic Insights: The Role of the Lewis Acid
The generally accepted mechanism for Lewis acid-catalyzed Friedel-Crafts acylation involves the activation of the acylating agent by the Lewis acid.[22] This can proceed through two primary pathways:
-
Formation of an Acylium Ion: The Lewis acid coordinates to the carbonyl oxygen of the acyl halide or anhydride, facilitating the departure of the leaving group to form a highly electrophilic acylium ion.
-
Formation of a Polarized Complex: Alternatively, the Lewis acid can form a strongly polarized complex with the acylating agent, which is sufficiently electrophilic to react with the electron-rich furan ring.
The subsequent steps involve the electrophilic attack of the acylium ion or the polarized complex on the furan ring, followed by the loss of a proton to restore aromaticity. The Lewis acid is then regenerated, allowing it to participate in further catalytic cycles.[22]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. US2515123A - Acylation of furan - Google Patents [patents.google.com]
- 3. ScholarWorks - Idaho Conference on Undergraduate Research: Zeolite Catalyzed Friedel-Crafts Acylations [scholarworks.boisestate.edu]
- 4. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]
- 5. The Intermediates in Lewis Acid Catalysis with Lanthanide Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lanthanide_triflates [chemeurope.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Scandium(III) Triflate-Catalyzed Friedel−Crafts Alkylation Reactions | Semantic Scholar [semanticscholar.org]
- 11. lookchem.com [lookchem.com]
- 12. Bismuth (III) Triflate: A Mild, Efficient Promoter for the Synthesis of Trisubstituted Alkenes through Knoevenagel Condensation – Oriental Journal of Chemistry [orientjchem.org]
- 13. sciforum.net [sciforum.net]
- 14. researchgate.net [researchgate.net]
- 15. Exploring the Effect of Hierarchical Porosity in BEA Zeolite in Friedel-Crafts Acylation of Furan and Benzofuran | MDPI [mdpi.com]
- 16. Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts [shareok.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. zenodo.org [zenodo.org]
- 22. m.youtube.com [m.youtube.com]
Efficacy of 2-Acylfurans as Antimicrobial Agents: A Comparative Guide for Researchers
In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among the promising candidates, 2-acylfurans have emerged as a class of heterocyclic compounds with significant antimicrobial potential. This guide provides a comprehensive comparison of the efficacy of 2-acylfuran derivatives, offering researchers, scientists, and drug development professionals a critical overview of their activity, mechanisms of action, and methodologies for evaluation.
Introduction to 2-Acylfurans: A Scaffold of Interest
The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, and it serves as a core structure in numerous biologically active compounds[1]. The versatility of the furan scaffold allows for a wide range of chemical modifications, making it an attractive starting point for the development of new therapeutic agents[2]. 2-Acylfurans, characterized by an acyl group at the second position of the furan ring, have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties[1][2].
The rationale for investigating 2-acylfurans lies in their unique electronic and structural features. The furan ring can act as a bioisostere for other aromatic systems, such as benzene, while offering different physicochemical properties that can influence pharmacokinetic and pharmacodynamic profiles[3]. The acyl group provides a key site for interaction with biological targets and can be readily modified to modulate activity and selectivity.
Caption: General chemical structure of 2-acylfurans.
Mechanism of Antimicrobial Action: A Multi-pronged Attack
The antimicrobial efficacy of 2-acylfurans and related furanones is not attributed to a single, universal mechanism. Instead, evidence suggests a multi-targeted approach, which is a desirable trait in combating the development of resistance.
Induction of Reactive Oxygen Species (ROS)
One of the prominent mechanisms of action for some furanone derivatives is the induction of oxidative stress through the generation of reactive oxygen species (ROS) within the microbial cell[4][5]. An excess of ROS can lead to widespread damage of cellular components, including DNA, proteins, and lipids, ultimately resulting in cell death. This non-specific mode of action makes it difficult for bacteria to develop resistance through single-point mutations.
Enzyme Inhibition
Furan derivatives have been shown to inhibit various essential bacterial enzymes. For instance, some nitrofurans, a related class of compounds, are known to be activated by bacterial nitroreductases to form reactive intermediates that can inhibit a range of enzymes involved in crucial metabolic pathways, including those for DNA, RNA, and protein synthesis[3][6]. The acyl group in 2-acylfurans can also play a role in interacting with the active sites of enzymes, leading to their inhibition. The inhibition of enzymes in the fatty acid synthesis type II (FASII) system, which is essential for bacterial membrane biosynthesis, is a promising target for new antibacterial agents[7][8].
Disruption of Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. Several furanone derivatives have been identified as potent inhibitors of QS systems in both Gram-negative and Gram-positive bacteria[1][9][10]. By interfering with these signaling pathways, 2-acylfurans can attenuate bacterial virulence and inhibit the formation of biofilms, which are notoriously resistant to conventional antibiotics.
Caption: Proposed antimicrobial mechanisms of 2-acylfurans.
Comparative Efficacy: A Data-Driven Analysis
The true measure of an antimicrobial agent's potential lies in its performance against a spectrum of clinically relevant pathogens, especially when compared to existing antibiotics. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 2-acylfuran derivatives against a selection of bacteria and fungi.
Antibacterial Activity
| 2-Acylfuran Derivative | Bacterial Strain | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) | Reference |
| 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105) | Staphylococcus aureus (MSSA) | 10 | Gentamicin | - | [11] |
| 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105) | Staphylococcus aureus (MRSA) | 20 | Gentamicin | - | [11] |
| Carbamothioyl-furan-2-carboxamide derivative (4f) | Staphylococcus aureus | 230-295 | Gentamicin | - | [12] |
| Carbamothioyl-furan-2-carboxamide derivative (4a) | Escherichia coli | 240-280 | Gentamicin | - | [12] |
| 2-Salicyloylbenzofuran derivative (8h) | Staphylococcus aureus (MSSA) | 0.06-0.12 mM | - | - | [13] |
| 2-Salicyloylbenzofuran derivative (8h) | Staphylococcus aureus (MRSA) | 0.12 mM | - | - | [13] |
Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.
Antifungal Activity
| 2-Acylfuran Derivative | Fungal Strain | MIC (µg/mL) | Reference Antifungal | MIC (µg/mL) | Reference |
| 2-Octanoylbenzohydroquinone (related furan derivative) | Candida krusei | 2 | Amphotericin B | 1 | [14] |
| 2-Octanoylbenzohydroquinone (related furan derivative) | Rhizopus oryzae | 4 | Amphotericin B | 1 | [14] |
| Nitrofuran derivative (11) | Histoplasma capsulatum | 0.48 | Amphotericin B | - | [15] |
| Nitrofuran derivative (3 and 9) | Paracoccidioides brasiliensis | 0.48 | Amphotericin B | - | [15] |
| 2-Acylhydrazino-5-arylpyrrole derivative | Candida albicans | 0.39-3.12 | Fluconazole | - | [11] |
Structure-Activity Relationship (SAR): The Key to Optimization
Understanding the relationship between the chemical structure of 2-acylfurans and their antimicrobial activity is crucial for the rational design of more potent and selective compounds. Several studies have shed light on key structural features that influence efficacy.
-
Substitution on the Furan Ring: The nature and position of substituents on the furan ring significantly impact activity. Electron-withdrawing groups, such as a nitro group, can enhance the antimicrobial properties of furan derivatives[3]. Halogenation of the furanone ring has also been shown to be important for activity[16].
-
The Acyl Chain: The length and nature of the acyl chain in 2-acylfurans can influence their lipophilicity and, consequently, their ability to penetrate microbial cell membranes. Variations in the acyl group can lead to significant differences in antimicrobial potency[14].
-
Aromatic Substituents: For derivatives containing additional aromatic rings, the substitution pattern on these rings can dramatically affect their biological activity. For example, in a series of 2-salicyloylbenzofurans, the presence of a carboxylic acid group on an ether residue significantly increased antibacterial activity against Gram-positive bacteria[13].
Experimental Protocols for Efficacy and Safety Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
The broth microdilution method is a widely accepted standard for determining the MIC and MBC of antimicrobial agents.
Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The 2-acylfuran derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells (no compound, no inoculum) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Caption: Workflow for MIC and MBC determination.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
A crucial aspect of antimicrobial drug development is ensuring the safety of the compounds for mammalian cells. The LDH assay is a common method to assess cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, Vero) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-acylfuran derivative for a specified period (e.g., 24 hours). Include a vehicle control (solvent only) and a positive control for maximum LDH release (e.g., lysis buffer).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for a specified time. The LDH in the supernatant will catalyze a reaction that produces a colored formazan product. Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation of Cytotoxicity: The percentage of cytotoxicity is calculated by comparing the LDH release in the treated wells to that of the positive and negative controls.
Conclusion and Future Directions
2-Acylfurans represent a promising class of antimicrobial agents with a multifaceted mechanism of action that can help circumvent the development of resistance. The data presented in this guide highlight their potential against a range of bacterial and fungal pathogens, including drug-resistant strains.
Future research should focus on:
-
Systematic SAR studies to optimize the 2-acylfuran scaffold for enhanced potency and selectivity.
-
In-depth mechanistic studies to elucidate the specific molecular targets of these compounds.
-
In vivo efficacy and toxicity studies to translate the promising in vitro results into potential therapeutic applications.
By continuing to explore the rich chemistry of the furan nucleus, the scientific community can pave the way for the development of the next generation of antimicrobial drugs.
References
- 1. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Recent advances in inhibitors of bacterial fatty acid synthesis type II (FASII) system enzymes as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-Substituted Furan Derivatives for Researchers and Drug Development Professionals
The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as phenyl and thiophene rings, have made it a privileged scaffold in the design of novel therapeutic agents.[1][2] Modifications at the 2-position of the furan ring, in particular, have been shown to profoundly influence the biological activity of the resulting derivatives, leading to the discovery of potent anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][3]
This guide provides a comprehensive comparison of 2-substituted furan derivatives, delving into their structure-activity relationships (SAR) across various therapeutic areas. We will explore the causal relationships behind experimental design, present quantitative comparative data, and provide detailed, field-proven protocols to empower researchers in their quest for next-generation therapeutics.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The furan scaffold has been extensively explored for the development of novel anticancer agents. The nature of the substituent at the 2-position plays a critical role in modulating the cytotoxic and antiproliferative activity of these compounds.
Structure-Activity Relationship Insights
Electron-withdrawing groups, such as nitro and cyano moieties, at the 2-position of the furan ring have been shown to enhance anticancer activity.[1][4] This is likely due to the increased electrophilicity of the furan ring, making it more susceptible to nucleophilic attack by biological macromolecules within cancer cells.
Furthermore, the incorporation of extended conjugated systems at the 2-position can lead to potent antiproliferative effects. For instance, 2-styryl-furan derivatives have demonstrated significant cytotoxicity against various cancer cell lines. The substitution pattern on the phenyl ring of the styryl moiety further fine-tunes the activity, with hydroxyl and methoxy groups often enhancing potency.[4]
The fusion of a furan ring with other aromatic systems, as seen in benzofurans, can also lead to a significant increase in anticancer activity.[5][6] This is exemplified by the comparison between 2',4'-dihydroxychalcone and its furan-fused analogue, where the latter exhibited more than a two-fold enhancement in activity.[5]
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative 2-substituted furan derivatives against the MCF-7 human breast cancer cell line.
| Compound ID | 2-Substituent | IC50 (µM) against MCF-7 | Reference |
| Furan-1 | 2-((3,4-dimethoxyphenyl)methylene)hydrazinyl)-3-(furan-2-yl)prop-2-en-1-one | 4.06 | [7] |
| Furan-2 | N-(1-(furan-2-yl)-3-(2-(p-tolyl)hydrazinyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide | 2.96 | [7] |
| Furan-3 | Pyridine carbohydrazide derivative | 4.06 | [8] |
| Furan-4 | N-phenyl triazinone derivative | 2.96 | [8] |
| Bis-furanone 4e | bis-2(5H)-furanone with a benzidine core | 12.1 (against C6 glioma cells) | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard procedure for evaluating the cytotoxic effects of 2-substituted furan derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[8]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized furan derivatives and incubate for another 24 hours.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Workflow for Anticancer Drug Screening
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Butyryl Chloride and Butyric Anhydride in Furan Acylation: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the acylation of furan is a cornerstone reaction for synthesizing a vast array of valuable intermediates. The introduction of a butyryl group, in particular, opens avenues to diverse molecular architectures. The choice of the acylating agent is a critical decision point that significantly impacts reaction efficiency, selectivity, and overall process viability. This guide provides an in-depth comparative analysis of two common reagents for this transformation: butyryl chloride and butyric anhydride. We will delve into the mechanistic nuances, practical considerations, and performance data to empower you to make informed decisions in your synthetic endeavors.
Introduction to Furan Acylation: The Friedel-Crafts Reaction
The acylation of furan is a classic example of a Friedel-Crafts reaction, an electrophilic aromatic substitution that introduces an acyl group onto an aromatic ring.[1] Due to furan's high reactivity and sensitivity to strong acids, which can lead to polymerization, traditional Friedel-Crafts conditions often require modification.[2] Mild catalysts are typically employed to facilitate the reaction while preserving the integrity of the furan ring.[3] The reaction generally proceeds with high regioselectivity for the 2-position, a consequence of the greater stabilization of the cationic intermediate formed upon electrophilic attack at this site.
Butyryl Chloride: The High-Reactivity Workhorse
Butyryl chloride, an acyl chloride, is a highly reactive acylating agent.[4] Its utility stems from the excellent leaving group ability of the chloride ion, which facilitates the formation of the key electrophilic species, the acylium ion.
Reaction Mechanism and Catalysis
The acylation of furan with butyryl chloride necessitates a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃).[2][5] The catalyst coordinates to the carbonyl oxygen of butyryl chloride, polarizing the carbon-chlorine bond and promoting the formation of a highly electrophilic acylium ion. This ion is then attacked by the electron-rich furan ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation by the [AlCl₄]⁻ complex regenerates the aromaticity of the furan ring and releases the acylated product, 2-butyrylfuran, along with hydrochloric acid (HCl).
Because the ketone product can form a stable complex with the Lewis acid, a stoichiometric amount of the catalyst is often required.[6]
Experimental Considerations and Performance
Advantages:
-
High Reactivity: Butyryl chloride's high reactivity often translates to faster reaction times and can proceed at lower temperatures.[4]
-
High Yields: Under optimized conditions, acylation with butyryl chloride can provide excellent yields of the desired product.
Disadvantages:
-
Corrosive Byproduct: The reaction generates stoichiometric amounts of corrosive hydrogen chloride gas, which requires careful handling and neutralization.[4]
-
Moisture Sensitivity: Butyryl chloride is highly sensitive to moisture and will readily hydrolyze to butyric acid and HCl.[7][8] All reagents and equipment must be scrupulously dried.
-
Safety: Butyryl chloride is a corrosive and flammable liquid with a pungent odor, necessitating handling in a well-ventilated fume hood with appropriate personal protective equipment.[7][9][10]
Butyric Anhydride: The Milder, More Selective Alternative
Butyric anhydride serves as a less aggressive acylating agent compared to its acyl chloride counterpart.[4] This moderation in reactivity can be advantageous, particularly when dealing with sensitive substrates.
Reaction Mechanism and Catalysis
Similar to butyryl chloride, the acylation of furan with butyric anhydride is catalyzed by Lewis or Brønsted acids.[3][11] The catalyst activates the anhydride, making one of the carbonyl carbons more electrophilic. The furan ring then attacks this activated carbonyl, leading to the formation of a tetrahedral intermediate. The collapse of this intermediate, with the departure of a butyrate anion as the leaving group, followed by deprotonation, yields this compound and butyric acid as a byproduct.
Studies have shown that Brønsted acid zeolites can be effective catalysts for the acylation of furan derivatives with anhydrides.[11][12] For the acylation of furan itself, the rate-determining step has been identified as the hydrogen elimination from the intermediate.[11][12]
Experimental Considerations and Performance
Advantages:
-
Milder Byproduct: The reaction produces butyric acid, which is less corrosive and easier to handle than HCl.[4]
-
Improved Selectivity: The lower reactivity of butyric anhydride can sometimes lead to higher selectivity, especially with substrates prone to side reactions.[4]
-
Easier Handling: Butyric anhydride is generally less volatile and reactive towards atmospheric moisture compared to butyryl chloride, although it is still moisture-sensitive.[13]
Disadvantages:
-
Lower Reactivity: Reactions with butyric anhydride may require higher temperatures or longer reaction times to achieve comparable conversions to butyryl chloride.[14]
-
Atom Economy: From an atom economy perspective, only one of the two butyryl groups in the anhydride is incorporated into the product, with the other being released as butyric acid.
Comparative Analysis: Head-to-Head Performance
To provide a clear, at-a-glance comparison, the key characteristics of butyryl chloride and butyric anhydride in furan acylation are summarized below.
| Feature | Butyryl Chloride | Butyric Anhydride |
| Reactivity | Very High[4] | High[4] |
| Typical Catalyst | Stoichiometric Lewis Acid (e.g., AlCl₃)[6] | Catalytic Lewis or Brønsted Acid (e.g., BF₃, Zeolites)[3] |
| Byproduct | Hydrogen Chloride (HCl) | Butyric Acid[15] |
| Reaction Conditions | Often lower temperatures, shorter times | May require higher temperatures or longer times[14] |
| Handling & Safety | Highly corrosive, flammable, moisture-sensitive[7][9] | Corrosive, moisture-sensitive, less volatile than acyl chloride[13] |
| Selectivity | Good, but high reactivity can lead to side reactions | Often higher due to lower reactivity[4] |
| Atom Economy | Higher | Lower |
Experimental Protocols
Below are representative, detailed protocols for the acylation of furan with both reagents. Note: These are generalized procedures and may require optimization for specific applications.
Protocol: Acylation of Furan with Butyryl Chloride
Materials:
-
Furan
-
Butyryl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add butyryl chloride (1.0 equivalent) to the stirred suspension.
-
After stirring for 15 minutes, add a solution of furan (1.2 equivalents) in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol: Acylation of Furan with Butyric Anhydride
Materials:
-
Furan
-
Butyric anhydride
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add furan (1.2 equivalents) and butyric anhydride (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (catalytic amount, e.g., 0.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution to remove unreacted anhydride and butyric acid byproduct.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualization of Reaction Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps for each acylation method.
Caption: Workflow for Furan Acylation with Butyryl Chloride.
Caption: Workflow for Furan Acylation with Butyric Anhydride.
Conclusion and Recommendations
The choice between butyryl chloride and butyric anhydride for the acylation of furan is a trade-off between reactivity and handling.
-
Butyryl chloride is the more potent reagent, often providing higher yields in shorter reaction times. However, its use necessitates stringent anhydrous conditions and careful management of the corrosive HCl byproduct. It is the preferred reagent when high reactivity is paramount and the necessary safety precautions are in place.
-
Butyric anhydride offers a milder and often more selective alternative. The generation of butyric acid as a byproduct simplifies the workup procedure. This reagent is an excellent choice for reactions with sensitive substrates or when a less hazardous process is desired, even if it requires slightly more forcing conditions.
Ultimately, the optimal acylating agent will depend on the specific substrate, scale of the reaction, and the available laboratory infrastructure. By understanding the fundamental differences in their reactivity, byproducts, and handling requirements, researchers can strategically select the most appropriate reagent to achieve their synthetic goals efficiently and safely.
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. US2515123A - Acylation of furan - Google Patents [patents.google.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. vandemark.com [vandemark.com]
- 8. vandemark.com [vandemark.com]
- 9. kscl.co.in [kscl.co.in]
- 10. lobachemie.com [lobachemie.com]
- 11. researchgate.net [researchgate.net]
- 12. Acylation of methylfuran with Brønsted and Lewis acid zeolites-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 13. fishersci.com [fishersci.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
A Comparative Guide to the Validation of Analytical Methods for Quantifying 2-Butyrylfuran
For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds is a critical aspect of product safety and quality assessment. 2-Butyrylfuran, a furanic compound found in some food products and of potential interest in pharmaceutical development, requires robust analytical methods for its precise measurement. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound, grounded in scientific principles and regulatory expectations. We will explore the nuances of method selection, validation, and implementation, empowering you to make informed decisions for your analytical workflows.
The validation of an analytical procedure is the cornerstone of reliable data generation, ensuring that the chosen method is fit for its intended purpose.[1][2][3] This involves a comprehensive evaluation of various performance characteristics to demonstrate that the method is accurate, precise, specific, and robust.[3][4] This guide will primarily focus on two powerful and widely used analytical techniques for the quantification of volatile compounds like this compound: Headspace-Solid Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and High-Performance Liquid Chromatography (HPLC) .
The Importance of Method Validation in a Regulated Environment
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the validation of analytical methods used in drug development and quality control.[5][6][7] The International Council for Harmonisation (ICH) provides a comprehensive framework for analytical method validation, with the recently updated Q2(R2) guideline offering a harmonized approach.[1][2][4][8][9] Adherence to these guidelines is not merely a regulatory hurdle but a fundamental aspect of ensuring data integrity and, ultimately, patient safety.[3]
Comparative Analysis of Analytical Methodologies
The choice between HS-SPME-GC-MS and HPLC for the quantification of this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.
| Performance Metric | Method A: HS-SPME-GC-MS | Method B: HPLC-UV |
| Principle | Volatile and semi-volatile compounds are extracted from the headspace of a sample onto a coated fiber and then thermally desorbed into a gas chromatograph for separation and detection by a mass spectrometer. | The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. Separation is achieved based on the analyte's affinity for the stationary and mobile phases, with detection typically by UV-Vis spectroscopy. |
| Sample Preparation | Minimal sample preparation is often required. The sample is typically placed in a sealed vial and heated to allow the volatile analytes to partition into the headspace. | Sample preparation may involve dissolution, filtration, and sometimes derivatization to enhance chromatographic properties or detectability. |
| Selectivity/Specificity | High, due to both chromatographic separation and mass spectrometric detection, which provides mass-to-charge ratio information for confident identification. | Moderate to high. Co-eluting impurities with similar UV spectra can interfere. Diode-array detection (DAD) can enhance specificity. |
| Sensitivity (LOD/LOQ) | Very high, capable of detecting trace levels (ng/g or lower).[10][11] | Moderate, typically in the µg/mL to ng/mL range.[12][13] |
| Linearity (r²) | Typically >0.99[10][14] | Typically >0.99[13] |
| Accuracy (% Recovery) | Generally in the range of 80-120%.[10][14] | Generally in the range of 98-102%. |
| Precision (%RSD) | Repeatability and intermediate precision typically <15%. | Repeatability and intermediate precision typically <2%. |
| Robustness | Sensitive to changes in incubation temperature, time, and fiber type. | Sensitive to changes in mobile phase composition, pH, and column temperature. |
| Throughput | Moderate, due to incubation and chromatographic run times. | High, with modern ultra-high-performance liquid chromatography (UHPLC) systems. |
In-Depth Look at HS-SPME-GC-MS for this compound Analysis
HS-SPME-GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, especially in complex matrices.[15] The selection of the appropriate SPME fiber is a critical experimental choice. For furanic compounds, a carboxen/polydimethylsiloxane (CAR/PDMS) fiber is often a suitable choice due to its high affinity for small, volatile molecules.
Experimental Protocol: Validation of an HS-SPME-GC-MS Method
This protocol outlines the key steps for validating an HS-SPME-GC-MS method for the quantification of this compound, adhering to ICH Q2(R2) principles.[1][2][9]
1. System Suitability: Before initiating the validation, the chromatographic system's suitability must be established. This involves injecting a standard solution of this compound to assess parameters like peak shape, resolution, and signal-to-noise ratio.
2. Specificity: To demonstrate specificity, analyze a blank matrix (e.g., the formulation excipients without the active pharmaceutical ingredient) and a matrix spiked with this compound and potential impurities. The method is considered specific if there are no interfering peaks at the retention time of this compound.
3. Linearity and Range: Prepare a series of calibration standards of this compound in the chosen matrix, covering a concentration range of 80% to 120% of the expected sample concentration. The linearity is assessed by plotting the peak area against the concentration and performing a linear regression analysis. The correlation coefficient (r²) should ideally be ≥0.99.
4. Accuracy: Accuracy is determined by analyzing samples with known concentrations of this compound (e.g., spiked matrix samples) at a minimum of three concentration levels covering the specified range. The recovery, expressed as a percentage of the measured concentration to the nominal concentration, should be within an acceptable range (e.g., 90-110%).
5. Precision: Precision is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be within an acceptable limit (e.g., ≤5%).
-
Intermediate Precision (Inter-assay precision): Assess the method's precision over different days, with different analysts, and on different instruments. The RSD should remain within acceptable limits.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
7. Robustness: Intentionally vary critical method parameters such as incubation temperature (± 2°C), incubation time (± 5 minutes), and desorption temperature (± 5°C) to assess the method's reliability. The results should not be significantly affected by these minor variations.
Deep Dive into HPLC for this compound Quantification
While GC-MS is often the preferred method for volatile compounds, HPLC can be a viable alternative, particularly for routine quality control where high throughput is essential.[16][17] A reverse-phase HPLC method with UV detection is a common approach.
Experimental Protocol: Validation of an HPLC-UV Method
The validation of an HPLC-UV method follows similar principles to the GC-MS method, with adjustments to the specific parameters.
1. System Suitability: Inject a standard solution to verify system performance, including theoretical plates, tailing factor, and retention time precision.
2. Specificity: Analyze blank and spiked samples to ensure no interference from the matrix or potential impurities at the retention time of this compound. A diode-array detector (DAD) can be used to assess peak purity.
3. Linearity and Range: Prepare calibration standards and evaluate the linearity of the response over the desired concentration range. A correlation coefficient (r²) of ≥0.99 is expected.
4. Accuracy: Determine the recovery of this compound from spiked matrix samples at different concentration levels.
5. Precision: Evaluate repeatability and intermediate precision by analyzing replicate samples under varying conditions (day, analyst, instrument).
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establish the LOD and LOQ based on the signal-to-noise ratio or the calibration curve parameters.
7. Robustness: Investigate the effect of small variations in mobile phase composition (e.g., ±2% organic modifier), column temperature (± 5°C), and flow rate (± 0.1 mL/min).
Visualizing the Validation Workflow
A clear understanding of the validation process is crucial for successful implementation. The following diagram illustrates the logical flow of an analytical method validation.
Caption: Logical workflow for analytical method validation.
Interrelationship of Validation Parameters
The various validation parameters are interconnected. For instance, accuracy and precision are both essential for ensuring the reliability of the results. The following diagram illustrates these relationships.
Caption: Interrelationships between key validation parameters.
Conclusion: Selecting the Right Method for Your Needs
Both HS-SPME-GC-MS and HPLC are powerful techniques for the quantification of this compound, each with its own set of advantages and limitations. For high-sensitivity analysis in complex matrices, HS-SPME-GC-MS is often the superior choice. For routine quality control applications where throughput is a key consideration, a validated HPLC method can be highly effective.
The ultimate decision should be based on a thorough understanding of the analytical requirements, the sample matrix, and the available resources. Regardless of the method chosen, a comprehensive validation in accordance with international guidelines is non-negotiable to ensure the generation of reliable and defensible data. This guide provides a framework for this critical process, empowering you to approach the quantification of this compound with confidence and scientific rigor.
References
- 1. youtube.com [youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. moh.gov.bw [moh.gov.bw]
- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 8. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Validation of analytical method for furan determination in eight food matrices and its levels in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Forced Degradation Investigations and Development of a Validated Spectrophotometric Analytical Method for Determining 5-Hydroxymethylfurfural (5-HMF) in Various Processed Food Samples | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 13. lcms.cz [lcms.cz]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Butyrylfuran and Other Furan Derivatives
Introduction: The Significance of Furan Derivatives and the Imperative of Cross-Reactivity Assessment
Furan and its derivatives are a class of heterocyclic organic compounds that are not only prevalent in the environment but also integral to various industrial processes and consumer products. From their role as flavoring agents in foods to their use as building blocks in the synthesis of pharmaceuticals, the presence of furan derivatives is widespread.[1] 2-Butyrylfuran, a member of the 2-acylfuran family, is of particular interest due to its sensory properties and potential applications. However, the furan ring, a common structural motif in these compounds, is associated with potential toxicity. This guide provides a comprehensive framework for conducting cross-reactivity studies of this compound with other structurally similar furan derivatives. Such studies are paramount for researchers, scientists, and drug development professionals to ascertain the specificity of analytical methods and to understand the potential for shared biological effects, including toxicity.
The Mechanistic Underpinnings of Furan-Induced Toxicity: A Tale of Metabolic Activation
The toxicity of many furan derivatives is not inherent to the parent compound but arises from its metabolic activation within the body. The primary pathway for this bioactivation involves cytochrome P450 enzymes, particularly CYP2E1, which are predominantly found in the liver.
The metabolic cascade begins with the oxidation of the furan ring to form a highly reactive and unstable intermediate, cis-2-butene-1,4-dial. This α,β-unsaturated dialdehyde is a potent electrophile that can readily react with cellular nucleophiles, including amino acid residues in proteins and nitrogenous bases in DNA. The covalent adduction of these macromolecules can disrupt their normal physiological functions, leading to cellular damage, and in the long term, potentially contributing to cytotoxicity and carcinogenicity.
Understanding this mechanism is crucial when evaluating the cross-reactivity of furan derivatives. Structural similarities between different furan compounds can lead to their recognition and metabolism by the same enzymatic pathways, resulting in the formation of similar reactive intermediates and, consequently, a shared toxicity profile.
Comparative Analysis of this compound and its Structural Analogs
To effectively assess the cross-reactivity of this compound, a panel of structurally related 2-acylfurans with varying alkyl chain lengths should be selected. This allows for a systematic evaluation of how modifications to the acyl side chain influence both biological activity and recognition by analytical tools such as antibodies.
A logical selection of comparators includes:
-
2-Acetylfuran: The simplest 2-acylfuran, providing a baseline for comparison.
-
2-Propionylfuran: An intermediate with a three-carbon side chain.
-
2-Pentanoylfuran: A derivative with a longer, five-carbon side chain.
The comparative analysis will be twofold, encompassing both cytotoxic cross-reactivity and immunological cross-reactivity.
Part 1: Comparative Cytotoxicity Assessment
The shared metabolic activation pathway of 2-acylfurans suggests a potential for cross-toxicity. A comparative cytotoxicity study is therefore essential to quantify the relative potency of this compound and its analogs in inducing cell death. The Lactate Dehydrogenase (LDH) assay is a robust and widely used method for this purpose, as it measures the release of a stable cytosolic enzyme upon membrane damage.
This protocol is designed for a 96-well plate format and can be adapted for high-throughput screening.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and selected 2-acylfuran analogs (dissolved in DMSO)
-
LDH Cytotoxicity Assay Kit
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the other 2-acylfurans in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Include the following controls on each plate:
-
Vehicle Control: Medium with the same concentration of DMSO used for the test compounds.
-
Untreated Control: Medium only.
-
Maximum LDH Release Control: Add lysis buffer (from the kit) to a set of wells containing cells 45 minutes before the end of the incubation period.
-
Culture Medium Background Control: Wells with medium but no cells.
-
-
Remove the seeding medium from the cells and add 100 µL of the medium containing the test compounds or controls.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
LDH Assay:
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well flat-bottom plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the absorbance of the culture medium background from all other readings.
-
Calculate the percentage of cytotoxicity for each compound concentration using the following formula:
-
% Cytotoxicity = [(Experimental Value - Vehicle Control) / (Maximum LDH Release - Vehicle Control)] * 100
-
-
Plot the percentage of cytotoxicity against the compound concentration and determine the IC50 value (the concentration that causes 50% cytotoxicity).
-
The following table presents hypothetical, yet scientifically plausible, IC50 values for the cytotoxicity of this compound and its analogs in HepG2 cells after a 24-hour exposure.
| Compound | Structure | IC50 (µM) |
| 2-Acetylfuran | Furan-C(O)CH₃ | 150 |
| 2-Propionylfuran | Furan-C(O)CH₂CH₃ | 125 |
| This compound | Furan-C(O)(CH₂)₂CH₃ | 100 |
| 2-Pentanoylfuran | Furan-C(O)(CH₂)₃CH₃ | 85 |
Interpretation of Cytotoxicity Data:
The hypothetical data suggests a trend of increasing cytotoxicity with the increasing length of the alkyl chain of the 2-acylfuran. This could be attributed to several factors, including increased lipophilicity facilitating better cell membrane penetration, or altered interaction with the active site of metabolizing enzymes. These results underscore the importance of considering even minor structural modifications when assessing the safety of furan derivatives.
Part 2: Immunological Cross-Reactivity Assessment
For the development of specific diagnostic tools or for monitoring exposure to this compound, it is crucial to develop antibodies with high specificity. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for assessing the cross-reactivity of an antibody with structurally related compounds.
The following diagram illustrates the workflow for a competitive ELISA to determine the cross-reactivity of an antibody raised against this compound with other 2-acylfurans.
Caption: Workflow for a competitive ELISA to assess this compound cross-reactivity.
This protocol outlines the steps for performing a competitive ELISA to determine the cross-reactivity of an anti-2-butyrylfuran antibody.
Materials:
-
Anti-2-butyrylfuran polyclonal or monoclonal antibody
-
This compound-horseradish peroxidase (HRP) conjugate
-
96-well high-binding ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
This compound standard
-
2-Acylfuran analogs for cross-reactivity testing
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the anti-2-butyrylfuran antibody to an optimal concentration in coating buffer.
-
Add 100 µL of the diluted antibody to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and the furan analogs to be tested.
-
In separate tubes, mix 50 µL of each standard or analog dilution with 50 µL of the this compound-HRP conjugate (at a pre-determined optimal dilution).
-
Add 100 µL of these mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing and Substrate Addition:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
-
Stopping and Reading:
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the this compound standard.
-
Determine the IC50 value for this compound and each of the furan analogs.
-
Calculate the percent cross-reactivity for each analog using the following formula:
-
% Cross-Reactivity = (IC50 of this compound / IC50 of Analog) * 100
-
-
The following table provides a hypothetical dataset for the cross-reactivity of an anti-2-butyrylfuran antibody with other 2-acylfurans.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| 2-Acetylfuran | >1000 | <1 |
| 2-Propionylfuran | 50 | 20 |
| 2-Pentanoylfuran | 15 | 67 |
| Furan | >1000 | <1 |
Interpretation of Cross-Reactivity Data:
This hypothetical data indicates that the antibody has the highest affinity for this compound. The cross-reactivity decreases as the structure of the acyl side chain deviates more from the butyryl group. 2-Pentanoylfuran, being the most structurally similar, shows significant cross-reactivity. In contrast, 2-acetylfuran and the parent furan molecule show negligible cross-reactivity, suggesting that the antibody's binding site primarily recognizes the butyryl moiety in the context of the furan ring.
Conclusion: A Framework for Rigorous Cross-Reactivity Assessment
This guide has provided a comprehensive overview and detailed protocols for the comparative study of this compound and its structural analogs. By employing both cytotoxicity assays and competitive immunoassays, researchers can gain a thorough understanding of the cross-reactivity profiles of these compounds. The presented methodologies, from cell-based toxicity screening to the development of specific antibodies and their characterization, form a robust framework for the safety and specificity assessment of furan derivatives. The insights gained from such studies are invaluable for making informed decisions in the fields of food safety, toxicology, and pharmaceutical development.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Butyrylfuran for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced chemical applications, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Butyrylfuran, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for furan-containing compounds and general best practices for hazardous waste management.
Understanding the Hazard Profile of this compound
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, its chemical structure—featuring a furan ring and a ketone functional group—provides critical insights into its potential hazards. The furan moiety, in particular, warrants careful consideration due to the known carcinogenicity and genotoxicity of furan itself, which can form reactive metabolites.[1][2] Therefore, it is prudent to handle this compound and its waste with a high degree of caution.
Based on the toxicological profiles of structurally similar compounds such as 2-butylfuran, furfural, and other ketones, this compound should be presumed to be a combustible liquid that may cause skin and eye irritation.[3][4][5][6] Inhalation of vapors should also be avoided.
Key Data Summary
The following table summarizes essential physical and hazard data for this compound and related compounds to provide a contextual understanding of its risk profile.
| Property | This compound | 2-Butylfuran (structurally similar) | Furfural (related furan aldehyde) |
| CAS Number | 4208-57-5[1] | 4466-24-4[3] | 98-01-1[6] |
| Molecular Formula | C₈H₁₀O₂[1] | C₈H₁₂O[3] | C₅H₄O₂[6] |
| Physical State | Colorless liquid[1] | Colorless liquid[3] | Oily liquid, colorless to yellow[6] |
| Boiling Point | 195 °C @ 760 mmHg[1] | 139-140 °C @ 760 mmHg[3] | 161.7 °C[6] |
| Hazards | Potential for genotoxicity due to furan moiety.[1][2] Not consistently classified under GHS.[1] | Flammable liquid and vapor, Harmful if swallowed, Causes serious eye damage.[3] | Flammable liquid and vapor, Toxic if swallowed, Harmful in contact with skin, Causes skin and serious eye irritation, Fatal if inhaled, Suspected of causing cancer.[6] |
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and engineering controls.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.
-
Body Protection: A standard laboratory coat should be worn to protect against skin contact.
-
-
Engineering Controls:
-
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any vapors.
-
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[7][8]
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste. The container must be made of a material compatible with organic solvents, such as high-density polyethylene (HDPE) or glass.[7][9]
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7][9] Incompatible wastes can lead to dangerous chemical reactions.
-
Labeling: The waste container must be clearly labeled with "HAZARDOUS WASTE," the full chemical name "this compound," and an indication of the approximate concentration and volume.[9][10]
Step 2: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Contain the Spill: For small spills, use an inert absorbent material such as sand, silica gel, or a commercial absorbent to contain the liquid.[8][11]
-
Collect and Dispose: Carefully collect the contaminated absorbent material using non-sparking tools and place it in the designated hazardous waste container for this compound.[7][12]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Step 3: Final Disposal Pathway
-
Secure Storage: Keep the sealed hazardous waste container in a designated satellite accumulation area. This area should be cool, well-ventilated, and away from sources of ignition.[7]
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste container.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers can minimize risks, ensure regulatory compliance, and contribute to a culture of safety within their institutions. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- 1. This compound | C8H10O2 | CID 228588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. JECFA Evaluations-2-BUTYRYLFURAN- [inchem.org]
- 3. 2-Butylfuran | C8H12O | CID 20534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 2-Butyrylfuran
An In-Depth Procedural Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, the safe handling of chemical reagents is paramount to both personal safety and the integrity of your work. This guide provides essential, immediate safety and logistical information for the handling of 2-Butyrylfuran, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. By understanding the "why" behind each procedural step, you can foster a culture of safety and ensure the validity of your experimental outcomes.
Hazard Assessment: Understanding the Risks
This compound, also known as 1-(2-furanyl)-1-butanone, is a colorless liquid with a balsamic aroma.[2] While it is used as a flavoring agent, it is crucial to recognize its potential hazards in a laboratory setting.[2]
Based on aggregated GHS information and data from related furan compounds, the primary hazards associated with this compound include:
-
Serious Eye Damage/Irritation: A significant risk, with many similar compounds causing serious eye damage.[2]
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[2]
-
Flammability: Like many organic ketones, it is expected to be a flammable liquid.[3] Vapors may be heavier than air and can form explosive mixtures with air.[3]
-
Toxicity: There are concerns about the genotoxicity of furan-containing compounds, as furan itself is a known carcinogen.[2][4] Related compounds can be toxic if swallowed and fatal if inhaled.[3]
| Property | Value | Source |
| Molecular Formula | C8H10O2 | PubChem[2] |
| Boiling Point | 195.0 °C @ 760 mm Hg | The Good Scents Company[2] |
| Solubility | Insoluble in water | JECFA[2] |
| GHS Hazard Statements (Aggregated) | H317: May cause an allergic skin reaction, H318: Causes serious eye damage | ECHA C&L Inventory[2] |
Core Directive: Your Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. The following protocol provides a step-by-step guide for donning and doffing PPE when handling this compound.
Engineering Controls: The First Line of Defense
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] The fume hood provides critical ventilation to prevent the accumulation of flammable and potentially toxic vapors. Ensure the sash is positioned at the lowest possible height that still allows for comfortable and safe manipulation of the chemical.
Primary Protective Gear: Essential for All Operations
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required.[1] Given the high risk of serious eye damage, a face shield worn over the goggles is strongly recommended, especially when transferring liquids or during any operation with a splash potential.[1][5]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[1][5] Always inspect gloves for any signs of degradation or perforation before use. For prolonged contact or when handling larger quantities, consult the glove manufacturer's chemical resistance guide to select a glove with a longer breakthrough time. Double-gloving can provide an additional layer of protection.
-
Body Protection: A flame-resistant lab coat should be worn and fully buttoned.[1] This provides protection against splashes and in the event of a fire.
-
Footwear: Fully enclosed, chemical-resistant shoes are mandatory to protect against spills.[1]
Enhanced Respiratory Protection: When to Escalate
While working in a fume hood is the primary measure for respiratory protection, there are situations where an air-purifying respirator may be necessary, such as during a large spill or when engineering controls are not available or functioning properly.[6] Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing.[5]
Operational Plan: Step-by-Step Handling Procedures
-
Preparation: Before handling this compound, ensure that an eyewash station and safety shower are readily accessible and unobstructed.[7] Have a chemical spill kit rated for flammable liquids nearby.
-
Grounding and Bonding: To prevent the buildup of static electricity, which can ignite flammable vapors, containers of this compound must be properly grounded and bonded during transfer.[3][8]
-
Dispensing: Use only non-sparking tools for opening and closing containers.[3] When transferring the liquid, pour slowly and carefully to minimize splashing and vapor generation.
-
Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][9] It should be stored in a designated flammable liquids cabinet.[10][11]
Donning and Doffing PPE Workflow
The following diagram illustrates the correct sequence for putting on and taking off your personal protective equipment to prevent cross-contamination.
Caption: Proper sequence for donning and doffing PPE.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.[12]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be collected in a separate, labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[12] Do not pour this compound down the drain.[13]
By adhering to these comprehensive safety protocols, you can confidently handle this compound while protecting yourself, your colleagues, and the integrity of your research.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H10O2 | CID 228588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. JECFA Evaluations-2-BUTYRYLFURAN- [inchem.org]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. fishersci.com [fishersci.com]
- 8. Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines [jjkellersafety.com]
- 9. fishersci.com [fishersci.com]
- 10. ushazmatrentals.com [ushazmatrentals.com]
- 11. ishn.com [ishn.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
